NR1H4 activator 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H53NO7S |
|---|---|
Peso molecular |
619.9 g/mol |
Nombre IUPAC |
[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
Clave InChI |
JLMRPDFFAJUPGE-CCWPMEQWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of Farnesoid X Receptor (FXR) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its role in these metabolic pathways has positioned it as a promising therapeutic target for a range of conditions, most notably non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the discovery and development of FXR agonists, detailing the underlying signaling pathways, key experimental protocols for compound screening and characterization, and a summary of the quantitative data for prominent investigational and approved agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel FXR-targeted therapeutics.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[3]
The activation of FXR triggers a complex signaling cascade that varies between the liver and the intestine, the two primary sites of its expression.[4]
In the Liver:
-
Bile Acid Homeostasis: Upon activation by bile acids, hepatic FXR induces the expression of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[5] This creates a negative feedback loop to control bile acid levels. FXR also promotes the expression of the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids from hepatocytes into the bile canaliculi.[6]
-
Lipid Metabolism: FXR activation leads to a reduction in serum triglycerides by increasing their clearance.[2]
-
Glucose Metabolism: FXR plays a role in regulating glucose homeostasis, with its activation leading to increased glycogen (B147801) synthesis and reduced gluconeogenesis.[7]
In the Intestine:
-
Enterohepatic Circulation: In the intestine, activated FXR induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[1] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, and further suppresses CYP7A1 expression, providing another layer of control over bile acid synthesis.[1][5]
-
Bile Acid Absorption: FXR regulates the expression of transporters involved in the uptake and transport of bile acids from the intestinal lumen back into the enterohepatic circulation.[8]
The interplay between hepatic and intestinal FXR signaling is crucial for maintaining overall metabolic homeostasis.
Discovery of FXR Agonists: Screening and Characterization
The identification of novel FXR agonists typically begins with high-throughput screening (HTS) of large compound libraries. Several assay formats are commonly employed to identify and characterize the activity of potential FXR modulators.
High-Throughput Screening (HTS) Assays
Initial screening efforts are designed to rapidly assess the ability of thousands of compounds to activate FXR. Two common HTS methodologies are cell-based reporter gene assays and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that co-express the FXR protein and a reporter gene (e.g., luciferase) linked to an FXRE-containing promoter.[5] Activation of FXR by a test compound leads to the expression of the reporter gene, which can be quantified by measuring the light output.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.[9] The FXR-LBD is typically tagged with a donor fluorophore (e.g., terbium), and the coactivator peptide is labeled with an acceptor fluorophore.[9] Agonist binding induces a conformational change in the FXR-LBD that promotes coactivator recruitment, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.[9]
Lead Optimization
Following the identification of initial "hits" from HTS, a process of lead optimization is undertaken to improve the potency, selectivity, and pharmacokinetic properties of the candidate compounds. This involves medicinal chemistry efforts to synthesize and test analogs of the initial hits. The goal is to develop compounds with high affinity for FXR and minimal off-target activity.
Preclinical and Clinical Development of FXR Agonists
Promising lead compounds advance to preclinical development, where their efficacy and safety are evaluated in animal models of diseases such as NASH and PBC. Successful preclinical candidates then move into clinical trials in humans.
Prominent FXR Agonists in Development
A number of FXR agonists have progressed to clinical trials, with some gaining regulatory approval. These can be broadly categorized as steroidal (bile acid derivatives) and non-steroidal compounds.
| Compound Name | Type | EC50 (nM) | Efficacy | Key Pharmacokinetic Parameters | Development Stage |
| Obeticholic Acid (OCA) | Steroidal | 130 | Full Agonist | Tmax: ~1.5 hours; Vd: 618 L; Protein Binding: >99%; Half-life: ~4 days | Approved for PBC; Investigated for NASH |
| GW4064 | Non-steroidal | 15-150 | Full Agonist | Oral Bioavailability (rat): 10%; Half-life (rat): 3.5 hours | Preclinical Tool Compound |
| Tropifexor (LJN452) | Non-steroidal | 0.2 | Full Agonist | Oral Bioavailability (rat): 20%; Half-life (rat): 3.7 hours | Phase 2 for NASH and PBC |
| Cilofexor (GS-9674) | Non-steroidal | 43 | Full Agonist | Investigated in Phase 2 for NASH and PSC | Phase 2 for NASH and PSC |
| EDP-305 | Non-steroidal | 8 | Full Agonist | Preferential penetration into liver and small intestine | Phase 2 for NASH and PBC |
Data compiled from multiple sources, including DrugBank, Selleck Chemicals, and various research publications.[1][3][6][7][10][11][12][13][14][15][16]
Experimental Protocols
FXR Reporter Gene Assay
This protocol provides a general framework for assessing FXR activation in a cell-based reporter assay.
Methodology:
-
Cell Culture and Seeding: HEK293T cells are cultured in appropriate media and seeded into 96-well plates.[5]
-
Transfection: The cells are co-transfected with two plasmids: one that drives the expression of the human FXR protein and another that contains a luciferase reporter gene under the control of a promoter with FXREs.[5]
-
Compound Treatment: After an initial incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds.[8]
-
Incubation: The treated cells are incubated for a further 24 hours to allow for FXR activation and subsequent luciferase expression.[8]
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.[8]
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC50 value for each compound.
TR-FRET Coactivator Recruitment Assay
This protocol outlines the general steps for a TR-FRET assay to measure the direct interaction of compounds with the FXR-LBD.
Methodology:
-
Reagent Preparation: Prepare an assay buffer and dilutions of the test compounds, recombinant GST-tagged FXR-LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor), and streptavidin-conjugated XL665 (acceptor).[8]
-
Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.[8]
-
Reagent Addition: Add a master mix of the FXR-LBD, coactivator peptide, and the donor and acceptor fluorophores to all wells.[8]
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light, to allow the binding reaction to reach equilibrium.[8]
-
FRET Measurement: Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[8]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. This ratio is plotted against the compound concentration to generate dose-response curves and determine EC50 values.[8]
Challenges and Future Directions
Despite the therapeutic promise of FXR agonists, their development is not without challenges. A notable side effect associated with some FXR agonists, including obeticholic acid, is pruritus (itching), which can affect patient compliance.[7] Additionally, some compounds have been associated with changes in lipid profiles, such as an increase in LDL cholesterol.[17]
Future research is focused on developing next-generation FXR agonists with improved safety profiles and tissue-specific activity. The goal is to design compounds that retain the beneficial metabolic effects of FXR activation while minimizing or eliminating the undesirable side effects. The continued exploration of novel non-steroidal scaffolds and a deeper understanding of the structural basis for FXR activation will be crucial in achieving this objective.
Conclusion
The Farnesoid X Receptor has been firmly established as a key regulator of metabolism and a valuable therapeutic target for liver diseases. The discovery and development of FXR agonists have progressed significantly, leading to the approval of the first-in-class agent and a robust pipeline of next-generation compounds. The use of sophisticated screening technologies and a growing understanding of FXR biology are paving the way for the development of safer and more effective therapies for patients with NASH, PBC, and other metabolic disorders. This technical guide provides a foundational understanding of the key principles and methodologies in this exciting and rapidly evolving field of drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. enanta.com [enanta.com]
- 4. youtube.com [youtube.com]
- 5. besjournal.com [besjournal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 11. selleckchem.com [selleckchem.com]
- 12. enanta.com [enanta.com]
- 13. Cilofexor - Wikipedia [en.wikipedia.org]
- 14. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of NR1H4 (FXR) Activation in Metabolic Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor subfamily 1 group H member 4 (NR1H4), more commonly known as the farnesoid X receptor (FXR), has emerged as a critical regulator of a complex network of metabolic pathways. Primarily activated by bile acids, NR1H4 functions as a ligand-activated transcription factor that governs the expression of numerous genes integral to bile acid, lipid, and glucose homeostasis. Dysregulation of NR1H4 signaling is implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. This technical guide provides a comprehensive overview of the multifaceted role of NR1H4 activation in metabolic regulation, detailing the underlying signaling cascades, summarizing key quantitative data, and providing established experimental protocols to facilitate further research and drug development in this promising therapeutic area.
Introduction to NR1H4 (Farnesoid X Receptor)
NR1H4 is a member of the nuclear receptor superfamily, predominantly expressed in enterohepatic tissues such as the liver, intestine, and kidneys.[1][2] Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural agonist.[1] Upon ligand binding, NR1H4 undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This intricate mechanism allows NR1H4 to act as a sophisticated sensor of intracellular bile acid levels, orchestrating a feedback loop that maintains metabolic equilibrium.
NR1H4 Signaling in Core Metabolic Pathways
The activation of NR1H4 initiates a cascade of transcriptional events that collectively influence three primary metabolic arenas: bile acid synthesis, lipid metabolism, and glucose homeostasis.
Bile Acid Synthesis and Enterohepatic Circulation
A primary function of NR1H4 is the tight regulation of bile acid levels to prevent their cytotoxic accumulation. In the liver, activated NR1H4 induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4] SHP, in turn, inhibits the transcriptional activity of key enzymes in the bile acid synthesis pathway, most notably cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme.[4]
In the intestine, NR1H4 activation stimulates the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[5] FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, initiating a signaling cascade that also potently represses CYP7A1 expression.[5] This dual-layered regulatory mechanism, originating from both the liver and the intestine, ensures a robust negative feedback control on bile acid production.
Figure 1: NR1H4-mediated regulation of bile acid synthesis.
Lipid Metabolism
NR1H4 activation exerts a profound influence on lipid homeostasis, primarily by reducing circulating triglyceride levels and modulating cholesterol metabolism. This is achieved through several coordinated actions:
-
Inhibition of Lipogenesis: NR1H4 activation suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[4] This leads to decreased expression of lipogenic enzymes such as fatty acid synthase (FAS).[4]
-
Increased Triglyceride Clearance: NR1H4 induces the expression of apolipoprotein C-II (ApoC-II) and represses apolipoprotein C-III (ApoC-III), leading to increased lipoprotein lipase (B570770) (LPL) activity and enhanced clearance of triglyceride-rich lipoproteins.
-
Cholesterol Homeostasis: By shunting cholesterol towards bile acid synthesis (which it then negatively regulates), and influencing cholesterol transport, NR1H4 plays a complex role in cholesterol balance. Activation of NR1H4 has been shown to increase the expression of the LDL receptor (LDLR) in some contexts, promoting the clearance of LDL cholesterol.[6]
Figure 2: Key mechanisms of lipid metabolism regulation by NR1H4.
Glucose Homeostasis
The role of NR1H4 in glucose metabolism is multifaceted and involves both hepatic and extrahepatic effects. Activation of NR1H4 generally leads to improved glycemic control through:
-
Suppression of Hepatic Gluconeogenesis: Similar to its effect on bile acid synthesis, NR1H4 activation, via SHP, can repress the expression of key gluconeogenic genes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][7]
-
Improved Insulin (B600854) Sensitivity: In some models, NR1H4 activation has been shown to enhance insulin sensitivity, leading to increased glucose uptake in peripheral tissues.[8]
-
Regulation of Glycogen (B147801) Synthesis: NR1H4 activation can promote hepatic glycogen synthesis, further contributing to the lowering of blood glucose levels.[7]
Figure 3: NR1H4's role in regulating glucose homeostasis.
Quantitative Effects of NR1H4 Activation
The therapeutic potential of targeting NR1H4 is underscored by the quantitative changes observed in key metabolic parameters upon its activation. The following tables summarize data from preclinical and clinical studies involving NR1H4 agonists.
Table 1: Effect of NR1H4 Activation on Target Gene Expression
| Gene | Metabolic Pathway | Model System | Agonist | Fold Change | Reference |
| SHP | Bile Acid Synthesis | HepG2 cells | Fexaramine | Increased | [9] |
| CYP7A1 | Bile Acid Synthesis | HepG2 cells | Fexaramine | Decreased | [9] |
| SREBP-1c | Lipid Metabolism | db/db mice | Fexaramine | No significant change | [9] |
| CPT1-α | Lipid Metabolism | db/db mice | Fexaramine | Increased | [9] |
| ACC | Lipid Metabolism | db/db mice | Fexaramine | Increased | [9] |
| PEPCK | Glucose Homeostasis | db/db mice | GW4064 | Decreased | [7] |
| G6Pase | Glucose Homeostasis | db/db mice | GW4064 | Decreased | [7] |
| LDLR | Lipid Metabolism | Chow-fed mice | Obeticholic Acid | 1.7-fold increase | [6] |
| SR-B1 | Lipid Metabolism | Chow-fed mice | Obeticholic Acid | 1.9-fold increase | [6] |
Table 2: Impact of NR1H4 Agonists on Lipid Profiles (Clinical Trials)
| Parameter | Agonist (Trial) | Dosage | Change from Baseline | Reference |
| LDL Cholesterol | Obeticholic Acid (REGENERATE) | 25 mg | +22.6 mg/dL | [6] |
| HDL Cholesterol | Obeticholic Acid (REGENERATE) | 25 mg | -3.7 mg/dL | [6] |
| Triglycerides | Obeticholic Acid (REGENERATE) | 25 mg | -25.5 mg/dL | [6] |
| LDL Cholesterol | Vonafexor (LIVIFY) | 200 mg | +10% | [6] |
| HDL Cholesterol | Vonafexor (LIVIFY) | 200 mg | -13% | [6] |
| Triglycerides | Vonafexor (LIVIFY) | 200 mg | -28% | [6] |
Table 3: Influence of NR1H4 Agonists on Glucose Parameters (Clinical & Preclinical)
| Parameter | Agonist | Model System | Dosage | Outcome | Reference |
| Insulin Sensitivity | Obeticholic Acid | Patients with T2DM and NAFLD | 25 mg/day | Improved | [8][10] |
| Plasma Glucose | GW4064 | db/db mice | 30 mg/kg/day | Significantly decreased | [7] |
| Glucose Tolerance | Fexaramine | Mice | - | Improved | [5] |
| Insulin Tolerance | Fexaramine | Mice | - | Improved | [5] |
Key Experimental Protocols
To facilitate research into NR1H4 function and the development of novel agonists, this section provides detailed methodologies for essential in vitro and in vivo assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for NR1H4 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human NR1H4 ligand-binding domain (LBD)
-
Radioligand (e.g., [³H]-chenodeoxycholic acid)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates and harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.
-
Add the recombinant NR1H4 LBD to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled known ligand) from the total binding.
-
Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate NR1H4-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for human NR1H4
-
Reporter plasmid containing an FXRE upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NR1H4 expression plasmid and the FXRE-luciferase reporter plasmid.
-
After transfection, seed the cells into a 96-well plate and allow them to recover.
-
Treat the cells with serial dilutions of the test compound or a known agonist (positive control) for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.[11]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA regions to which NR1H4 binds in a cellular context.
Materials:
-
Cells or tissues expressing NR1H4
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibody specific to NR1H4
-
Protein A/G magnetic beads
-
Enzymes for DNA purification
-
Primers for qPCR or reagents for next-generation sequencing (ChIP-seq)
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitate the NR1H4-DNA complexes using an NR1H4-specific antibody coupled to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Reverse the cross-links and purify the co-immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific target gene promoters or by ChIP-seq for genome-wide analysis of NR1H4 binding sites.
Experimental Workflow for Characterizing NR1H4 Agonists
The discovery and development of novel NR1H4 agonists typically follow a structured workflow encompassing in vitro and in vivo characterization.
Figure 4: A typical experimental workflow for the characterization of NR1H4 agonists.
Conclusion and Future Directions
The activation of NR1H4 represents a powerful and multifaceted approach to modulating key metabolic pathways. Its central role in regulating bile acid, lipid, and glucose homeostasis has positioned it as a highly attractive therapeutic target for a spectrum of metabolic diseases. The development of potent and selective NR1H4 agonists, such as obeticholic acid and a new generation of non-steroidal compounds, has shown considerable promise in clinical trials.[6][10][12]
Future research will likely focus on elucidating the tissue-specific effects of NR1H4 activation and developing agonists with improved therapeutic windows, minimizing side effects such as pruritus and adverse lipid profile changes. A deeper understanding of the complex interplay between NR1H4 and other metabolic regulators will be crucial for unlocking the full therapeutic potential of targeting this pivotal nuclear receptor. The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding and exploitation of NR1H4 signaling for the betterment of metabolic health.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor is essential for normal glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR activation by obeticholic acid elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Discovery of Farnesoid X Receptor Antagonists Based on a Library of Oleanolic Acid 3-O-Esters through Diverse Substituent Design and Molecular Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
NR1H4 Activator 1: A Deep Dive into Downstream Signaling Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nuclear receptor subfamily 1 group H member 4 (NR1H4), more commonly known as the farnesoid X receptor (FXR), is a critical ligand-activated transcription factor. Primarily expressed in the liver and intestine, FXR serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of downstream signaling events, making it a promising therapeutic target for a range of metabolic and inflammatory diseases.[5][6][7] This technical guide provides a comprehensive overview of the core downstream signaling targets of NR1H4 activators, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks.
Core Signaling Pathways
Activation of NR1H4 orchestrates a complex interplay of signaling pathways, primarily centered around the regulation of bile acid synthesis and transport. Two key pathways dominate this regulation: the FXR/SHP pathway in the liver and the intestinal FXR/FGF15/19 axis.
The Hepatic FXR/SHP Pathway
In the liver, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain.[2][8][9] SHP then acts as a transcriptional co-repressor, inhibiting the expression of several key genes, most notably CYP7A1, which encodes the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase.[1][10] This negative feedback loop is a cornerstone of bile acid homeostasis.[1][11]
The Intestinal FXR/FGF15/19 Axis
In the intestine, FXR activation leads to the induction and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19.[1][8][10][12][13] FGF15/19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho.[12][13][14] This binding event triggers a signaling cascade that ultimately represses CYP7A1 expression, providing a second, indirect mechanism for the feedback inhibition of bile acid synthesis.[1][10][12] This gut-liver crosstalk is essential for maintaining systemic metabolic balance.[1][6]
Key Downstream Target Genes and Quantitative Data
The activation of NR1H4 modulates the expression of a wide array of genes involved in various metabolic processes. The following tables summarize the key target genes and the quantitative effects of NR1H4 activators on their expression.
Table 1: Genes Involved in Bile Acid Homeostasis
| Gene | Protein Product | Function | Activator Effect | Fold Change (Example) | Citation(s) |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional co-repressor of bile acid synthesis genes | Upregulation | 5-10 fold | [2][8][9] |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids from hepatocytes into bile canaliculi | Upregulation | 2-4 fold | [11][13] |
| SLC51A | Organic Solute Transporter alpha (OSTα) | Basolateral export of bile acids from enterocytes and hepatocytes | Upregulation | 3-6 fold | [3][9][15] |
| SLC51B | Organic Solute Transporter beta (OSTβ) | Basolateral export of bile acids from enterocytes and hepatocytes | Upregulation | 3-6 fold | [3][9][15] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulation (indirect) | 50-80% reduction | [1][8][10] |
| FABP6 | Ileal Bile Acid Binding Protein (IBABP) | Intracellular transport of bile acids in enterocytes | Upregulation | 4-8 fold | [15][16] |
Table 2: Genes Involved in Lipid and Glucose Metabolism
| Gene | Protein Product | Function | Activator Effect | Fold Change (Example) | Citation(s) |
| SREBF1 | Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Master regulator of lipogenesis | Downregulation | 40-60% reduction | [17] |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 (PEPCK) | Key enzyme in gluconeogenesis | Downregulation | 30-50% reduction | [17] |
| G6PC | Glucose-6-Phosphatase, Catalytic Subunit | Key enzyme in gluconeogenesis | Downregulation | 30-50% reduction | [17] |
| PPARA | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Regulates fatty acid oxidation | Upregulation | 1.5-2.5 fold | [3][17] |
Table 3: Genes Involved in Inflammation and Cell Proliferation
| Gene | Protein Product | Function | Activator Effect | Effect (Example) | Citation(s) |
| TNF | Tumor Necrosis Factor Alpha (TNF-α) | Pro-inflammatory cytokine | Downregulation | Inhibition of NF-κB signaling | [8] |
| IL1B | Interleukin 1 Beta (IL-1β) | Pro-inflammatory cytokine | Downregulation | Inhibition of NF-κB signaling | [8] |
| MYC | c-Myc | Proto-oncogene, regulates cell proliferation | Upregulation (in some contexts) | Time- and dose-dependent induction | [18] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the study of NR1H4 downstream signaling.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide binding sites of NR1H4.
Protocol Outline:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to NR1H4, which is coupled to magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the NR1H4-bound chromatin is then eluted.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks representing NR1H4 binding sites are identified. Motif analysis can then be performed to identify the DNA sequences to which NR1H4 binds.[2][15]
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the changes in mRNA expression levels of target genes.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues treated with or without an NR1H4 activator.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the target gene and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The amplification of the target gene is monitored in real-time. The relative expression of the target gene is calculated by normalizing to a reference housekeeping gene (e.g., GAPDH, β-actin) using the ΔΔCt method.
Western Blotting
Western blotting is utilized to detect and quantify changes in the protein levels of downstream targets.
Protocol Outline:
-
Protein Extraction: Total protein is extracted from cells or tissues.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein of interest is visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.
Conclusion
The activation of NR1H4 initiates a complex and multifaceted signaling network that is central to the regulation of metabolism and inflammation. The downstream targets of NR1H4 are not only crucial for maintaining physiological homeostasis but also represent key nodes for therapeutic intervention in a variety of diseases. This guide has provided a detailed overview of the core signaling pathways, quantitative data on key target genes, and the fundamental experimental protocols used to elucidate these mechanisms. A thorough understanding of these downstream signaling events is paramount for researchers, scientists, and drug development professionals working to harness the therapeutic potential of NR1H4 activation.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - NR1H4 [maayanlab.cloud]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 13. karger.com [karger.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Precision: A Technical Guide to the Discovery of Novel Non-Steroidal FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its central role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a spectrum of liver and metabolic diseases, most notably Nonalcoholic Steatohepatitis (NASH).[4][5][6] While the first-in-class semi-synthetic steroidal agonist, Obeticholic Acid (OCA), demonstrated clinical efficacy, its development has been hampered by significant side effects, including pruritus and unfavorable lipid profiles.[4][6][7] This has catalyzed an intensive search for novel, non-steroidal FXR agonists with improved pharmacological properties and better safety profiles.[4][8] This guide provides a technical overview of the discovery process, from core signaling pathways to key experimental protocols and the characterization of leading non-steroidal candidates.
The FXR Signaling Pathway: A Core Mechanism
FXR functions as a ligand-activated transcription factor.[9] Upon binding to its natural ligands, primarily bile acids like chenodeoxycholic acid (CDCA), FXR undergoes a conformational change.[1][7] This triggers its heterodimerization with the Retinoid X Receptor (RXR).[2][10] The FXR/RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7][11]
This binding event modulates the transcription of a host of genes involved in metabolic regulation. A key target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2][11] By inducing SHP expression, FXR orchestrates the downstream suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, establishing a critical negative feedback loop.[2][11] Furthermore, FXR activation regulates genes involved in bile acid transport (e.g., BSEP, OSTα/β) and lipid metabolism.[7][12]
The Discovery Engine: A Workflow for Identifying Novel Agonists
The discovery of novel non-steroidal FXR agonists typically follows a structured, multi-stage workflow. It begins with high-throughput screening (HTS) of large chemical libraries to identify initial "hits." These hits are then subjected to a rigorous cascade of assays to confirm their activity, assess their potency and selectivity, and evaluate their drug-like properties. Promising lead compounds advance to preclinical in vivo models to establish efficacy and safety before consideration for clinical development.
Quantitative Data on Key Non-Steroidal FXR Agonists
Numerous non-steroidal FXR agonists have been developed, with several advancing into clinical trials for NASH and other liver diseases.[5][6] These compounds, often derived from a common chemical scaffold like the one found in GW4064, have been optimized to enhance potency and improve physicochemical properties.[7][13][14]
Table 1: In Vitro Potency of Selected Non-Steroidal FXR Agonists
| Compound | Assay Type | EC50 | Target Species | Reference |
| GW4064 | HTRF Coactivator Recruitment | 30 nM | Human | [13] |
| Cilofexor (B606690) (GS-9674) | FXR Transactivation | 29 nM | Human | [7] |
| Tropifexor (B611488) (LJN452) | HTRF Coactivator Recruitment | 0.8 nM | Human | [5][15] |
| EDP-305 | FXR Transactivation | 13 nM | Human | [16] |
| Compound 20e (Protostane) | FXR Transactivation | 0.11 µM (110 nM) | Human | [17] |
| Compound 13 (Partial Agonist) | FXR Transactivation | 55.5 nM | Human | [18][19] |
| Compound S5 (Isothiazole) | FXR Transactivation | 2.5 nM | Human | [14] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
Table 2: Clinical Development Status of Leading Non-Steroidal FXR Agonists for NASH
| Compound | Developer | Highest Phase Completed for NASH | Key Findings/Status |
| Cilofexor (GS-9674) | Gilead Sciences | Phase 2 | Showed reductions in hepatic steatosis and liver biochemistry; development often focused on combination therapies.[7] |
| Tropifexor (LJN452) | Novartis | Phase 2 | Demonstrated improvements in liver fat and enzymes; development ongoing.[5][6] |
| Nidufexor (LMB763) | Novartis | Phase 2 | Showed effects on liver fat and fibrosis markers.[6] |
| EDP-305 | Enanta Pharmaceuticals | Phase 2 | Potently suppressed liver injury and fibrosis in preclinical models; clinical development has been assessed.[6][16] |
Core Experimental Protocols
The characterization of novel FXR agonists relies on a suite of standardized in vitro and in vivo assays.
FXR Transactivation Assay (Cell-based Reporter Gene Assay)
This assay is a cornerstone for quantifying the functional activity of a compound on FXR in a cellular context.
-
Principle: To measure the ability of a compound to activate FXR and drive the transcription of a reporter gene.
-
Methodology:
-
Cell Line: A suitable mammalian cell line, such as HepG2 (human hepatoma) or HEK293, is used.[20][21]
-
Transfection: Cells are transiently co-transfected with several plasmids:
-
An expression vector for full-length human FXR (e.g., pcDNA3-hFXR).
-
An expression vector for its heterodimer partner, RXR (e.g., pSG5-hRXR).
-
A reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter, such as the promoter for the Bile Salt Export Pump (BSEP) (e.g., BSEP-pGL3).[21][22]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[21]
-
-
Treatment: After transfection, cells are treated with various concentrations of the test compound (or a known agonist like GW4064 as a positive control) for 24 hours.[21]
-
Measurement: Cell lysates are collected, and the activity of both luciferases (e.g., Firefly and Renilla) is measured using a luminometer and a dual-luciferase assay system.[20][22]
-
Analysis: The FXR-driven luciferase activity is normalized to the control luciferase activity. The results are plotted as a dose-response curve to calculate the EC50 and maximal efficacy (Emax) values.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput method often used in primary screening to measure direct interaction with the FXR protein, typically by assessing ligand-induced recruitment of a coactivator peptide.
-
Principle: Based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665 or d2) when brought into proximity.
-
Methodology:
-
Components: The assay mixture includes:
-
Recombinant FXR Ligand-Binding Domain (LBD), often tagged with Glutathione S-transferase (GST).
-
A biotinylated peptide derived from a coactivator protein (e.g., SRC-1/NCoA-1).
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Streptavidin linked to an acceptor fluorophore (acceptor).
-
-
Reaction: In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its binding to the coactivator peptide. This brings the donor and acceptor fluorophores close enough for FRET to occur.
-
Measurement: The mixture is excited at ~320 nm, and emissions are read at two wavelengths (~620 nm for the donor and ~665 nm for the acceptor). The ratio of the two emission signals is proportional to the extent of coactivator recruitment.
-
Analysis: Data is used to generate dose-response curves and calculate EC50 values for test compounds.[20]
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay validates that a compound engages the FXR pathway in a relevant cell type (e.g., primary hepatocytes or HepG2 cells) by measuring changes in the mRNA levels of known FXR target genes.
-
Principle: To quantify the amount of specific mRNA transcripts in a sample.
-
Methodology:
-
Cell Treatment: HepG2 cells or primary hepatocytes are treated with the test compound for a specified period (e.g., 12-24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for FXR target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The expression level of each target gene is normalized to the housekeeping gene. The fold change in expression relative to vehicle-treated control cells is calculated to confirm agonist activity (upregulation of SHP, BSEP) or downstream repressive effects (downregulation of CYP7A1).[20]
-
In Vivo Efficacy Models
Animal models are essential for evaluating the therapeutic potential and safety of a lead candidate. For NASH, diet-induced obesity and fibrosis models are commonly employed.
-
Principle: To induce a disease state in an animal that mimics human NASH and to assess the therapeutic effect of the FXR agonist.
-
Model: The methionine-choline deficient (MCD) diet-induced db/db mouse is a classic model used for preclinical evaluation of NASH.[19] Other common models include mice fed a high-fat, high-cholesterol, and/or high-fructose diet.
-
Methodology:
-
Induction: Mice are fed the specialized diet for several weeks to induce key features of NASH, such as steatosis, inflammation, and fibrosis.
-
Treatment: Once the disease phenotype is established, mice are treated daily with the test compound (e.g., EDP-305) or vehicle via oral gavage for a period of several weeks.[16]
-
Endpoint Analysis: At the end of the study, various parameters are assessed:
-
Biochemistry: Serum levels of liver enzymes (ALT, AST), bilirubin, and lipids are measured.[16][22]
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., H&E for steatosis and inflammation, Sirius Red for fibrosis) to be scored by a pathologist.[22]
-
Gene Expression: Hepatic expression of fibrotic and inflammatory markers is quantified by qRT-PCR.
-
-
Conclusion
The discovery of non-steroidal FXR agonists represents a significant advancement in the pursuit of effective and safe therapies for NASH and other cholestatic liver diseases.[4][8] By moving away from the bile acid scaffold, researchers have successfully identified potent molecules like cilofexor and tropifexor with distinct pharmacological profiles.[5][7] The continued application of refined screening cascades, detailed cellular assays, and robust in vivo models is crucial for optimizing the next generation of agonists. The ultimate goal remains the development of a therapy that maximizes the metabolic benefits of FXR activation while minimizing the on-target side effects that have challenged previous candidates, offering new hope for patients with chronic liver disease.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. Structure-activity relationship of bile alcohols as human farnesoid X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluations of novel farnesoid X receptor (FXR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 16. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and structure-activity relationship studies of novel partial FXR agonists for the treatment of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of the NR1H4 Gene by Synthetic Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Farnesoid X Receptor (FXR)
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Encoded by the NR1H4 gene, FXR is highly expressed in tissues integral to metabolic control, primarily the liver and intestines.[3][4] It functions as the body's primary sensor for bile acids, the endogenous ligands that activate it.[5][6] Upon activation, FXR orchestrates a complex transcriptional network that governs bile acid synthesis, transport, and enterohepatic circulation, thereby protecting the liver from bile acid toxicity.[7][8]
Given its critical role in metabolic regulation, FXR has emerged as a significant therapeutic target for a range of disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), primary biliary cirrhosis (PBC), and dyslipidemia.[1][9][10] This has spurred the development of potent and selective synthetic FXR agonists designed to modulate its activity for therapeutic benefit.[11] This guide provides a detailed overview of the NR1H4/FXR signaling pathway, the characteristics of key synthetic activators, and the experimental protocols used to investigate their function.
The NR1H4/FXR Signaling Pathway
The activation of FXR by a ligand initiates a cascade of molecular events that culminates in the regulation of target gene expression. This signaling pathway is a cornerstone of metabolic control.
2.1 Mechanism of Activation
In its inactive state, FXR resides in the cytoplasm. The binding of a ligand—either a natural bile acid like chenodeoxycholic acid (CDCA) or a synthetic agonist—to the Ligand Binding Domain (LBD) of FXR induces a conformational change.[12] This change facilitates the translocation of FXR into the nucleus.
Inside the nucleus, the activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[13][14] This FXR/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the regulatory regions of target genes.[13][15] The consensus FXRE is typically an inverted repeat of the AGGTCA sequence separated by a single nucleotide (IR-1).[15][16]
Binding of the FXR/RXR complex to an FXRE recruits a suite of co-activator proteins, such as the steroid receptor coactivator (SRC) family, which then promote the transcription of the target gene.[12] Conversely, FXR can also mediate gene repression, most notably through an indirect mechanism involving the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[16][17]
2.2 Key Target Genes
FXR activation regulates a wide array of genes. Some of the most critical targets include:
-
Small Heterodimer Partner (SHP; NR0B2): A primary FXR target gene. The SHP protein acts as a transcriptional repressor for several other nuclear receptors, including LRH-1, which is required for the expression of CYP7A1.[17][18]
-
Bile Salt Export Pump (BSEP; ABCB11): This transporter is located on the canalicular membrane of hepatocytes and is responsible for pumping bile acids out of the liver cells into the bile. Upregulation of BSEP by FXR is a key protective mechanism against cholestasis.[8][19]
-
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): A heterodimeric transporter at the basolateral membrane of enterocytes, essential for returning bile acids from the intestine to the portal circulation.[8][15]
-
Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents): Secreted from the intestine upon FXR activation, FGF19 travels to the liver and signals through the FGFR4 receptor to strongly repress CYP7A1 expression.[6][8]
-
Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. FXR activation leads to the potent repression of CYP7A1 transcription, primarily via the induction of SHP in the liver and FGF19 in the intestine, creating a negative feedback loop that tightly controls bile acid levels.[17][18]
Synthetic Activators of FXR
A variety of synthetic FXR agonists have been developed, falling into two main categories: steroidal and non-steroidal. These compounds are designed to be more potent and selective than endogenous bile acids.
3.1 Steroidal Agonists
These are semi-synthetic derivatives of natural bile acids. The first-in-class and most well-known is Obeticholic Acid (OCA).
-
Obeticholic Acid (OCA): A 6α-ethyl derivative of CDCA, OCA is approximately 100-fold more potent as an FXR agonist than its natural precursor.[3][10] It has shown clinical efficacy in treating PBC and NASH, but its use can be associated with side effects such as pruritus and adverse lipid profile changes.[11]
3.2 Non-Steroidal Agonists
These compounds have diverse chemical structures and are not based on the bile acid scaffold. They are developed to potentially offer improved efficacy, selectivity, and safety profiles.
-
GW4064: A potent and selective non-steroidal agonist that has been instrumental as a research tool for elucidating FXR functions.[3][20]
-
WAY-362450 (XL335): A potent and selective agonist with oral bioavailability, shown in preclinical models to lower triglycerides and cholesterol.[3][21]
-
Cilofexor (GS-9674) and Tropifexor (LJN452): Next-generation non-steroidal agonists that have been advanced into clinical trials for liver diseases like NASH, demonstrating potent anti-fibrotic and anti-inflammatory effects.[11][22][23]
Data Presentation: Potency of Synthetic FXR Agonists
The potency of synthetic activators is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based reporter assays. A lower EC₅₀ value indicates higher potency.
| Agonist | Type | Target | Assay Type | EC₅₀ (nM) | Reference |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Natural) | Human FXR | Reporter Gene Assay | ~10,000-50,000 | [3][24] |
| Obeticholic Acid (OCA) | Steroidal (Synthetic) | Human FXR | Reporter Gene Assay | ~100 | [3][10] |
| GW4064 | Non-Steroidal | Human FXR | Reporter Gene Assay | ~30 | [3] |
| WAY-362450 | Non-Steroidal | Human FXR | Reporter Gene Assay | ~30 | [21] |
| Fexaramine | Non-Steroidal | Human FXR | Reporter Gene Assay | 25 | [22] |
| INT-767 | Steroidal (Synthetic) | Human FXR | Transactivation Assay | Potent Activator | [22][25] |
Experimental Protocols
Investigating the effects of synthetic activators on NR1H4/FXR requires a combination of in vitro and cell-based assays. The following are core methodologies used in the field.
5.1 Cell-Based Luciferase Reporter Assay for FXR Activation
This is the primary high-throughput screening method to identify and characterize FXR agonists.[24][26] It measures the ability of a compound to activate the transcriptional function of FXR.
Principle: Cells are co-transfected with two plasmids: an expression vector containing the full-length human NR1H4 gene and a reporter vector. The reporter vector contains a luciferase gene (e.g., Firefly luciferase) downstream of a promoter that has multiple copies of an FXRE. When a synthetic agonist activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is directly proportional to the level of FXR activation.[17][27]
Methodology:
-
Cell Culture: Plate host cells, such as HEK293T or HepG2, in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
Compound Treatment: After 18-24 hours, replace the medium with fresh medium containing the synthetic activators at various concentrations (dose-response). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CDCA or GW4064).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
5.2 Quantitative RT-PCR for FXR Target Gene Expression
This assay validates the findings from the reporter assay by confirming that the synthetic activator modulates the expression of known endogenous FXR target genes in a relevant cell type (e.g., HepG2 human hepatoma cells).[28]
Methodology:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with the synthetic activator at a specific concentration (e.g., near its EC₅₀) for a defined period (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[28] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[28]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, SYBR Green master mix, and primers specific for FXR target genes (SHP, BSEP) and a housekeeping gene for normalization (GAPDH or β-actin).[19][28]
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.[28] Compare the fold change in gene expression in treated samples relative to vehicle-treated controls.
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| SHP (NR0B2) | AGG ACT TGT GCG TGG AGA G | TCC TGA GAG TCT GCT GAG TTG |
| CYP7A1 | GAG GAG CTT TGA ACC TGA AGC | GGT AAT GTT GGC TGA AAT GGT |
| β-actin | CCT TCC TGG GCA TGG AGT | GAG GAG CAC CCC GTG CTG |
(Note: Primer sequences should always be validated experimentally).
5.3 Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if FXR, when activated by a synthetic agonist, directly binds to the regulatory regions of a putative target gene in vivo. ChIP followed by sequencing (ChIP-seq) can map genome-wide binding sites.[16]
Methodology:
-
Cross-linking: Treat cells (or tissue from treated animals) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to FXR overnight. Use Protein A/G beads to pull down the antibody-FXR-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers flanking a known or suspected FXRE in a target gene promoter (e.g., the SHP promoter) to quantify the enrichment of that DNA sequence compared to a negative control region and an IgG control.[15][16]
Conclusion and Future Directions
The NR1H4 gene product, FXR, is a master regulator of metabolism and a validated drug target. Synthetic activators, particularly non-steroidal agonists, hold immense promise for the treatment of chronic liver and metabolic diseases. The continued development of these compounds relies on a robust understanding of the FXR signaling pathway and the application of precise experimental techniques as outlined in this guide. Future research will focus on developing tissue-specific agonists (e.g., intestine-restricted) to maximize therapeutic benefits while minimizing systemic side effects, further refining the therapeutic potential of targeting NR1H4.[22]
References
- 1. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - NR1H4 [maayanlab.cloud]
- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of the farnesoid X receptor/retinoid X receptor heterodimer on inverted repeat DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of the farnesoid X receptor/retinoid X receptor heterodimer on inverted repeat DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 21. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. besjournal.com [besjournal.com]
- 25. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for Nuclear Receptor NR1H4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous ligands for the nuclear receptor NR1H4, also known as the farnesoid X receptor (FXR). It delves into the quantitative aspects of these interactions, details the experimental methodologies for their characterization, and visualizes the key signaling pathways and workflows.
Introduction to NR1H4 (Farnesoid X Receptor)
The farnesoid X receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3][4][5] Encoded by the NR1H4 gene, FXR is highly expressed in enterohepatic tissues such as the liver, intestine, and kidneys.[3][6] It functions as a master regulator of bile acid homeostasis, and also plays crucial roles in lipid and glucose metabolism.[1][2][3][4][5] Upon activation by its endogenous ligands, FXR forms a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Endogenous Ligands of NR1H4
The primary endogenous ligands for NR1H4 are bile acids, which are metabolic byproducts of cholesterol.[7][8][9][10] Both primary and secondary bile acids, as well as their conjugated forms, can activate FXR.
Primary and Secondary Bile Acids
The most potent endogenous agonist for FXR is chenodeoxycholic acid (CDCA) , a primary bile acid.[7][8][9] Other bile acids, including the primary bile acid cholic acid (CA) and the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA), also function as FXR agonists, albeit with lower potency.[7][8] The general order of potency for these bile acids is:
Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) ≈ Lithocholic acid (LCA) > Cholic acid (CA) [7][11]
Quantitative Data on Ligand Activation
While precise Ki and Kd values for the interaction of endogenous bile acids with NR1H4 are not extensively documented in readily available literature, the half-maximal effective concentration (EC50) from cell-based functional assays is commonly used to quantify the potency of these ligands. The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and the maximum.
| Endogenous Ligand | Bile Acid Type | Reported EC50 Value (µM) |
| Chenodeoxycholic acid (CDCA) | Primary | ~10 - 50[7][8][10] |
| Deoxycholic acid (DCA) | Secondary | ~50[8] |
| Lithocholic acid (LCA) | Secondary | ~50[8] |
| Cholic acid (CA) | Primary | Weak agonist[7][9] |
NR1H4 Signaling Pathway
Activation of NR1H4 by its endogenous bile acid ligands initiates a signaling cascade that regulates the expression of numerous target genes, creating a negative feedback loop to control bile acid levels and influencing other metabolic pathways.
A key target gene of FXR is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain.[1] Activated FXR induces the expression of SHP, which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical bile acid synthesis pathway.[1] This feedback mechanism is central to maintaining bile acid homeostasis.
Furthermore, FXR regulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha and beta (OSTα/OSTβ) , which are responsible for transporting bile acids out of hepatocytes and enterocytes, respectively. FXR also influences lipid metabolism by regulating genes like sterol regulatory element-binding protein 1c (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα) , and plays a role in glucose homeostasis.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NR1H4 | Abcam [abcam.co.jp]
- 7. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor (NR1H4): A Comprehensive Technical Guide to its Activation and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), designated as NR1H4, is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1] Activated by bile acids, its natural endogenous ligands, as well as synthetic agonists, FXR orchestrates a complex transcriptional network that adapts to metabolic changes.[2][3] This in-depth technical guide provides a detailed overview of the molecular mechanisms of FXR activation, its profound effects on gene expression, and the experimental protocols essential for its study. The information is tailored for researchers, scientists, and drug development professionals engaged in understanding and targeting this critical metabolic regulator.
Molecular Mechanism of NR1H4 (FXR) Activation and Signaling
Upon binding to a ligand, such as a bile acid or a synthetic agonist, FXR undergoes a conformational change. This transformation facilitates its heterodimerization with the Retinoid X Receptor (RXR).[4] The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs), which are typically characterized by inverted repeat-1 (IR-1) motifs, in the regulatory regions of its target genes.[5] This binding event initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of target gene transcription.[6]
Core Signaling Pathways
FXR's regulatory effects are primarily mediated through two key pathways:
-
The FXR/SHP Pathway: In the liver, activated FXR robustly induces the expression of the Small Heterodimer Partner (SHP; NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[7][8] SHP, in turn, acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α).[9] This cascade is central to the feedback inhibition of bile acid synthesis.
-
The Intestinal FXR/FGF19 Pathway: In the intestine, FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[10] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes. This binding activates a signaling cascade, primarily involving the JNK and ERK1/2 pathways, which ultimately leads to the repression of key genes in bile acid synthesis.[11][12]
Effect of NR1H4 (FXR) Activation on Gene Expression
The activation of FXR triggers a widespread reprogramming of gene expression, impacting multiple metabolic pathways. The following tables summarize the quantitative effects of FXR activation on key target genes, categorized by their primary metabolic function.
Bile Acid Homeostasis
FXR activation plays a central role in maintaining bile acid homeostasis by regulating genes involved in their synthesis, transport, and detoxification.
| Target Gene | Gene Symbol | Function | Agonist/System | Fold Change | Reference |
| Small Heterodimer Partner | SHP (NR0B2) | Transcriptional repressor of bile acid synthesis | GW4064 in human hepatocytes | ~3-fold increase | [7] |
| CDCA in DLD-1 cells | 12-fold increase (promoter activity) | [1] | |||
| Bile Salt Export Pump | BSEP (ABCB11) | Efflux of bile salts from hepatocytes into bile | GW4064 in rat liver | Induced expression | [13] |
| Fibroblast Growth Factor 19 | FGF19 | Intestinal hormone that represses bile acid synthesis | GW4064 in human hepatocytes | Strong induction | [12] |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in bile acid synthesis | GW4064 in HepG2 cells | Robust suppression | [10] |
| GW4064 in human hepatocytes | 75% decrease in mRNA | [7] | |||
| Organic Solute Transporter alpha | OSTα | Basolateral efflux of bile acids from enterocytes | GW4064 in HepG2 cells | Strong upregulation | [10] |
| Organic Solute Transporter beta | OSTβ | Basolateral efflux of bile acids from enterocytes | GW4064 in HepG2 cells | Strong upregulation | [10] |
Lipid Metabolism
FXR activation significantly influences lipid metabolism by regulating genes involved in triglyceride synthesis, fatty acid oxidation, and lipoprotein transport.
| Target Gene | Gene Symbol | Function | Agonist/System | Fold Change | Reference |
| Sterol Regulatory Element-Binding Protein 1c | SREBP-1c (SREBF1) | Master regulator of lipogenesis | GW4064 in db/db mice liver | Repressed expression | [14] |
| Peroxisome Proliferator-Activated Receptor alpha | PPARα | Promotes fatty acid β-oxidation | GW4064 in 3T3-L1 preadipocytes | Increased expression | [15] |
Glucose Homeostasis
FXR plays a crucial role in regulating glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen (B147801) synthesis.
| Target Gene | Gene Symbol | Function | Agonist/System | Fold Change | Reference |
| Phosphoenolpyruvate Carboxykinase | PEPCK | Key enzyme in gluconeogenesis | Constitutively active FXR in db/db mice liver | Repressed expression | [14] |
| Glucose-6-Phosphatase | G6Pase | Catalyzes the final step of gluconeogenesis | GW4064 in wild-type mice liver | Significantly lowered mRNA levels | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Experimental Protocols
A thorough investigation of FXR activation and its impact on gene expression necessitates a combination of molecular biology techniques. The following are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding Site Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like FXR.
1. Cell Culture and Cross-linking:
-
Culture cells (e.g., HepG2) to ~80-90% confluency.
-
Treat cells with an FXR agonist (e.g., GW4064) or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
2. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS and scrape them into a conical tube.
-
Pellet the cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors.
-
Isolate nuclei and resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to FXR. A negative control immunoprecipitation should be performed with a non-specific IgG.
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
7. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the FXR ChIP sample compared to the input or IgG control.
-
Perform motif analysis on the identified peaks to confirm the presence of FXREs.
Luciferase Reporter Assay for FXR Transactivation
Luciferase reporter assays are used to quantify the ability of FXR to activate the transcription of a target gene promoter.[9][13]
1. Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the promoter region of a known or putative FXR target gene (containing FXREs) cloned upstream of a luciferase reporter gene (e.g., firefly luciferase).
-
FXR Expression Plasmid: A plasmid that drives the expression of FXR.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HepG2) in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid, FXR expression plasmid, and the control plasmid using a suitable transfection reagent.
3. Compound Treatment:
-
After transfection, treat the cells with various concentrations of the FXR agonist or vehicle control.
4. Cell Lysis and Luciferase Assay:
-
After the treatment period (typically 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by dividing the normalized activity of the agonist-treated samples by the normalized activity of the vehicle-treated samples.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the relative changes in the mRNA levels of FXR target genes following agonist treatment.[3][14]
1. RNA Isolation:
-
Treat cells or tissues with an FXR agonist or vehicle control.
-
Isolate total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
Assess the quality and quantity of the isolated RNA using spectrophotometry and/or gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers specific for the target gene and a reference (housekeeping) gene, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle of amplification.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene for both the treated and control samples. The fold change in gene expression is then calculated as 2-ΔΔCt.
Conclusion
The Farnesoid X Receptor, NR1H4, is a pivotal regulator of metabolism with profound effects on gene expression. Its activation by natural and synthetic ligands offers a promising therapeutic avenue for a range of metabolic disorders. A thorough understanding of its signaling pathways and the ability to accurately measure its impact on target gene expression are paramount for advancing research and drug development in this field. The data, diagrams, and protocols provided in this guide serve as a comprehensive resource for scientists dedicated to unraveling the complexities of FXR biology and harnessing its therapeutic potential.
References
- 1. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesoid X receptor is essential for normal glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X Receptor Deficiency Induces Hepatic Lipid and Glucose Metabolism Disorder via Regulation of Pyruvate Dehydrogenase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor: A Comprehensive Technical Guide to its Biological Functions and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of physiological processes. Initially identified for its role in bile acid homeostasis, FXR is now recognized as a key player in lipid and glucose metabolism, inflammation, and the maintenance of intestinal barrier integrity.[1][2] Its multifaceted functions have positioned FXR as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and inflammatory bowel disease.[3][4] This technical guide provides an in-depth overview of the core biological functions of FXR activation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Biological Functions of FXR Activation
FXR is a ligand-activated transcription factor that, upon binding to its endogenous ligands, primarily bile acids, forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[6]
Bile Acid Metabolism
A primary function of FXR activation is the tight regulation of bile acid synthesis and enterohepatic circulation.[6][7] FXR orchestrates a negative feedback loop to prevent the accumulation of cytotoxic levels of bile acids.
Key Mechanisms:
-
Inhibition of Bile Acid Synthesis: FXR activation in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1).[5][8]
-
Promotion of Bile Acid Efflux: In hepatocytes, FXR upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), which are responsible for transporting bile acids into the bile canaliculi.[2]
-
Intestinal Feedback Loop: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in rodents).[7] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, leading to the repression of CYP7A1 expression.[7][8]
-
Regulation of Bile Acid Transport: FXR activation also influences the expression of various transporters involved in the uptake and movement of bile acids in both the liver and intestine.[2]
Quantitative Effects of FXR Activation on Bile Acid Homeostasis:
| Parameter | Treatment | Species/Model | Effect | Reference |
| Total Biliary Bile Acids | GSK2324 (FXR agonist) | Mice (standard diet) | Significant decrease | [9] |
| Taurocholic Acid (TCA) in Bile | Obeticholic Acid (OCA) | Mice | 71% reduction | [10] |
| Fecal Cholesterol Excretion | Obeticholic Acid (OCA) | Mice | Increased | [10] |
| Liver Total Bile Acids | Obeticholic Acid (OCA) | Mice | Reduced | [11] |
| Serum Total Bile Acids | Obeticholic Acid (OCA) | Mice | Reduced | [11] |
FXR Signaling in Bile Acid Homeostasis
Caption: FXR signaling pathway in bile acid homeostasis.
Lipid Metabolism
FXR activation plays a pivotal role in regulating lipid homeostasis by influencing triglyceride and cholesterol metabolism.
Key Mechanisms:
-
Triglyceride Reduction: FXR activation lowers plasma triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[12] It also increases the clearance of triglycerides from the blood.[6]
-
Cholesterol Metabolism: FXR activation impacts cholesterol levels by increasing the expression of the scavenger receptor class B type I (SR-BI), which is involved in the uptake of high-density lipoprotein (HDL) cholesterol by the liver.[6][10] It also influences the expression of genes involved in lipoprotein metabolism.[6]
Quantitative Effects of FXR Activation on Lipid Metabolism:
| Parameter | Treatment | Species/Model | Effect | Reference |
| Plasma Triglycerides | GW4064 (FXR agonist) | db/db mice | Significant reduction | [6] |
| Plasma Cholesterol | GW4064 (FXR agonist) | db/db mice | Significant reduction | [6] |
| Liver Triglyceride Content | 6E-CDCA (FXR agonist) | Zucker (fa/fa) obese rats | Reduced | [12] |
| Plasma HDL-Cholesterol | Obeticholic Acid (OCA) | Mice | Reduced | [10][11] |
| Plasma LDL-Cholesterol | Obeticholic Acid (OCA) | Mice | Reduced | [11] |
| Hepatic SREBP-1c mRNA | GW4064 (FXR agonist) | db/db mice | Repressed | [6] |
FXR's Role in Lipid Metabolism
References
- 1. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A Comprehensive FXR Signaling Atlas Derived from Pooled ChIP-seq Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pnas.org [pnas.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Farnesoid X receptor is essential for normal glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR activation by obeticholic acid elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR activation reverses insulin resistance and lipid abnormalities and protects against liver steatosis in Zucker (fa/fa) obese rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Farnesoid X Receptor (FXR) Agonists in Mouse Models of Nonalcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism. Dysregulation of FXR signaling is implicated in the pathogenesis of NAFLD, making it a promising therapeutic target. FXR agonists have demonstrated therapeutic potential in preclinical mouse models of NAFLD by improving hepatic steatosis, inflammation, and fibrosis. These application notes provide a comprehensive overview of the use of FXR agonists in NAFLD mouse models, including detailed experimental protocols and a summary of quantitative data from preclinical studies.
Data Presentation: Efficacy of FXR Agonists in NAFLD Mouse Models
The following tables summarize the quantitative effects of various FXR agonists on key parameters of NAFLD in different mouse models.
Table 1: Obeticholic Acid (OCA)
| Mouse Model | Diet | Treatment Dose & Duration | Change in Serum ALT | Change in Serum AST | Change in Hepatic Triglycerides | Change in NAFLD Activity Score (NAS) | Fibrosis Improvement | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 10 mg/kg/day, 10 weeks | ↓ | ↓ | ↓ | ↓ | Yes | [1] |
| Ldlr-/-.Leiden | High-Fat Diet (HFD) | 10 mg/kg/day, 10 weeks | ↓ (342 to 221 U/L) | - | ↓ | ↓ (Reduced macrovesicular steatosis) | Yes (Reduced collagen synthesis) | [1] |
| hFATP5 transgenic | High-Fat Diet (HFD) | 0.04% in diet, long-term | - | - | ↓ by 63% | - | - | [2] |
| FXR-/-/hFATP5 transgenic | High-Fat Diet (HFD) | 0.04% in diet, long-term | - | - | ↓ by 53% | - | - | [2] |
| Lep ob/ob | AMLN Diet | 30 mg/kg/day, 8 weeks | - | - | ↓ (61% reduction in steatosis) | ↓ | No | [3] |
Table 2: GW4064
| Mouse Model | Diet | Treatment Dose & Duration | Change in Serum ALT | Change in Serum AST | Change in Hepatic Triglycerides | Change in NAFLD Activity Score (NAS) | Fibrosis Improvement | Reference |
| C57BL/6 | High-Fat Diet (HFD) + LPS | 30 mg/kg/day, 1 week | ↓ | ↓ | - | ↓ | Not Assessed | [4] |
| C57BL/6 | High-Fat Diet (HFD) | 50 mg/kg, twice weekly, 6 weeks | - | - | ↓ | - | Not Assessed | [5][6] |
| C57BL/6 | High-Fat, High-Cholesterol Diet | 50 mg/kg, twice weekly, 6 weeks | - | - | ↓ | - | Not Assessed | [5][6] |
Table 3: WAY-362450
| Mouse Model | Diet | Treatment Dose & Duration | Change in Serum ALT | Change in Serum AST | Change in Hepatic Triglycerides | Change in NAFLD Activity Score (NAS) | Fibrosis Improvement | Reference |
| C57BL/6 | Methionine and Choline-Deficient (MCD) | 30 mg/kg, 4 weeks | ↓ | ↓ | No significant impact | ↓ (Reduced inflammation and fibrosis) | Yes | [7] |
Table 4: INT-787
| Mouse Model | Diet | Treatment Dose & Duration | Change in Serum ALT | Change in Serum AST | Change in Hepatic Steatosis | Change in Fibrosis (Collagen) | Reference |
| Lep ob/ob | AMLN Diet | 30 mg/kg/day, 8 weeks | ↓ | ↓ | ↓ (74% reduction) | ↓ (Reduced Col1a1 expression) | [3] |
| Lep ob/ob | AMLN Diet | 60 mg/kg/day, 8 weeks | ↓ | ↓ | ↓ | ↓ (Reduced Col1a1 expression) | [3] |
| Lep ob/ob | AMLN Diet | 120 mg/kg/day, 8 weeks | ↓ | ↓ | ↓ | ↓ (Reduced Col1a1 expression) | [3] |
Table 5: Tropifexor (LJN452)
| Mouse Model | Diet | Treatment Dose & Duration | Change in Hepatic Triglycerides | Change in NAFLD Activity Score (NAS) | Fibrosis Improvement | Reference |
| STAM | High-Fat Diet + Streptozotocin | 0.1 mg/kg | ↓ | ↓ | Yes (Reversed) | [8] |
| AMLN | AMLN Diet | 0.3 mg/kg | ↓ | ↓ | Yes | [8] |
| AMLN | AMLN Diet | 0.9 mg/kg | ↓ | ↓ | Yes | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of FXR agonists in NAFLD mouse models are provided below.
Induction of NAFLD in Mouse Models
a) High-Fat Diet (HFD)-Induced NAFLD
-
Animals: C57BL/6J mice, 6-8 weeks old.
-
Diet: A diet with 45-60% of calories derived from fat.
-
Duration: 8-16 weeks to induce steatosis and mild inflammation.
-
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into control and experimental groups.
-
Provide the control group with a standard chow diet.
-
Provide the experimental group with the HFD.
-
Monitor body weight and food intake weekly.
-
After the induction period, proceed with FXR agonist treatment and subsequent analyses.[5][6]
-
b) Methionine and Choline-Deficient (MCD) Diet-Induced NASH
-
Animals: C57BL/6J mice, 6-8 weeks old.
-
Diet: A diet lacking methionine and choline.
-
Duration: 4-8 weeks to induce steatohepatitis and fibrosis.
-
Procedure:
-
Acclimatize mice for one week.
-
Provide the control group with a methionine and choline-sufficient diet.
-
Provide the experimental group with the MCD diet.
-
Monitor body weight regularly (mice on MCD diet typically lose weight).
-
After the induction period, initiate FXR agonist treatment.[7]
-
Administration of FXR Agonists
-
Route of Administration: Oral gavage is the most common method for precise dosing. Alternatively, compounds can be mixed into the diet.
-
Vehicle: A suitable vehicle for the specific FXR agonist should be used (e.g., 0.5% carboxymethylcellulose, corn oil, or DMSO).
-
Dosing: The dose and frequency will depend on the specific agonist and the experimental design. Refer to the data tables for examples of effective doses.
-
Procedure (Oral Gavage):
-
Prepare the FXR agonist solution in the chosen vehicle at the desired concentration.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Histological Analysis of Liver Tissue
a) Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for General Morphology and Inflammation
-
Purpose: To assess liver histology, including steatosis, inflammation, and hepatocyte ballooning.
-
Procedure:
-
Fix liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Stain with hematoxylin to stain nuclei blue/purple.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
b) Oil Red O Staining for Lipid Accumulation
-
Purpose: To visualize neutral lipids (triglycerides) in the liver. This must be performed on frozen sections.
-
Procedure:
-
Embed fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 8-10 µm thick cryosections and mount on slides.
-
Air dry the sections.
-
Fix in 10% formalin.
-
Rinse with water and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O solution.
-
Differentiate in 60% isopropanol.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
c) Sirius Red Staining for Fibrosis
-
Purpose: To detect and quantify collagen deposition as a measure of liver fibrosis.
-
Procedure:
-
Use paraffin-embedded liver sections as for H&E staining.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in 100% ethanol.
-
Clear in xylene and mount.
-
Collagen fibers will stain red, and the degree of fibrosis can be quantified using image analysis software.
-
Biochemical Assays
a) Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
-
Purpose: To assess liver injury.
-
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein.
-
Separate serum by centrifugation.
-
Use commercially available colorimetric assay kits to measure ALT and AST activity according to the manufacturer's instructions.
-
b) Hepatic Triglyceride Content
-
Purpose: To quantify the amount of fat in the liver.
-
Procedure:
-
Homogenize a known weight of liver tissue in a suitable buffer.
-
Extract lipids using a chloroform (B151607):methanol mixture.
-
Dry the lipid extract and resuspend in a suitable solvent.
-
Use a commercial triglyceride quantification kit to measure the triglyceride concentration.
-
Normalize the results to the initial liver tissue weight (e.g., mg of triglyceride per gram of liver tissue).
-
Gene Expression Analysis
a) RNA Extraction from Liver Tissue
-
Purpose: To isolate high-quality RNA for downstream applications like RT-qPCR.
-
Procedure:
-
Homogenize a small piece of frozen liver tissue (~20-30 mg) in a lysis buffer (e.g., TRIzol).
-
Add chloroform to separate the aqueous (RNA-containing) and organic phases.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Resuspend the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
b) Reverse Transcription Quantitative PCR (RT-qPCR)
-
Purpose: To measure the expression levels of specific genes of interest (e.g., FXR target genes).
-
Procedure:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualization of Key Pathways and Workflows
FXR Signaling Pathway in the Liver
Caption: FXR signaling pathways in the liver.
Experimental Workflow for Evaluating FXR Agonists in NAFLD Mouse Models
Caption: Experimental workflow for FXR agonist studies.
Logical Relationship of FXR Activation and NAFLD Pathogenesis
Caption: FXR activation in NAFLD pathogenesis.
References
- 1. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid inhibits hepatic fatty acid uptake independent of FXR in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of NR1H4 (FXR) Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying activators of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR). This document outlines the NR1H4 signaling pathway, details various high-throughput screening (HTS) methodologies, and provides step-by-step protocols for key experiments.
Introduction to NR1H4 (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Encoded by the NR1H4 gene, FXR is highly expressed in the liver, intestine, kidneys, and adrenal glands.[1][3] It plays a pivotal role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism, thereby maintaining bile acid homeostasis.[2][4] Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5] One of the key functions of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily through the induction of the Small Heterodimer Partner (SHP).[3] Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[6][7]
NR1H4 (FXR) Signaling Pathway
The activation of NR1H4 by an agonist initiates a cascade of events that regulate gene expression. The simplified signaling pathway is depicted below.
High-Throughput Screening (HTS) Workflow for NR1H4 Activators
The process of identifying novel NR1H4 activators from large compound libraries typically follows a structured workflow, from initial screening to hit validation.
Data Presentation: Quantitative HTS Assay Parameters
The following tables summarize typical quantitative data and performance metrics for common HTS assays used to screen for NR1H4 activators.
Table 1: Performance Metrics of Common HTS Assays for NR1H4 Activators
| Assay Type | Typical Z'-Factor | Signal-to-Background (S/B) Ratio | Throughput | Reference Compound |
| Luciferase Reporter | 0.5 - 0.8 | 5 - 50 | High (384/1536-well) | GW4064, CDCA |
| TR-FRET | 0.6 - 0.9 | 3 - 10 | High (384/1536-well) | GW4064 |
| AlphaScreen | 0.7 - 0.9 | >10 | High (384/1536-well) | GW4064 |
Table 2: Potency of Known NR1H4 Agonists in HTS Assays
| Compound | Assay Type | EC50 (nM) | Reference |
| GW4064 | TR-FRET | 317 - 753 | [8] |
| Obeticholic Acid (OCA) | TR-FRET | 99 | [6] |
| Chenodeoxycholic Acid (CDCA) | HTRF | ~8,000 | [9] |
| WAY-362450 | Reporter Assay | 4 | [6] |
| Compound F17 | HTRF | 15,600 | [9] |
| Compound 5 | Reporter Gene Assay | 13,000 | [10] |
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay
This protocol describes a method for screening compound libraries for NR1H4 agonist activity using a cell line stably expressing human NR1H4 and a luciferase reporter gene under the control of an FXRE.
Materials:
-
Cells: HEK293T or HepG2 cells stably expressing full-length human NR1H4 and an FXRE-driven firefly luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Medium: DMEM without phenol (B47542) red, supplemented with 0.5% charcoal-stripped FBS.
-
Compound Plates: 384-well plates containing test compounds at desired concentrations.
-
Control Agonist: GW4064 or Chenodeoxycholic acid (CDCA).
-
Luciferase Assay Reagent: Commercially available one-step luciferase assay systems (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Flash Assay Kit).[11][12][13][14]
-
Equipment: Cell culture incubator (37°C, 5% CO2), automated liquid handler, luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Harvest and resuspend cells in assay medium to a density of 5 x 104 cells/mL.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of a white, clear-bottom 384-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control agonist in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Using a liquid handler, transfer 20 nL of compound solutions from the compound plates to the cell plates.
-
Include wells with vehicle control (DMSO) for baseline activity and a positive control (e.g., 1 µM GW4064) for maximal activation.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the one-step luciferase assay reagent to each well.
-
Incubate the plates at room temperature for 10-20 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered acceptable for HTS.[15]
-
Identify hits based on a predefined activity threshold (e.g., >30% activation).
-
For confirmed hits, determine the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the NR1H4 Ligand Binding Domain (LBD) and a coactivator peptide.
Materials:
-
NR1H4-LBD: Purified, GST-tagged human NR1H4-LBD.
-
Coactivator Peptide: Fluorescein-labeled peptide containing an LXXLL motif (e.g., from SRC-1).
-
Antibody: Terbium-labeled anti-GST antibody.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
Compound Plates: 384-well plates with test compounds.
-
Control Agonist: GW4064.
-
Equipment: TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of NR1H4-LBD in assay buffer.
-
Prepare a 2X solution of the fluorescein-labeled coactivator peptide and terbium-labeled anti-GST antibody in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of test compound or control solution.
-
Add 5 µL of the 2X NR1H4-LBD solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X coactivator peptide/antibody mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data and determine EC50 values for active compounds as described for the luciferase assay.
-
AlphaScreen Coactivator Recruitment Assay
This bead-based proximity assay also measures the interaction between the NR1H4-LBD and a coactivator peptide.
Materials:
-
NR1H4-LBD: Purified, His-tagged human NR1H4-LBD.
-
Coactivator Peptide: Biotinylated peptide containing an LXXLL motif.
-
Donor Beads: Streptavidin-coated Donor beads.
-
Acceptor Beads: Nickel Chelate Acceptor beads.[18]
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20.[18]
-
Compound Plates: 384-well plates with test compounds.
-
Control Agonist: GW4064.
-
Equipment: AlphaScreen-capable plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of His-tagged NR1H4-LBD and biotinylated coactivator peptide in assay buffer.
-
-
Assay Procedure (performed under subdued light):
-
In a 384-well OptiPlate, add 5 µL of test compound or control solution.
-
Add 5 µL of the His-tagged NR1H4-LBD solution.
-
Add 5 µL of the biotinylated coactivator peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of a suspension of Ni-chelate Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin Donor beads.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the AlphaScreen signal by exciting at 680 nm and reading the emission between 520-620 nm.
-
-
Data Analysis:
-
Normalize the data and determine EC50 values for active compounds as described previously.
-
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel NR1H4 activators. The selection of a primary screening assay will depend on the available resources and specific research goals. It is crucial to follow up primary hits with secondary, orthogonal assays and to perform thorough hit validation to eliminate false positives and artifacts. The successful identification and characterization of potent and selective NR1H4 activators hold significant promise for the development of new therapeutics for a range of metabolic and liver diseases.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. NR1H4 nuclear receptor subfamily 1 group H member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Assays and Reagents | Fisher Scientific [fishersci.com]
- 12. Luciferase assay reagents - sensitive, stable, convenient [lubio.ch]
- 13. bosterbio.com [bosterbio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Luciferase Reporter Assay for Farnesoid X Receptor (FXR) Activation
References
- 1. signosisinc.com [signosisinc.com]
- 2. benchchem.com [benchchem.com]
- 3. accegen.com [accegen.com]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. besjournal.com [besjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Overexpression of NR1H4 in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), is a critical ligand-activated transcription factor predominantly expressed in the liver and intestine.[1][2] NR1H4 plays a pivotal role in regulating the expression of genes involved in bile acid synthesis, transport, and detoxification.[1] Beyond its primary function in maintaining bile acid homeostasis, NR1H4 is also integral to the regulation of lipid and glucose metabolism, and it possesses anti-inflammatory properties.[1][2] Dysregulation of NR1H4 signaling has been implicated in a variety of liver diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC), as well as metabolic disorders such as obesity and type 2 diabetes.[1]
Lentiviral vectors are a powerful tool for in vitro and in vivo gene delivery, capable of transducing both dividing and non-dividing cells, such as hepatocytes, and facilitating stable, long-term transgene expression.[3] This makes lentiviral-mediated overexpression of NR1H4 an invaluable technique for studying its complex biological functions and for evaluating its potential as a therapeutic target in drug development. These application notes provide detailed protocols for the production of high-titer lentivirus encoding human NR1H4 and the subsequent transduction of primary human hepatocytes and hepatocyte-derived cell lines.
Data Presentation: Expected Quantitative Outcomes of NR1H4 Overexpression
The following tables summarize expected changes in gene expression following the overexpression or activation of NR1H4 in hepatocytes. The data is compiled from studies utilizing various methods of NR1H4 activation or overexpression, as a direct lentiviral overexpression study with comprehensive tabular data was not available. These tables serve as a guide for the anticipated molecular consequences of successful NR1H4 overexpression.
Table 1: Expected Regulation of Key NR1H4 Target Genes. This table illustrates the typical transcriptional response of well-established NR1H4 target genes upon receptor activation.
| Gene | Gene Name | Function | Expected Regulation |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional co-repressor, key in bile acid synthesis feedback. | Upregulation |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids out of hepatocytes. | Upregulation |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral bile acid transport. | Upregulation |
| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral bile acid transport. | Upregulation |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis. | Downregulation (via SHP) |
| SREBF1 | Sterol regulatory element-binding protein 1 | Key regulator of lipogenesis. | Downregulation (via SHP) |
Table 2: Quantitative Gene Expression Changes Following FXR Activation in Liver Cancer Stem Cells. The following data is adapted from a study where FXR was activated in CD133+ liver cancer stem cells, demonstrating the impact on target gene expression.
| Gene | Fold Change (FXR Activated vs. Control) |
| NR1H4 (FXR) | ~ 4.5 |
| NR0B2 (SHP) | ~ 3.5 |
| CYP7A1 | ~ 0.4 |
| Data adapted from a study utilizing overexpression and ligand activation of FXR in liver cancer stem cells. The values represent approximate fold changes based on graphical data. |
Table 3: Quantitative Analysis of a Novel FXR Target Gene. This table shows the effect of adenovirus-mediated FXR overexpression on the expression of Metallothionein (B12644479) 1 (MT1) in cultured hepatocytes.
| Condition | MT1 mRNA Fold Change | MT1 Protein Fold Change |
| Control Adenovirus | 1.0 | 1.0 |
| FXR Overexpressing Adenovirus | ~ 4.0 | ~ 3.5 |
| Data derived from a study using adenovirus for FXR overexpression in mouse hepatocytes.[4] Values are approximated from graphical representations. |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for NR1H4 Overexpression
This protocol outlines the steps for generating replication-incompetent lentiviral particles containing the human NR1H4 gene. The process involves the transient transfection of HEK293T cells with a three-plasmid system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Lentiviral transfer plasmid encoding human NR1H4 (e.g., pLenti-C-mGFP-NR1H4)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Sterile 10 cm tissue culture dishes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix:
-
10 µg of the NR1H4 transfer plasmid
-
7.5 µg of the packaging plasmid (psPAX2)
-
2.5 µg of the envelope plasmid (pMD2.G)
-
-
Transfection Complex Formation:
-
In a sterile tube (Tube A), dilute the plasmid DNA mixture in 500 µL of Opti-MEM.
-
In a separate sterile tube (Tube B), add 30 µL of Lipofectamine 2000 to 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection of HEK293T Cells:
-
Gently add the 1 mL of the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Virus Harvest:
-
48 hours post-transfection, carefully collect the cell culture supernatant, which contains the lentiviral particles.
-
Centrifuge the supernatant at 3000 x g for 10 minutes at 4°C to pellet any cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. For higher titers, a second harvest can be performed at 72 hours post-transfection and pooled with the 48-hour harvest.
-
Protocol 2: Lentiviral Transduction of Primary Human Hepatocytes
This protocol describes the method for transducing primary human hepatocytes with the produced NR1H4-expressing lentivirus.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
Collagen-coated tissue culture plates (e.g., 24-well plates)
-
NR1H4-expressing lentiviral supernatant
-
Polybrene (hexadimethrine bromide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Hepatocyte Seeding:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer for 24-48 hours in a 37°C, 5% CO2 incubator.
-
-
Transduction:
-
On the day of transduction, aspirate the culture medium from the hepatocytes.
-
Prepare the transduction medium: for each well of a 24-well plate, add the desired amount of lentiviral supernatant to 500 µL of fresh hepatocyte culture medium containing Polybrene at a final concentration of 4-8 µg/mL. The amount of virus to add is determined by the desired Multiplicity of Infection (MOI).
-
Gently add the transduction medium to the cells.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed hepatocyte culture medium.
-
Culture the cells for an additional 48-72 hours to allow for transgene expression before proceeding with downstream analyses.
-
Protocol 3: Analysis of NR1H4 Overexpression and Target Gene Modulation
This protocol details the methods for verifying the successful overexpression of NR1H4 and assessing its impact on downstream target genes using quantitative real-time PCR (qRT-PCR) and Western blotting.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for NR1H4, NR0B2 (SHP), CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-NR1H4, anti-SHP, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure - qRT-PCR:
-
RNA Extraction: 72 hours post-transduction, lyse the hepatocytes and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes. Run the reactions on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the NR1H4-overexpressing cells compared to control cells (transduced with a control vector).
Procedure - Western Blotting:
-
Protein Extraction: 72 hours post-transduction, wash the hepatocytes with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NR1H4) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a housekeeping protein like beta-actin as a loading control.
Visualizations
NR1H4 (FXR) Signaling Pathway in Hepatocytes
Caption: NR1H4 (FXR) signaling pathway in hepatocytes.
Experimental Workflow for Lentiviral Overexpression of NR1H4
Caption: Workflow for lentiviral overexpression of NR1H4.
References
- 1. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Farnesoid X receptor (FXR) activation induces the antioxidant protein metallothionein 1 expression in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of Farnesoid X Receptor (FXR) Binding Sites Following Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify genome-wide binding sites of the Farnesoid X Receptor (FXR) upon activation by ligands. This powerful technique is essential for elucidating the transcriptional regulatory networks governed by FXR, a key nuclear receptor in bile acid, lipid, and glucose metabolism.[1][2][3] Understanding FXR's genomic targets is crucial for the development of therapeutics for metabolic diseases.[3][4]
Introduction to FXR and ChIP-seq
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in various metabolic pathways.[2] Upon binding to its natural ligands, such as bile acids, or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of its target genes.[2][5] This interaction modulates gene transcription, maintaining metabolic homeostasis.[3]
ChIP-seq is a robust method used to identify the genome-wide binding sites of a specific transcription factor.[4] This technique combines chromatin immunoprecipitation (ChIP) with massively parallel DNA sequencing to map the in vivo protein-DNA interactions across the entire genome.
FXR Signaling Pathway
Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with RXR. This complex then binds to FXREs, typically an inverted repeat of the AGGTCA motif separated by one nucleotide (IR-1), to regulate target gene expression.[5][6] FXR can both activate and repress gene transcription.[5][6] For instance, it directly activates the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][3][7]
Experimental Workflow for FXR ChIP-seq
The general workflow for an FXR ChIP-seq experiment involves several key steps, from cell or tissue preparation to bioinformatics analysis of the sequencing data.
Detailed Experimental Protocols
I. Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from studies performing FXR ChIP in mouse liver tissue.[8][9]
Materials:
-
Mouse liver tissue from control and ligand-treated (e.g., GW4064) animals.
-
1.86% Formaldehyde (B43269) in PBS.
-
Glycine (1.25 M).
-
Lysis Buffer (e.g., RIPA buffer).
-
Protease inhibitors.
-
Anti-FXR antibody (e.g., Santa Cruz Biotechnology, sc-13063).
-
Control IgG (e.g., mouse IgG).
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
RNase A and Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
Procedure:
-
Cross-linking: Perfuse the liver with PBS to remove blood, followed by 1.86% formaldehyde in PBS for 10-15 minutes to cross-link proteins to DNA. Quench the cross-linking reaction with 1.25 M glycine.
-
Tissue Homogenization and Cell Lysis: Homogenize the liver tissue in cold PBS with protease inhibitors. Lyse the cells using a suitable lysis buffer to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp. Verify the fragment size by running an aliquot on an agarose (B213101) gel.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-FXR antibody or control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation.
II. Library Preparation and Sequencing
Materials:
-
ChIP DNA.
-
DNA library preparation kit (e.g., Illumina ChIP-Seq DNA Sample Prep Kit).
-
Adapters and primers for sequencing.
Procedure:
-
End Repair and A-tailing: Repair the ends of the purified ChIP DNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
Size Selection: Select the desired fragment size range using gel electrophoresis or magnetic beads.
-
PCR Amplification: Amplify the adapter-ligated DNA fragments by PCR to generate the final library.
-
Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing on a platform such as the Illumina Genome Analyzer.[5][9][10]
III. Bioinformatics Analysis
1. Read Alignment:
-
Align the raw sequencing reads to the appropriate reference genome (e.g., mm10 for mouse) using alignment software like Bowtie2 or BWA.[8]
2. Peak Calling:
-
Identify genomic regions with a significant enrichment of mapped reads in the FXR ChIP sample compared to the control IgG sample.[10]
-
Use peak calling algorithms such as MACS (Model-based Analysis of ChIP-seq).[10][11] A common statistical cutoff is a false discovery rate (FDR) of < 0.05.[10]
3. Motif Analysis:
-
Analyze the identified peak regions for the presence of known and novel transcription factor binding motifs using tools like MEME (Multiple Em for Motif Elicitation).[5] The canonical FXR binding motif is an IR-1.[5][6]
4. Peak Annotation and Downstream Analysis:
-
Annotate the peaks to the nearest genes to identify potential FXR target genes.
-
Perform Gene Ontology (GO) and pathway analysis (e.g., using DAVID or PANTHER) to understand the biological processes regulated by FXR.[5][10]
Quantitative Data Summary
The following tables summarize representative quantitative data from FXR ChIP-seq studies.
Table 1: Number of FXR Binding Sites Identified in Mouse Liver
| Condition | Ligand Treatment | Number of Binding Sites | Reference |
| Normal Mice | GW4064 (1 hour) | 15,263 | [6] |
| Obese Mice | GW4064 (1 hour) | 5,272 | [6] |
| Normal Mice | Not Specified | 1,656 | [9][11] |
Table 2: Genomic Distribution of FXR Binding Sites in Mouse Liver
| Genomic Region | Percentage of Binding Sites | Reference |
| Intergenic | ~44% | [11] |
| Intronic | ~32% | [11] |
| Promoter (<2kb from TSS) | ~10% | [11] |
| 5' UTR | Not specified | |
| Exon | Not specified | |
| 3' UTR | Not specified | |
| Downstream (<2kb from TES) | Not specified |
Note: A study by Thomas et al. (2010) found that about 80% of identified FXR binding sites are localized in intergenic and intron regions.[6]
Table 3: Functional Annotation of Genes Near FXR Binding Sites
| Biological Process | Key Pathways/Functions | Reference |
| Metabolism | Bile acid metabolism, Lipid metabolism, Glucose metabolism, Steroid metabolism | [3][5][6] |
| Cellular Signaling | G-protein signaling, Wnt signaling, MAPK signaling | [6] |
| Cellular Processes | Apoptosis, Autophagy, Hypoxia, Inflammation | [6] |
| Regulation | RNA processing, Transcriptional regulation | [6] |
Conclusion
The ChIP-seq methodology detailed in these application notes provides a robust framework for identifying the direct genomic targets of FXR. By understanding the genome-wide binding patterns of FXR upon activation, researchers can gain critical insights into its regulatory functions in health and disease, thereby facilitating the discovery and development of novel therapeutic agents for metabolic disorders. The provided protocols and data summaries serve as a valuable resource for scientists embarking on FXR ChIP-seq studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 4. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Profiling of Novel NR1H4 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), also known as NR1H4, is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its activation presents a promising therapeutic strategy for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][3] The development of novel NR1H4 activators requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties to ensure optimal efficacy and safety. This document provides detailed application notes and protocols for the comprehensive pharmacokinetic profiling of these novel compounds.
NR1H4 (FXR) Signaling Pathway
Upon activation by endogenous bile acids or synthetic agonists, NR1H4 heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
Experimental Workflow for Pharmacokinetic Profiling
A systematic approach is crucial for the pharmacokinetic characterization of novel NR1H4 activators. The workflow encompasses a series of in vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Data Presentation: Comparative Pharmacokinetics of Novel NR1H4 Activators
The following tables summarize key pharmacokinetic parameters for several novel NR1H4 activators. Data has been compiled from various preclinical and clinical studies. Direct comparison should be approached with caution due to differences in study design and species.
Table 1: Human Pharmacokinetic Parameters of Novel NR1H4 Activators
| Compound | Dose | Tmax (h) | t1/2 (h) | Plasma Protein Binding | Key Notes |
| Tropifexor | 10-3000 µg (single dose) | ~4 | 13.5 - 21.9 | >99% | Exposure increased by ~60% with food.[1][4][5] |
| Cilofexor | 10-300 mg (single & multiple doses) | - | - | >99% | Exposure increased in a less-than-dose-proportional manner. Moderate-fat meal reduced AUC by 21-45%.[3][6][7] |
| INT-787 | ≥ 50 mg | - | 21 - 55 | - | Cmax was ~2-fold higher under fasted conditions; AUC was unchanged.[8][9] |
Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Novel NR1H4 Activators
| Compound | Dose | Route | Bioavailability (F%) | t1/2 (h) |
| GW4064 | 20 mg/kg | Oral | 10% | 3.5 |
| EDP-305 | 10 mg/kg | Oral | - | Plasma: 6, Small Intestine: 27, Liver: 45 |
Experimental Protocols
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of a novel NR1H4 activator by liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
Positive control compound with known metabolic stability.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
96-well plates.
-
-
Protocol:
-
Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).
-
In a 96-well plate, add the microsomal suspension to the buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of the novel NR1H4 activator that is bound to plasma proteins.
-
Materials:
-
Test compound stock solution.
-
Pooled plasma (human, rat, or mouse).
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Positive control compound with known plasma protein binding.
-
-
Protocol:
-
Spike the test compound into the plasma at a final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
In Vivo Pharmacokinetic Studies in Rodents
-
Objective: To determine the key pharmacokinetic parameters of a novel NR1H4 activator in a living organism.
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Materials:
-
Test compound.
-
Vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
Anesthesia (if required for blood collection).
-
-
Protocol:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV and PO administration.
-
For the IV group, administer a single bolus dose of the test compound (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer a single dose of the test compound (e.g., 5-10 mg/kg) via oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and calculate parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion
A comprehensive pharmacokinetic profiling of novel NR1H4 activators is essential for their successful development as therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies, enabling the selection of drug candidates with optimal ADME properties for further clinical investigation. The systematic application of these methods will facilitate the translation of promising NR1H4 activators from the laboratory to the clinic.
References
- 1. Pharmacokinetics of Tropifexor, a Potent Farnesoid X Receptor Agonist, in Participants With Varying Degrees of Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of Cilofexor and Firsocostat in Healthy Japanese and Non-Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT-787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of NR1H4 Agonists in Organoid Cultures: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as Farnesoid X Receptor (FXR), agonists in intestinal and liver organoid cultures. Organoids, as three-dimensional self-organizing structures that mimic the architecture and function of their corresponding organs, offer a powerful platform for studying the physiological roles of NR1H4 and for the preclinical evaluation of NR1H4--targeting therapeutic compounds.
Introduction to NR1H4 (FXR) and its Role in Organoid Systems
NR1H4 is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] It is highly expressed in the liver and intestine, making organoids derived from these tissues particularly relevant for studying its function.[2] Bile acids are the natural ligands for NR1H4. Upon activation, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
In intestinal organoids, activation of NR1H4 is involved in maintaining intestinal barrier integrity, modulating inflammatory responses, and regulating epithelial cell proliferation and differentiation.[4] In liver organoids, NR1H4 activation influences bile acid synthesis and transport, lipid metabolism, and can protect against cholestatic and metabolic liver injury. The use of synthetic NR1H4 agonists, such as Obeticholic Acid (OCA) and GW4064, allows for the precise investigation of these pathways in a controlled in vitro setting.
Key Applications of NR1H4 Agonists in Organoid Cultures
-
Disease Modeling: Studying the pathophysiology of diseases such as inflammatory bowel disease (IBD), colorectal cancer, cholestatic liver diseases, and non-alcoholic fatty liver disease (NAFLD).
-
Drug Discovery and Development: Screening for novel NR1H4 agonists and antagonists and evaluating their efficacy and potential toxicity.
-
Personalized Medicine: Assessing patient-specific responses to NR1H4-targeted therapies using patient-derived organoids.
-
Mechanistic Studies: Elucidating the molecular mechanisms underlying NR1H4 signaling in a human-relevant context.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing NR1H4 agonists in various experimental models, providing a reference for designing experiments in organoid cultures.
Table 1: Effects of NR1H4 Agonists on Gene Expression
| Agonist | Model System | Concentration | Treatment Duration | Target Gene | Fold Change (vs. Control) | Reference |
| GW4064 | Human Hepatocytes | 1 µM | 48 hours | SHP | ~3-fold increase | [4] |
| GW4064 | Human Hepatocytes | 1 µM | 48 hours | CYP7A1 | Significant decrease | [4] |
| Obeticholic Acid | Human Hepatocytes | 10 µM | 24 hours | BSEP | Upregulation | [5] |
| Obeticholic Acid | Human Hepatocytes | 10 µM | 24 hours | OSTβ | >10-fold increase | [5] |
| GW4064 | Mouse Liver | 50 mg/kg (in vivo) | 6 weeks | CD36 | Significant decrease | [6] |
| GW4064 | Mouse Liver | 50 mg/kg (in vivo) | 6 weeks | Pepck | Significant decrease | [6] |
| GW4064 | Mouse Liver | 50 mg/kg (in vivo) | 6 weeks | G6pase | Significant decrease | [6] |
Table 2: Effects of NR1H4 Agonists on Cellular Phenotypes
| Agonist | Model System | Concentration | Treatment Duration | Phenotypic Change | Quantitative Measurement | Reference |
| 5-Fluorouracil | Human Colon Organoids | 25 µM | 5 days | Decreased Viability | Significant reduction in ATP levels | [7] |
| 5-Fluorouracil | Human Colon Organoids | 50 µM | 5 days | Decreased Viability | Further reduction in ATP levels | [7] |
| GW4064 | BNL CL.2 Liver Cells | 1, 5, 10 µM | 24 hours | Reduced Lipid Accumulation | Dose-dependent decrease in Oil Red O staining | [6] |
| Obeticholic Acid | Chimeric Mouse Model | 10 mg/kg (in vivo) | 7 days | Increased LDL-Cholesterol | Significant increase in serum LDL-C | [8] |
| Obeticholic Acid | Chimeric Mouse Model | 10 mg/kg (in vivo) | 7 days | Decreased HDL-Cholesterol | Significant decrease in serum HDL-C | [8] |
Signaling Pathways and Experimental Workflows
NR1H4 (FXR) Signaling Pathway
Caption: NR1H4 (FXR) signaling pathway upon activation by bile acids or synthetic agonists.
Experimental Workflow for NR1H4 Agonist Application in Organoids
Caption: General experimental workflow for applying NR1H4 agonists to organoid cultures.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Human Intestinal Organoids
This protocol is adapted from established methods for human intestinal organoid culture.[9][10][11]
Materials:
-
Human intestinal tissue (biopsy or surgical resection)
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX™
-
HEPES
-
N-2 Supplement
-
B-27™ Supplement
-
N-Acetylcysteine
-
Human EGF
-
Human Noggin
-
Human R-spondin1
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Y-27632 ROCK inhibitor
-
Wnt3a-conditioned medium (optional, can be substituted with CHIR99021)
Procedure:
-
Tissue Processing:
-
Wash fresh intestinal tissue multiple times with ice-cold PBS to remove contaminants.
-
Mince the tissue into small (~2-5 mm) pieces.
-
Incubate the tissue fragments in Chelation Buffer on a rotator at 4°C to release the crypts.
-
Collect fractions and monitor for crypt release under a light microscope. Pool fractions rich in crypts.
-
Centrifuge the crypt suspension to pellet the crypts and wash with basal medium.
-
-
Embedding in Matrigel®:
-
Resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
-
Culture and Maintenance:
-
Carefully add 500 µL of complete intestinal organoid growth medium to each well. For the first 2-3 days, supplement the medium with Y-27632 to improve survival.
-
Change the medium every 2-3 days.
-
Organoids should become visible within a few days and will require passaging every 7-10 days.
-
-
Passaging:
-
Mechanically disrupt the Matrigel® domes and organoids using a P1000 pipette.
-
Transfer the organoid fragments to a conical tube and centrifuge.
-
Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.
-
Protocol 2: Establishment and Maintenance of Human Liver Organoids
This protocol is based on methods for generating liver organoids from adult liver tissue.[12][13]
Materials:
-
Human liver tissue
-
Collagenase/Dispase digestion solution
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX™
-
HEPES
-
B-27™ Supplement
-
N-Acetylcysteine
-
Human EGF
-
Human HGF
-
Human FGF10
-
Gastrin
-
Forskolin
-
A83-01 (TGF-β inhibitor)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Y-27632 ROCK inhibitor
Procedure:
-
Tissue Digestion:
-
Mince the liver tissue into small pieces.
-
Digest the tissue with a collagenase/dispase solution at 37°C with agitation to isolate liver ductal fragments.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge to pellet the ductal fragments and wash with basal medium.
-
-
Embedding in Matrigel®:
-
Resuspend the ductal fragment pellet in Matrigel® on ice.
-
Plate 50 µL domes into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify.
-
-
Culture and Maintenance:
-
Add 500 µL of complete liver organoid growth medium, supplemented with Y-27632 for the initial culture period.
-
Change the medium every 3-4 days.
-
Passage the organoids every 1-2 weeks.
-
Protocol 3: Treatment of Organoids with NR1H4 Agonists
Materials:
-
Established intestinal or liver organoid cultures
-
NR1H4 agonists (e.g., Obeticholic Acid, GW4064)
-
DMSO (vehicle control)
-
Complete organoid growth medium
Procedure:
-
Agonist Preparation:
-
Prepare a high-concentration stock solution of the NR1H4 agonist in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in complete organoid growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the organoid cultures.
-
Add fresh medium containing the desired concentration of the NR1H4 agonist or vehicle control.
-
For a dose-response experiment , treat separate wells with a range of agonist concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
For a time-course experiment , treat organoids with a fixed agonist concentration and harvest at different time points (e.g., 6, 24, 48, 72 hours).
-
For long-term studies , replace the medium with fresh agonist-containing medium every 2-3 days.
-
Protocol 4: Downstream Analysis - Quantitative PCR (qPCR)
Procedure:
-
RNA Extraction:
-
Harvest organoids from Matrigel® by first depolymerizing the gel with a cell recovery solution or by mechanical disruption in cold basal medium.
-
Pellet the organoids and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan™ probes with primers specific for NR1H4 target genes (e.g., SHP, BSEP, FGF19, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 5: Downstream Analysis - Cell Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.[7][14]
Procedure:
-
Plate organoids in a 96-well plate and treat with NR1H4 agonists as described in Protocol 3.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® 3D Reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the relative cell viability.
Conclusion
The use of NR1H4 agonists in intestinal and liver organoid cultures provides a sophisticated and physiologically relevant platform for advancing our understanding of NR1H4 biology and for the development of novel therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute robust and reproducible experiments in this exciting field.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 10. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Long-Term Expansion of Murine Primary Hepatocyte Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Cultivation of Colonic and Small Intestinal Murine Organoids Including Analysis of Gene Expression and Organoid Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Detecting NR1H4 Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Farnesoid X Receptor (FXR), also known as NR1H4 (Nuclear Receptor Subfamily 1 Group H Member 4), is a ligand-activated transcription factor that plays a pivotal role as a master regulator of bile acid homeostasis.[1] Expressed at high levels in the liver and intestine, NR1H4 is activated by bile acids, such as chenodeoxycholic acid (CDCA).[2][3] Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus to regulate the expression of genes involved in the synthesis, transport, and detoxification of bile acids.[2][4][5] Beyond its primary function, NR1H4 is also critically involved in modulating lipid and glucose metabolism, inflammation, and maintaining intestinal barrier function.[6][7][8] Dysregulation of NR1H4 signaling is associated with various metabolic and liver diseases, making it a significant therapeutic target.[1][9]
Western blotting is a fundamental technique used to detect and quantify the expression levels of NR1H4 protein in various biological samples, such as cell lysates and tissue homogenates. This document provides a detailed protocol for the successful detection of NR1H4 via Western blot, including sample preparation, electrophoresis, immunoblotting, and detection.
NR1H4 Signaling Pathway
NR1H4 functions as a sensor for intracellular bile acid levels.[6] When bile acids bind to NR1H4, the receptor undergoes a conformational change, leading to its heterodimerization with RXR.[2] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[3] This binding action modulates the transcription of numerous genes. For instance, NR1H4 activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[2] In the intestine, NR1H4 activation stimulates the production of Fibroblast Growth Factor 19 (FGF19), which also acts to suppress CYP7A1 expression in the liver.[2][10]
Quantitative Data Summary
For reproducible results, careful optimization of antibody dilutions and protein loads is essential. The following tables provide recommended starting points based on manufacturer datasheets and published literature.
Table 1: Recommended Primary Antibody Dilutions for NR1H4 Detection
| Antibody Name/Clone | Manufacturer | Type | Recommended Dilution | Application |
| NR1H4 Polyclonal (25055-1-AP) | Proteintech | Rabbit Polyclonal | 1:3000 - 1:4000 | Western Blot (WB) |
| FXR/NR1H4 (OTI4F12) (NBP2-46221) | Novus Biologicals | Mouse Monoclonal | 1:2000 | Western Blot (WB) |
| FXR/NR1H4 (E4B8P) #72105 | Cell Signaling Technology | Mouse Monoclonal | 1:1000 | Western Blot (WB) |
| FXR Antibody (NB400-153) | Novus Biologicals | Rabbit Polyclonal | 1 - 4 µg/mL | Western Blot (WB) |
| FXR Antibody (R32869) | BioHippo | Rabbit Polyclonal | 0.5 - 1 µg/mL | Western Blot (WB) |
Table 2: Key Buffer and Reagent Composition
| Buffer/Reagent | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Protease & Phosphatase Inhibitors | 1X | |
| Laemmli Sample Buffer (2X) | Tris-HCl, pH 6.8 | 125 mM |
| SDS | 4% (w/v) | |
| Glycerol | 20% (v/v) | |
| β-mercaptoethanol | 10% (v/v) | |
| Bromophenol Blue | 0.02% (w/v) | |
| Tris-Glycine Running Buffer (1X) | Tris base | 25 mM |
| Glycine | 192 mM | |
| SDS | 0.1% (w/v) | |
| Transfer Buffer (1X) | Tris base | 25 mM |
| Glycine | 192 mM | |
| Methanol (B129727) | 20% (v/v) | |
| TBST Wash Buffer (1X) | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween-20 | 0.1% (v/v) | |
| Blocking Buffer | Non-fat dry milk or BSA | 5% (w/v) in TBST |
Experimental Workflow
The Western blot procedure involves several sequential steps, beginning with sample preparation and ending with the detection of the target protein. Each step must be performed with precision to ensure accurate and reliable results.
Detailed Experimental Protocol
A. Sample Preparation (Lysate Preparation)
-
For Cultured Cells (e.g., HepG2):
-
Wash cells grown in a culture dish with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
For Tissues (e.g., Liver, Intestine):
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen or place in ice-cold PBS.
-
Weigh the tissue and add 5-10 volumes of ice-cold RIPA Lysis Buffer with inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Follow steps A.1.4 through A.1.6.
-
B. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.
-
Based on the concentration, calculate the volume needed for 20-50 µg of total protein per lane.
-
Prepare protein samples by mixing the calculated volume of lysate with an equal volume of 2X Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
C. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Assemble the electrophoresis apparatus with a 4-12% or 10% Tris-Glycine polyacrylamide gel.
-
Fill the inner and outer chambers with 1X Tris-Glycine Running Buffer.
-
Load 20-50 µg of the denatured protein samples into the wells. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Run the gel at 100-150 Volts until the dye front reaches the bottom of the gel.
D. Protein Transfer
-
Pre-soak a PVDF or nitrocellulose membrane, filter papers, and fiber pads in 1X Transfer Buffer. For PVDF membranes, pre-activate with methanol for 30 seconds before soaking in transfer buffer.
-
Assemble the transfer stack (sandwich) in the order: fiber pad, filter paper, gel, membrane, filter paper, fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the stack in the transfer apparatus and fill with 1X Transfer Buffer.
-
Perform the transfer at 100V for 60-90 minutes or at 25V overnight at 4°C.
E. Immunoblotting
-
After transfer, wash the membrane briefly with deionized water and then with 1X TBST.
-
Blocking: Incubate the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step blocks non-specific binding sites.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 to 1:10000 in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Repeat the washing step (E.4) to remove unbound secondary antibody.
F. Detection and Imaging
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Analyze the resulting bands. The NR1H4 protein should appear at its expected molecular weight (approximately 56 kDa). Perform densitometry analysis using appropriate software for quantification, normalizing to a loading control like β-actin or GAPDH.
References
- 1. Gene - NR1H4 [maayanlab.cloud]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NR1H4 antibody (25055-1-AP) | Proteintech [ptglab.com]
- 12. bio-techne.com [bio-techne.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Farnesoid X Receptor (FXR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestines, and kidneys, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Activation of FXR by endogenous bile acids or synthetic agonists initiates a signaling cascade that controls the expression of genes involved in various metabolic pathways.[1][3][4] Preclinical and clinical studies have demonstrated that FXR agonists can ameliorate liver injury in models of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and cholestatic liver diseases, making FXR a promising therapeutic target.[1][3][6] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of FXR agonists in relevant animal models.
FXR Signaling Pathway
FXR activation plays a central role in regulating bile acid synthesis and transport. Upon ligand binding, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[4] In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][7] In the intestine, FXR activation induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which travels to the liver to suppress CYP7A1 expression.[7] This dual-level regulation provides tight control over intracellular bile acid concentrations.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of an FXR agonist involves several key stages, from animal model selection and induction to drug administration and comprehensive endpoint analysis.
Data Presentation: Summary of In Vivo Efficacy Data for FXR Agonists
The following tables summarize quantitative data from preclinical and clinical studies of representative FXR agonists.
Table 1: Preclinical Efficacy of Tropifexor in NASH Mouse Models
| Animal Model | Treatment Group | Dose (mg/kg) | Duration | Key Findings | Reference |
| STAM | Tropifexor | 0.1 | 3 weeks | Significant reduction in NAFLD Activity Score (NAS) and liver triglycerides; reversal of liver fibrosis. | [3] |
| STAM | Tropifexor | 0.3 | 3 weeks | Significant reduction in NAS and liver triglycerides; reversal of liver fibrosis. | [3] |
| STAM | Obeticholic Acid | 25 | 3 weeks | No significant effect on NAS or liver triglycerides. | [3] |
| AMLN | Tropifexor | 0.3 | Not Specified | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. | [8] |
| AMLN | Tropifexor | 0.9 | Not Specified | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. | [8] |
Table 2: Preclinical Efficacy of Cilofexor in a Rat NASH Model
| Animal Model | Treatment Group | Dose (mg/kg) | Duration | Key Findings | Reference |
| Wistar Rat (NASH) | Cilofexor | 10 | 6 weeks | 41% reduction in liver fibrosis area (Picro-Sirius Red). | [4][6] |
| Wistar Rat (NASH) | Cilofexor | 30 | 6 weeks | 69% reduction in liver fibrosis area (Picro-Sirius Red); 41% reduction in hepatic hydroxyproline (B1673980) content. | [4][6] |
Table 3: Clinical Efficacy of Obeticholic Acid in Primary Biliary Cholangitis (PBC)
| Study Phase | Treatment Group | Dose | Duration | Key Findings | Reference |
| Phase III (POISE) | Obeticholic Acid | 5-10 mg/day | 12 months | 46-47% of patients met the primary endpoint (vs. 10% placebo); significant decrease in ALP, ALT, AST, and GGT. | [9] |
| Open-Label Extension | Obeticholic Acid | 10-50 mg/day | 12 months | Continued decrease in ALP levels. | [10] |
Experimental Protocols
Protocol 1: STAM Mouse Model of NASH
Objective: To induce NASH and fibrosis in mice to evaluate the efficacy of FXR agonists.
Materials:
-
C57BL/6J male mice (2 days old)
-
Streptozotocin (STZ)
-
High-fat diet (HFD-32 or similar)
-
FXR agonist and vehicle control
Procedure:
-
Induction of Diabetes: At 2 days of age, inject male C57BL/6J mice subcutaneously with a single low dose of STZ (200 µg per mouse).[7][11]
-
Dietary Induction of NASH: At 4 weeks of age, switch the mice to a high-fat diet (e.g., HFD-32) and maintain them on this diet.[3][11] NASH typically develops by 8 weeks of age, with fibrosis progressing thereafter.[2][12]
-
Treatment: At a predetermined time point (e.g., 6 or 9 weeks of age for therapeutic intervention), randomize the mice into treatment groups.[3][11]
-
Vehicle control group
-
FXR agonist group(s) at desired doses (e.g., Tropifexor at 0.03, 0.1, 0.3 mg/kg).[3]
-
-
Drug Administration: Administer the FXR agonist or vehicle daily via oral gavage for the specified treatment duration (e.g., 3 weeks).[3]
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis as described in Protocols 4, 5, and 6.
Protocol 2: Mdr2 (Abcb4) Knockout Mouse Model of Sclerosing Cholangitis
Objective: To utilize a genetic model of sclerosing cholangitis to assess the therapeutic potential of FXR agonists.
Materials:
-
Mdr2-/- mice and wild-type (WT) controls
-
FXR agonist and vehicle control
Procedure:
-
Animal Model: Use Mdr2-/- mice, which spontaneously develop sclerosing cholangitis due to the absence of the Mdr2 P-glycoprotein, leading to leaky bile ducts and subsequent inflammation and fibrosis.[10][13]
-
Treatment: At a specified age (e.g., 4 or 8 weeks), randomize Mdr2-/- mice into treatment groups.
-
Vehicle control group
-
FXR agonist group(s) at desired doses.
-
-
Drug Administration: Administer the FXR agonist or vehicle for a defined period.
Protocol 3: Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity and related metabolic dysregulation to study the effects of FXR agonists on metabolic parameters.
Materials:
-
C57BL/6J male mice (6-8 weeks old)
-
High-fat diet (45-60% kcal from fat)
-
Control low-fat diet (e.g., 10% kcal from fat)
-
FXR agonist and vehicle control
Procedure:
-
Acclimation: Acclimate mice for at least one week on a standard chow diet.[14]
-
Dietary Induction: At 6-8 weeks of age, switch the experimental group to a high-fat diet. The control group remains on a low-fat diet.[15] Obesity and insulin (B600854) resistance typically develop over 10-16 weeks.[16]
-
Treatment: Once the desired phenotype is established, randomize the obese mice into treatment groups.
-
Drug Administration: Administer the FXR agonist or vehicle daily via oral gavage or mixed in the diet.
-
Endpoint Analysis: Monitor metabolic parameters throughout the study (body weight, food intake, glucose tolerance). At the end of the study, collect blood and tissues for biochemical and histological analysis (Protocols 4, 5, and 6).
Protocol 4: Histological Analysis of Liver Fibrosis
Objective: To qualitatively and semi-quantitatively assess the extent of liver fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (4-5 µm)
-
Picro-Sirius Red stain
-
Masson's Trichrome stain
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut sections at 4-5 µm thickness.
-
Staining:
-
Picro-Sirius Red: Deparaffinize and rehydrate sections. Stain with Picro-Sirius Red solution to visualize collagen fibers (which will appear red).[19][20]
-
Masson's Trichrome: Deparaffinize and rehydrate sections. Perform Masson's Trichrome staining, which stains collagen blue, nuclei black, and cytoplasm red.[19][21]
-
-
Image Analysis:
-
Capture multiple images from non-overlapping fields of each liver section under a microscope.
-
Use image analysis software to quantify the stained area (e.g., collagen proportionate area) as a percentage of the total tissue area.[21]
-
-
Scoring: Alternatively, use a semi-quantitative scoring system (e.g., METAVIR, Ishak) to stage the degree of fibrosis based on the architectural changes in the liver.[19]
Protocol 5: Biochemical Analysis of Serum Markers
Objective: To measure serum markers of liver injury and cholestasis.
Materials:
-
Mouse serum samples
-
Commercially available assay kits for:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Plate reader
Procedure:
-
Sample Collection: Collect blood via cardiac puncture or retro-orbital sinus at the time of sacrifice. Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Assays: Perform the biochemical assays according to the manufacturer's instructions for each kit.
-
Data Analysis: Measure the absorbance or fluorescence on a plate reader and calculate the concentrations of each analyte based on a standard curve.
Protocol 6: Quantitative PCR (qPCR) for FXR Target Gene Expression
Objective: To determine the effect of FXR agonist treatment on the expression of FXR target genes in the liver and/or intestine.
Materials:
-
Liver or intestinal tissue samples stored in an RNA stabilization solution or flash-frozen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FXR target genes (e.g., Shp, Bsep, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[22]
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vivo evaluation of FXR agonists. Careful selection of animal models and rigorous execution of experimental protocols are crucial for obtaining reliable and translatable data in the development of novel therapeutics for liver and metabolic diseases.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Key Publication: Short-term obeticholic acid treatment does not impact cholangiopathy in Cyp2c70-deficient mice with a human-like bile acid composition | Pediatrics | University of Groningen [rug.nl]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. gubra.dk [gubra.dk]
- 10. oaepublish.com [oaepublish.com]
- 11. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 12. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regurgitation of bile acids from leaky bile ducts causes sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 15. criver.com [criver.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Obeticholic acid treatment ameliorates the cardiac dysfunction in NASH mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. “The pathogenesis of hepatic fibrosis: basic facts and clinical challenges”—assessment of liver fibrosis: a narrative review - Brol - Digestive Medicine Research [dmr.amegroups.org]
- 20. DWI - histology: a possible means of determining degree of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting NR1H4 activator 1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NR1H4 Activator 1. Given that "this compound" is a general term for an activator of the Nuclear Receptor Subfamily 1 Group H Member 4, also known as the Farnesoid X Receptor (FXR), this guide will use the well-characterized FXR agonist GW4064 as a representative compound for all technical data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (GW4064)?
A1: The recommended solvent for preparing a high-concentration stock solution of GW4064 is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of 25 mg/mL to 100 mg/mL being reported.[1][3][4] For lower concentration stock solutions, dimethylformamide (DMF) and ethanol (B145695) can also be used.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue as GW4064 is sparingly soluble in aqueous buffers.[1] To minimize precipitation, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[1] It is also advisable not to store the aqueous solution for more than one day.[1] If precipitation persists, consider using a lower final concentration of the compound or incorporating a solubilizing agent, if compatible with your assay.
Q3: What is the stability of this compound (GW4064) in storage?
A3: When supplied as a crystalline solid, GW4064 is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] A DMSO solution is reported to be stable for 6 months when stored properly.[3]
Troubleshooting Guide for Solubility Issues
Issue 1: The compound does not fully dissolve in the initial solvent.
-
Possible Cause: The concentration is too high for the chosen solvent, or the solvent is not appropriate.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended organic solvent like DMSO for the primary stock solution.[1][2]
-
Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be mindful of the compound's thermal stability.
-
Sonication: Use a sonicator to break up any clumps of solid material and enhance dissolution.[6]
-
Issue 2: The compound precipitates out of the final assay medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the hydrophobic compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.5%).
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO before the final dilution into the aqueous buffer.
-
Use of Surfactants: If compatible with your assay, consider adding a small amount of a non-ionic surfactant like Tween-80 or Triton X-100 to the assay buffer to improve solubility.[6]
-
Formulation with Excipients: For in vivo studies, formulation with excipients like PEG300, Tween-80, or corn oil can improve solubility and bioavailability.[4][7]
-
Data Presentation
Table 1: Solubility of this compound (GW4064) in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL to 100 mg/mL | [1][2][4] |
| DMF | ~25 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (GW4064) in DMSO
-
Materials:
-
This compound (GW4064) (Molecular Weight: 542.8 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh out a specific amount of GW4064 powder. For example, to make 1 mL of a 10 mM stock solution, you would need 5.428 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the GW4064 powder. For 1 mg of GW4064, you would add approximately 0.184 mL of DMSO to achieve a 10 mM concentration.[3]
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM GW4064 stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in DMSO if very low final concentrations are required.
-
Add the desired volume of the DMSO stock solution to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix immediately by gentle inversion or pipetting to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for compound solubility.
References
Technical Support Center: Optimizing FXR Agonist Dosage in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) agonists in animal studies. Our goal is to offer practical solutions to common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting dose for a novel FXR agonist in a rodent model?
A1: Selecting a starting dose requires a multi-faceted approach. Begin by reviewing literature for compounds with similar structures or mechanisms of action to establish a preliminary dose range.[1] If available, in vitro data such as EC50 values can offer initial guidance, though direct extrapolation to in vivo systems can be inaccurate.[1] A common and effective strategy is to perform a dose-ranging study, starting with a low, potentially sub-therapeutic dose and escalating incrementally.[1] Preclinical toxicology data is invaluable for setting the upper dose limit, ensuring that the doses used remain below the No Observed Adverse Effect Level (NOAEL).[1]
Q2: What are the common side effects of FXR agonists in animal models, and how can they be managed?
A2: A prevalent side effect associated with FXR agonists is pruritus (itching), which may manifest as increased scratching behavior in rodents.[2][3][4] This is generally considered a class effect of FXR agonism.[2][4] To manage this, conducting a careful dose-finding study to identify the lowest effective dose that minimizes this behavior is recommended.[2] Close monitoring of the animals for any signs of distress is also crucial.[2] Other reported side effects in clinical trials, which may have preclinical correlates, include alterations in cholesterol levels, such as an increase in low-density lipoprotein (LDL) cholesterol.[3][5][6]
Q3: How can I confirm target engagement of my FXR agonist in vivo?
A3: Target engagement can be confirmed by measuring the expression of well-established FXR target genes in relevant tissues, such as the liver and intestine. Commonly used biomarkers for FXR activation include an increase in the expression of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15; the mouse homolog of human FGF19), and a decrease in the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8][9] These can be measured using techniques like quantitative real-time PCR (qPCR) on tissue samples collected after a single or multiple doses of the FXR agonist.[7]
Q4: What are the key differences between steroidal and non-steroidal FXR agonists?
A4: Steroidal FXR agonists, like obeticholic acid (OCA), are structurally related to endogenous bile acids.[3] Non-steroidal agonists, such as cilofexor (B606690) and tropifexor, have distinct chemical structures.[3][10] This structural difference can lead to a differential set of target genes being activated, potentially resulting in a better therapeutic index for some non-steroidal agonists.[2] While both classes of agonists have shown efficacy, they may also exhibit different side effect profiles. For instance, some non-steroidal agonists were developed to reduce the risk of pruritus and adverse lipid changes associated with some steroidal agonists.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No discernible therapeutic effect | Inadequate Dose: The administered dose may be too low to elicit a biological response. | Conduct a dose-escalation study to identify an effective dose. |
| Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized.[1] | Consider an alternative route of administration (e.g., intravenous instead of oral) and perform pharmacokinetic studies to measure plasma and tissue concentrations.[1] | |
| Improper Formulation: The compound may not be properly solubilized or stable in the chosen vehicle.[2] | Ensure the compound is fully solubilized or homogeneously suspended in the vehicle. For oral gavage, a common vehicle is 0.5% methylcellulose.[2] Always prepare fresh formulations.[2] | |
| High variability in results between animals | Inconsistent Administration Technique: Variations in gavage or injection technique can lead to inconsistent dosing.[1] | Ensure all personnel are thoroughly trained and standardized on the administration procedure.[1] |
| Formulation Inhomogeneity: If using a suspension, the compound may not be evenly distributed.[1] | Ensure the formulation is vigorously mixed before each administration.[1] | |
| Biological Variability: Inherent differences between individual animals can contribute to variability.[1] | Increase the sample size per group to enhance statistical power.[1] | |
| Unexpected Toxicity or Adverse Events | Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | Reduce the dose or conduct a more detailed dose-response study to identify a safer, effective dose. |
| On-target but excessive pharmacology: The observed toxicity may be an extension of the drug's mechanism of action. | Carefully monitor for specific adverse effects (e.g., increased scratching for pruritus) and adjust the dose accordingly.[2] | |
| Vehicle-related toxicity: The vehicle used to deliver the compound may be causing adverse effects. | Include a vehicle-only control group in your study to differentiate between compound- and vehicle-induced effects.[2] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Various FXR Agonists in Rodent Models
| FXR Agonist | Animal Model | Disease Model | Dose(s) | Key Efficacy Endpoints | Reference |
| Obeticholic Acid (OCA) | Rat | Thioacetamide-induced cirrhosis | Not specified | Reduced hepatic inflammation and fibrosis. | [12] |
| Mouse (LDLR null) | Dyslipidemia | 10 mg/kg | 80% decrease in serum cholesterol and triglycerides. | [13] | |
| Mouse (Lepob/ob) | NASH | 30 mg/kg | 61% reduction in steatosis. | [14] | |
| Vonafexor | Not specified | MASH, CKD, Alport syndrome | Not specified | Efficacy demonstrated in these models. | [2] |
| LY-2562175 | Mouse (LDLR null) | Dyslipidemia | 10 mg/kg | 80% decrease in serum cholesterol and triglycerides. | [13] |
| Rat (ZDF) | Dyslipidemia | Not specified | Dose-dependent lowering of plasma triglycerides. | [13] | |
| INT-787 | Mouse (Lepob/ob) | NASH | 30 mg/kg | 74% reduction in steatosis. | [14] |
| MET409 | Mouse (C57BL/6J) | NAFLD | 1, 3, 10 mg/kg | Dose-responsive improvement in NAFLD activity score (42%, 67%, 75% respectively). | [15] |
Experimental Protocols
Protocol 1: In Vivo FXR Target Gene Expression Analysis
-
Animal Model: C57BL/6J mice.
-
Dosing: Administer the FXR agonist orally at desired doses (e.g., 10, 30, and 100 mg/kg).[7]
-
Tissue Collection: After a specified time (e.g., 4 hours post-dose), euthanize the mice and collect liver and ileum samples.[7]
-
RNA Extraction: Immediately extract total RNA from the tissue samples using a suitable kit (e.g., PureLink RNA Mini Kit).[7]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[7]
-
Quantitative PCR (qPCR): Perform real-time PCR using primers for FXR target genes (e.g., SHP, FGF15, CYP7A1) and a housekeeping gene for normalization.[7]
-
Data Analysis: Analyze the relative mRNA expression levels of the target genes compared to the vehicle-treated control group.[7]
Protocol 2: Dose-Ranging Study for a Novel FXR Agonist
-
Animal Model: Select a relevant rodent model for the disease of interest (e.g., diet-induced obesity model for NAFLD).
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses. A common approach is to use logarithmic or semi-logarithmic spacing (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 2-4 weeks).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior (e.g., scratching).[1]
-
Endpoint Analysis: At the end of the study, collect blood for biochemical analysis (e.g., liver enzymes, lipid panel) and tissues for histopathological evaluation and target gene expression analysis.
-
Data Interpretation: Evaluate the dose-response relationship for both efficacy and toxicity endpoints to identify the optimal therapeutic window.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. surf.rutgers.edu [surf.rutgers.edu]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Synthetic NR1H4 Activators
This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic Farnesoid X Receptor (FXR, NR1H4) activators. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and off-target effects encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with synthetic FXR agonists?
A1: The most frequently reported off-target or mechanism-based adverse effects in clinical and preclinical studies include pruritus (itching) and alterations in lipid profiles, specifically an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[1][2] Some compounds may also exhibit activity on other nuclear receptors or cellular targets, leading to unexpected biological responses.[3]
Q2: My FXR reporter assay shows high variability between replicates. What are the potential causes?
A2: High variability in reporter assays can stem from several factors:
-
Cell Line Integrity: Use low-passage cells and perform regular cell line authentication, as FXR expression can change with continuous passaging.
-
Serum and Media Components: Variability in fetal bovine serum (FBS) lots or other media supplements can interfere with nuclear receptor signaling. It is advisable to test different batches of serum or use serum-free media if possible.
-
Transfection Efficiency: Inconsistent transfection efficiency will lead to variable reporter expression. Optimize your transfection protocol and include a co-transfected control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the assay wells. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells.
Q3: I'm observing cytotoxicity with my synthetic FXR activator at concentrations where I expect to see target engagement. How can I troubleshoot this?
A3: Unexpected cytotoxicity can confound experimental results. Consider the following:
-
Off-Target Effects: High concentrations of any compound can lead to off-target cytotoxicity. Perform a dose-response curve to identify a non-toxic concentration range.
-
Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is kept low (usually <0.5%) and is consistent across all wells, including controls.
-
Assay Interference: The compound may interfere with the chemistry of the cytotoxicity assay itself (e.g., reacting with MTT reagent). Run a control with the compound and assay reagents in the absence of cells to check for direct interference.
-
Choice of Cytotoxicity Assay: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis). It is recommended to confirm cytotoxicity with a second, mechanistically different assay.
Q4: How can I determine if the observed effects of my compound are truly FXR-dependent?
A4: To confirm on-target activity, it is crucial to perform validation experiments:
-
FXR Knockdown/Knockout Models: The most definitive method is to use cell lines with FXR expression knocked down (e.g., using siRNA or shRNA) or to use FXR knockout animal models. The effect of the compound should be significantly diminished or absent in these models compared to their wild-type counterparts.
-
FXR Antagonists: Co-treatment with a known FXR antagonist should reverse the effects of your agonist.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of your compound that are known to be inactive against FXR. These inactive analogs should not produce the same biological effects.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in reporter gene assay | Leaky promoter in the reporter construct; high basal FXR activity in the cell line. | Use a reporter with a minimal promoter; select a cell line with lower endogenous FXR activity or use an FXR-negative cell line for co-transfection. |
| Low signal-to-noise ratio in reporter assay | Low FXR expression; suboptimal reporter construct; inefficient transfection. | Use a cell line with higher FXR expression or overexpress FXR; use a reporter with multiple FXR response elements (FXREs); optimize transfection conditions. |
| Inconsistent qPCR results for FXR target genes | Poor RNA quality; inefficient reverse transcription; suboptimal primer design; PCR inhibitors. | Ensure high-purity RNA (A260/280 ratio ~2.0); use a high-quality reverse transcriptase and random hexamers; design and validate primers for specificity and efficiency; dilute cDNA to minimize inhibitor effects. |
| Compound precipitation in assay media | Poor aqueous solubility of the compound. | Decrease the final concentration of the compound; increase the serum concentration in the media if possible (note potential for interference); use a different formulation or vehicle. |
In Vivo Experiment Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite in vitro potency | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). | Perform pharmacokinetic studies to assess exposure levels; consider alternative routes of administration or formulation strategies. |
| Unexpected toxicity in animal models | Off-target effects; metabolite toxicity. | Conduct comprehensive toxicology studies; perform off-target screening to identify potential unintended targets; analyze metabolite profiles. |
| High variability in animal responses | Inconsistent drug administration; variability in animal genetics or health status. | Ensure accurate and consistent dosing (e.g., oral gavage); use age- and weight-matched animals from a reputable supplier; increase group sizes to improve statistical power. |
Data Presentation: Selectivity of Synthetic NR1H4 Activators
The following table summarizes the in vitro activity of several synthetic FXR agonists against a panel of other nuclear receptors. This data is crucial for interpreting experimental results and anticipating potential off-target effects.
| Compound | FXR (EC₅₀, nM) | LXRα (% Act. at 10µM) | LXRβ (% Act. at 10µM) | PXR (% Act. at 10µM) | CAR (% Act. at 10µM) | RORγ (% Act. at 10µM) | Reference |
| GW4064 | 30 | <10 | <10 | <10 | <10 | <10 | [3] |
| Fexaramine | 25 | <10 | <10 | 15 | <10 | <10 | [3] |
| Obeticholic Acid (OCA) | 99 | - | - | - | - | - | [4] |
| Vonafexor | - | >2000-fold selectivity for FXR over a panel of 20 other human nuclear receptors | - | - | - | - | [5] |
| Cilofexor | 43 | - | - | - | - | - | |
| Tropifexor | 0.2 | - | - | - | - | - | |
| Nidufexor | 690 (partial agonist) | - | - | - | - | - | [6] |
Note: Data for LXR, PXR, CAR, and RORγ are presented as percent activation at a 10µM concentration, as reported in the reference. A low percentage indicates higher selectivity for FXR. Dashes indicate that data was not available in the cited sources.
Experimental Protocols
FXR Reporter Gene Assay (Luciferase-Based)
Objective: To quantify the activation of FXR by a synthetic agonist in a cell-based assay.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (containing FXREs)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. Ensure the final vehicle concentration is constant across all wells.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
qPCR Analysis of FXR Target Gene Expression
Objective: To measure the effect of a synthetic FXR activator on the expression of endogenous FXR target genes.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Test compound and vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations or with vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using the synthesized cDNA, primers, and qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of a synthetic FXR activator.
Materials:
-
Cell line of interest
-
Test compound and vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle for a desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot cell viability against compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Canonical NR1H4 (FXR) signaling pathway activated by a synthetic agonist.
References
- 1. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 4. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Farnesoid X Receptor (FXR) Agonist Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) agonists.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving FXR agonists, providing potential causes and solutions in a question-and-answer format.
Issue 1: Reduced or No Agonist-Induced FXR Target Gene Expression
Question: I am treating my cells (e.g., HepG2) with an FXR agonist, but I'm seeing minimal or no induction of target genes like SHP, BSEP, or FGF19 via qPCR. What could be the problem?
Answer: Several factors can contribute to a lack of response to an FXR agonist. Here is a step-by-step troubleshooting guide:
-
Cell Line Integrity and Passage Number:
-
Problem: FXR expression can decrease with high cell passage numbers, leading to reduced responsiveness.
-
Solution: Use low-passage cells for your experiments and maintain consistency in the passage number across all replicates and controls. Regularly authenticate your cell lines.
-
-
Agonist Concentration and Potency:
-
Problem: The agonist concentration may be too low to elicit a response, or the chosen agonist may have low potency in your specific cell model.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your agonist. Titrate the agonist across a range of concentrations (e.g., from 1 nM to 10 µM) to identify the EC50.
-
-
Serum and Media Variability:
-
Problem: Components in fetal bovine serum (FBS) can interfere with or mask the effects of your agonist.
-
Solution: Culture cells in a serum-free or low-serum medium for a period before and during agonist treatment to reduce background activation.
-
-
Acquired Cellular Resistance:
-
Problem: Prolonged exposure to an agonist can lead to the development of resistant cell populations. This can be due to mechanisms like enhanced FXR SUMOylation, which is observed in activated hepatic stellate cells, or epigenetic silencing of the FXR gene.[1][2][3]
-
Solution:
-
Consider developing a fresh resistant cell line by chronically exposing the parental line to increasing concentrations of the agonist.[4]
-
Investigate potential resistance mechanisms. For instance, if you suspect increased SUMOylation, you could try co-treatment with a SUMOylation inhibitor.[1][2][5][6][7]
-
-
Issue 2: High Variability Between Experimental Replicates
Question: My qPCR or cell viability assay results for my FXR agonist experiment show high variability between replicates. How can I improve consistency?
Answer: High variability can obscure real biological effects. Consider the following:
-
Pipetting and Cell Seeding Accuracy:
-
Problem: Inconsistent cell numbers or reagent volumes across wells is a common source of variability.
-
Solution: Ensure thorough mixing of cell suspensions before seeding. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to minimize well-to-well variation.
-
-
Agonist Stability and Storage:
-
Problem: FXR agonists, like any small molecule, can degrade if not stored or handled properly.
-
Solution: Store the agonist according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
-
"Edge Effects" in Plate-Based Assays:
-
Problem: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 3: Unexpected Cytotoxicity at Effective Agonist Concentrations
Question: My FXR agonist is showing cytotoxicity at concentrations where I expect to see target gene activation. How can I address this?
Answer: Distinguishing between FXR-mediated effects and off-target cytotoxicity is crucial.
-
Determine the Therapeutic Window:
-
Problem: The effective concentration of the agonist may be too close to its toxic concentration in your chosen cell line.
-
Solution: Perform a dose-response curve for both cytotoxicity (using an assay like MTT or CCK-8) and FXR target gene activation (via qPCR). This will help you identify a concentration range that is effective but not toxic.
-
-
Solvent Toxicity:
-
Problem: The solvent used to dissolve the agonist (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.
-
-
Off-Target Effects:
-
Problem: At high concentrations, the agonist may have off-target effects that lead to cytotoxicity.[8]
-
Solution:
-
Use multiple, unrelated cell lines to confirm that the observed effects are FXR-dependent.
-
If possible, use an FXR antagonist to see if it can rescue the cytotoxic phenotype.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to FXR agonists?
A1: Resistance to FXR agonists can arise from several molecular mechanisms:
-
FXR SUMOylation: Increased modification of FXR with Small Ubiquitin-like Modifier (SUMO) proteins can repress its transcriptional activity. This has been observed in activated hepatic stellate cells, limiting the anti-fibrotic effects of agonists like Obeticholic Acid (OCA).[1][2][3]
-
Epigenetic Silencing: The expression of FXR itself can be transcriptionally suppressed. For example, the enzyme Enhancer of zeste homolog 2 (EZH2) can mediate histone modifications that silence the FXR gene in colorectal cancer.[9]
-
Post-Translational Modifications: Other modifications like acetylation and phosphorylation can also modulate FXR activity and its interaction with co-regulators, potentially leading to a blunted response to agonists.[9][10]
-
Dysregulated Downstream Signaling: In some disease states like NASH, the downstream signaling pathway of FXR, such as the FXR-FGF19 axis, can be impaired, leading to a state of "FXR resistance".[11]
Q2: What are some strategies to overcome resistance to FXR agonists?
A2: Combination therapy is a promising strategy to overcome resistance:
-
Combination with SUMOylation Inhibitors: For resistance mediated by FXR SUMOylation, co-administering a SUMOylation inhibitor can restore FXR signaling and enhance the efficacy of the agonist.[1][2][5][6][7]
-
Combination with EZH2 Inhibitors: In cancers where FXR is silenced by EZH2, combining an FXR agonist with an EZH2 inhibitor can synergistically inhibit tumor growth.[9]
-
Dual Agonists: The use of dual agonists that target both FXR and another receptor, such as TGR5, is being explored to achieve broader metabolic benefits.[12][13]
Q3: What are the key FXR target genes I should measure to confirm agonist activity?
A3: The choice of target genes can depend on the tissue or cell type. However, some of the most well-established FXR target genes are:
-
SHP (Small Heterodimer Partner; NR0B2): A primary FXR target gene that acts as a transcriptional repressor of other nuclear receptors.[11][14][15][16][17][18]
-
BSEP (Bile Salt Export Pump; ABCB11): Crucial for bile acid transport in the liver.[15][16][18]
-
FGF19 (Fibroblast Growth Factor 19) (or Fgf15 in rodents): An intestinal hormone that signals to the liver to regulate bile acid synthesis.[11][14][19][20]
-
OSTα/β (Organic Solute Transporter alpha/beta): Involved in bile acid efflux from enterocytes and hepatocytes.[16][19]
Q4: Are there known off-target effects of commonly used FXR agonists?
A4: Yes, some FXR agonists can have off-target effects. For example, GW4064, a widely used synthetic agonist, has been shown to modulate multiple G protein-coupled receptors.[21] It is important to consider potential off-target effects when interpreting experimental results, especially at higher concentrations.
III. Data Presentation
Table 1: Potency of Various FXR Agonists
| Agonist | Agonist Type | EC50 | Cell Line/Assay |
| Obeticholic Acid (OCA) | Steroidal | 130 nM | HEK293 (Full-length human FXR reporter) |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM | Not specified |
| EDP-305 | Steroidal | 8 nM | HEK293 (Full-length human FXR reporter) |
| GW4064 | Non-steroidal | 65 nM | Not specified |
| Tropifexor (LJN452) | Non-steroidal | 0.2 nM | Not specified |
| Vonafexor (EYP001) | Non-steroidal | Data not publicly available | Not applicable |
EC50 values can vary depending on the specific assay conditions and cell line used.[3][13][22]
Table 2: Efficacy of Combination Therapies in Preclinical Models
| Combination Therapy | Model | Key Findings |
| Obeticholic Acid (OCA) + SUMOylation Inhibitor | Mouse model of liver fibrosis (CCl4, BDL, NASH) | Significantly impeded liver fibrosis compared to OCA alone.[1][2][5][6][7] |
| Cilofexor (FXR agonist) + Firsocostat (ACC inhibitor) | Rodent models of NASH | Superior efficacy in reducing fibrosis, inflammation, and steatosis compared to monotherapy.[23][24] |
IV. Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol describes the quantification of FXR target gene expression in cultured cells following treatment with an FXR agonist.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2) in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Replace the growth medium with a serum-free or low-serum medium for at least 4 hours before treatment.
-
Treat cells with the FXR agonist at the desired concentrations or with a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. Follow the manufacturer's protocol.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes (SHP, BSEP, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of an FXR agonist on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (determined empirically, e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FXR agonist in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the agonist or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the agonist concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: FXR Competitive Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to the FXR ligand-binding domain (LBD).[25][26]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute the following reagents to their final working concentrations in the assay buffer:
-
Recombinant GST-tagged FXR-LBD
-
Biotinylated co-activator peptide (e.g., SRC-1)
-
Terbium-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated XL665 (acceptor fluorophore)
-
A known fluorescent FXR ligand (tracer) for competitive binding.
-
-
-
Assay Plate Setup:
-
In a low-volume 384-well black plate, add the test compound across a range of concentrations.
-
Include wells for a vehicle control (DMSO), a positive control (a known unlabeled FXR agonist), and a negative control (no ligand).
-
-
Incubation:
-
Add the prepared mix of FXR-LBD, co-activator peptide, donor antibody, and acceptor to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot this ratio against the concentration of the test compound.
-
For a competitive binding assay, a decrease in the FRET signal indicates that the test compound is displacing the fluorescent tracer from the FXR-LBD.
-
Fit the data to a dose-response curve to determine the IC50 of the test compound.
-
V. Visualizations
Caption: Simplified FXR Signaling Pathway.
Caption: Experimental Workflow for qPCR Analysis.
Caption: Mechanisms of Resistance to FXR Agonists.
References
- 1. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis [ideas.repec.org]
- 8. Frontiers | The molecular interplay between the gut microbiome and circadian rhythms: an integrated review [frontiersin.org]
- 9. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Farnesoid X receptor and fibroblast growth factor 15/19 as pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of NR1H4 activator 1
Technical Support Center: NR1H4 Activator 1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the selectivity of this compound. Given that NR1H4 (Farnesoid X Receptor, FXR) is part of a large family of nuclear receptors, ensuring selective activation is critical for valid experimental outcomes and therapeutic development.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected activity in NR1H4-negative or knockout/knockdown cells.
Question: I'm observing a biological effect or reporter gene activation with Activator 1 in my NR1H4-knockout cell line. Why is this happening and how can I fix it?
Answer:
This result strongly suggests that Activator 1 has one or more off-target effects. The observed activity is independent of NR1H4 and is mediated by another protein.
Potential Causes:
-
Activation of other Nuclear Receptors: The nuclear receptor superfamily has many members with structurally similar ligand-binding domains. Activator 1 may be binding to and activating other receptors like PXR (NR1I2), LXR (NR1H3), PPARs (NR1C), or VDR (NR1I1).[1]
-
Non-specific Assay Interference: The compound may directly interfere with your assay components (e.g., luciferase enzyme, detection reagents) or cause general cellular stress, leading to false-positive signals.
-
Activation of other Signaling Pathways: The compound could be interacting with other cellular targets, such as kinases or G-protein coupled receptors, that indirectly lead to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target activity.
Issue 2: Inconsistent potency (EC50) values between different assay formats.
Question: The EC50 value for Activator 1 is 50 nM in my cell-based reporter assay but 500 nM in a co-activator recruitment assay (e.g., TR-FRET). What could cause this discrepancy?
Answer:
This is a common issue that often points to differences in assay format and the specific molecular interactions being measured.
Potential Causes:
-
Cellular Uptake and Metabolism: Cell-based assays are influenced by how well the compound enters the cell and whether it is metabolized into a more or less active form. Poor cell permeability could lead to a weaker apparent EC50 in biochemical assays that use purified protein.
-
Assay Sensitivity and Dynamics: A cell-based reporter assay involves multiple downstream steps (transcription, translation), which can amplify the initial signal, leading to a more potent EC50.[2] In contrast, a biochemical assay like TR-FRET measures a direct protein-protein interaction, which may require higher compound concentrations.[2]
-
Role of Co-regulators: The cellular context, including the specific types and concentrations of co-activators and co-repressors, can significantly influence a compound's activity.[1] This cellular environment is absent in purified biochemical assays.
Recommended Actions:
-
Evaluate Cell Permeability: Perform a cellular uptake study to measure the intracellular concentration of Activator 1.
-
Characterize Metabolites: Use techniques like LC-MS to determine if Activator 1 is being metabolized in your cell line.
-
Trust the Orthogonal Approach: View results from different assays as complementary pieces of a puzzle. The biochemical assay confirms direct binding to NR1H4, while the cell-based assay reflects activity in a more physiological context.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for NR1H4/FXR activators?
A1: Due to structural similarities in the ligand-binding domain, common off-targets include other nuclear receptors involved in metabolic and xenobiotic sensing pathways, such as:
-
Pregnane X Receptor (PXR, NR1I2): A key regulator of drug metabolism.
-
Liver X Receptors (LXRα/β, NR1H3/2): Regulators of cholesterol homeostasis.
-
Peroxisome Proliferator-Activated Receptors (PPARα/γ/δ, NR1C1/3/2): Key regulators of lipid metabolism.
-
Vitamin D Receptor (VDR, NR1I1): Important for calcium homeostasis and immunity.
Q2: How do I quantitatively assess the selectivity of Activator 1?
A2: Selectivity is typically determined by running a panel of assays in parallel. The most common method is a nuclear receptor counter-screening panel using cell-based reporter assays (see Protocol 1). The data is then presented as a fold-selectivity, comparing the EC50 for NR1H4 to the EC50 for other receptors.
Data Presentation: Selectivity Profile of Activator 1
| Nuclear Receptor Target | Gene Symbol | EC50 (nM) | Fold-Selectivity vs. NR1H4 |
| Farnesoid X Receptor | NR1H4 | 25 | 1x |
| Pregnane X Receptor | NR1I2 | 1,250 | 50x |
| Liver X Receptor α | NR1H3 | > 10,000 | > 400x |
| PPAR α | NR1C1 | 8,500 | 340x |
| PPAR γ | NR1C3 | > 10,000 | > 400x |
| Vitamin D Receptor | NR1I1 | 6,200 | 248x |
A higher fold-selectivity value indicates better selectivity for NR1H4.
Q3: What is the canonical signaling pathway for NR1H4?
A3: Upon binding to a ligand like Activator 1, NR1H4 undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences called FXR Response Elements (FXREs) in the promoter region of target genes to regulate their transcription.[2][3]
Caption: Canonical NR1H4 (FXR) signaling pathway.
Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Panel (Cell-Based Reporter Assay)
This protocol is used to determine the activity of Activator 1 against a panel of nuclear receptors.[2]
Methodology:
-
Cell Culture & Seeding: Culture a suitable host cell line (e.g., HEK293T) in DMEM with 10% FBS. Seed cells into 96-well white, clear-bottom plates and incubate for 18-24 hours.
-
Transfection: For each well, prepare a transfection mix containing:
-
An expression plasmid for the nuclear receptor of interest (e.g., full-length human NR1H4, PXR, LXRα).
-
A reporter plasmid containing a luciferase gene driven by a response element for that receptor.
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent and incubate for 4-6 hours.
-
-
Compound Treatment: Replace the transfection medium with fresh medium containing Activator 1 at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a known reference agonist for each receptor as a positive control. Incubate for 24 hours.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells. Measure the firefly (reporter) and Renilla (control) luminescence signals using a dual-luciferase assay system on a plate reader.
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well.
-
Plot the normalized data against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each receptor.
-
Protocol 2: Competitive Binding Assay (TR-FRET)
This biochemical assay directly measures the binding of Activator 1 to the NR1H4 Ligand Binding Domain (LBD) and its ability to promote co-activator peptide recruitment.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 50 mM KCl, 1 mM DTT, 0.01% BSA). Prepare the following reagents:
-
GST-tagged NR1H4-LBD.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated co-activator peptide (e.g., from SRC-1/NCOA1).
-
Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore).
-
Activator 1 at various concentrations.
-
-
Assay Plate Setup: In a 384-well low-volume plate, add the reagents in the following order: Activator 1, a mix of NR1H4-LBD and anti-GST-Eu, and a mix of biotinylated peptide and Streptavidin-APC.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) following excitation at ~340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Plot the ratio against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
References
Technical Support Center: Cell Viability Assays for NR1H4 Activator Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NR1H4 (FXR) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cell viability and toxicity assessments.
Troubleshooting Guides
This section provides structured guidance on common issues encountered with various cell viability assays when testing NR1H4 activators.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell viability based on the metabolic activity of cellular dehydrogenases, which reduce the yellow MTT to a purple formazan (B1609692) product.
Table 1: MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | - Contamination of media or reagents.- Phenol (B47542) red in the culture medium can interfere with absorbance readings.[1] | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay or perform a background subtraction.[1] |
| Low signal or poor dynamic range | - Insufficient incubation time with MTT.- Low cell number. | - Optimize MTT incubation time (typically 1-4 hours).[2]- Ensure an adequate number of viable cells are seeded. |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete solubilization of formazan crystals. | - Ensure a single-cell suspension and proper mixing before seeding.- Mix thoroughly after adding the solubilization solution to ensure all formazan is dissolved.[2] |
| Unexpected increase in viability at high concentrations | - The NR1H4 activator may have intrinsic reducing activity, directly converting MTT to formazan.- The compound may precipitate at high concentrations, scattering light and leading to artificially high absorbance readings. | - Run a cell-free control with the compound and MTT to check for direct reduction.- Visually inspect wells for precipitation. If present, consider using a different assay. |
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[3]
Table 2: LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH activity | - High percentage of dead cells in the initial seeding population.- Mechanical stress during handling (e.g., vigorous pipetting).- Serum in the culture medium contains LDH. | - Ensure high cell viability before seeding.- Handle cells gently.- Use serum-free medium during the compound treatment and LDH measurement period. |
| Low signal despite expected toxicity | - The compound inhibits LDH enzyme activity.[4]- The timing of the assay is too early to detect significant membrane leakage. | - Test for direct inhibition of LDH by the compound in a cell-free system.[4]- Perform a time-course experiment to determine the optimal endpoint. |
| Variability in results | - Incomplete cell lysis in the maximum LDH release control wells.- Different incubation times for sample collection. | - Ensure complete lysis by visual inspection or by using a validated lysis buffer.- Standardize the timing of supernatant collection. |
| Interference from bile acid-like compounds | - Some bile acids and their analogs can directly affect LDH activity or the assay components.[5] | - Run appropriate vehicle and compound-only controls to assess for interference. |
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7]
Table 3: Caspase-3/7 Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence/luminescence | - Autofluorescence/autoluminescence of the test compound.- Spontaneous activation of caspases in unhealthy cell cultures. | - Measure the fluorescence/luminescence of the compound alone in the assay buffer.- Use healthy, low-passage number cells. |
| No significant increase in caspase activity despite other indicators of cell death | - Cell death is occurring through a caspase-independent pathway (e.g., necroptosis).- The timing of the assay is not optimal for detecting peak caspase activity. | - Consider using an alternative assay to measure a different cell death marker (e.g., LDH for necrosis).- Perform a time-course experiment to capture the peak of caspase activation. |
| Signal quenching | - The compound absorbs light at the excitation or emission wavelength of the fluorescent product. | - Check the spectral properties of the compound. If there is an overlap, consider a luminescent-based caspase assay. |
ATP-Based Luminescence Assay
This assay quantifies cell viability by measuring intracellular ATP levels, which are indicative of metabolically active cells.[8][9]
Table 4: ATP-Based Luminescence Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low luminescence signal | - Insufficient cell number.- Rapid ATP depletion after cell lysis. | - Optimize cell seeding density.- Ensure the measurement is taken promptly after adding the lysis/detection reagent as per the manufacturer's protocol.[10] |
| High background signal | - Contamination of reagents with ATP from external sources (e.g., bacteria). | - Use ATP-free water and reagents. Maintain sterile technique. |
| Compound interference | - The compound may inhibit the luciferase enzyme.[11]- The compound may be a luciferase substrate or affect light output. | - Test the compound in a cell-free system with a known amount of ATP to check for luciferase inhibition.- Run a control with the compound in the absence of cells. |
Frequently Asked Questions (FAQs)
Q1: Why am I observing an increase in cell viability at high concentrations of my NR1H4 activator in an MTT assay?
A1: This can be due to several factors. Some compounds can directly reduce MTT to formazan, independent of cellular metabolic activity, leading to a false-positive signal. Additionally, at high concentrations, your compound might precipitate out of solution. These precipitates can scatter light, leading to an artificially high absorbance reading. It is recommended to run a cell-free control with your compound and MTT to test for direct reduction and to visually inspect for precipitates.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my NR1H4 activator?
A2: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can use a combination of assays. An ATP or MTT assay will show a decrease in signal for both effects. However, a cytotoxicity assay, such as the LDH release assay, will only show a signal increase with cytotoxic compounds that damage the cell membrane. To confirm a cytostatic effect, you can perform a cell proliferation assay, such as counting cell numbers over time or using a dye dilution assay.
Q3: My NR1H4 activator shows toxicity in one cell line but not in another. What could be the reason?
A3: This is not uncommon and can be attributed to several factors. Different cell lines have varying expression levels of NR1H4 and its downstream signaling partners. The metabolic capabilities of the cell lines can also differ, leading to variations in how the compound is processed. It is crucial to characterize the expression of NR1H4 in the cell lines you are using.
Q4: Can the vehicle used to dissolve my NR1H4 activator affect the cell viability assay results?
A4: Absolutely. The vehicle, most commonly DMSO, can be toxic to cells at certain concentrations. It is essential to determine the maximum concentration of the vehicle that does not affect cell viability and to include a vehicle-only control in all experiments. The final concentration of the vehicle should be kept constant across all tested concentrations of your compound.
Q5: At what time point should I measure cell viability after treating with an NR1H4 activator?
A5: The optimal time point for measuring cell viability depends on the mechanism of action of your compound and the specific assay being used. Cytotoxic effects can be acute or may require longer exposure. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the most appropriate endpoint for your study.
Experimental Protocols
General Protocol for a 96-Well Plate-Based Cell Viability Assay
This protocol provides a general framework. Specific details will vary depending on the assay kit and cell type.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 18-24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the NR1H4 activator in culture medium.
-
Remove the seeding medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Example: MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 1-4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.[2]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for performing a cell viability assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of unexpected results.
NR1H4 (FXR) Signaling Leading to Apoptosis
Caption: Simplified signaling pathway of NR1H4 activation leading to apoptosis.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Normalizing Gene Expression Data in FXR Activation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesoid X receptor (FXR) activation and gene expression analysis.
Frequently Asked Questions (FAQs)
Q1: Why is normalizing gene expression data crucial in FXR activation studies?
A1: Normalization is essential to correct for technical variations between samples that are not due to biological changes in gene expression.[1] Factors such as differences in the initial amount of starting material, RNA extraction efficiency, and enzymatic efficiencies during reverse transcription and qPCR can all introduce variability.[2] By normalizing the expression of your target genes to one or more stably expressed reference genes (also known as housekeeping genes), you can minimize the impact of this technical noise and ensure that the observed changes in gene expression are a true result of FXR activation.
Q2: How do I choose the right reference genes for my FXR study?
A2: The ideal reference gene should have stable expression across all experimental conditions and tissues being studied.[3][4] It is crucial to validate a panel of candidate reference genes for your specific experimental model (e.g., liver tissue, intestinal cells, HepG2 cells) and treatment conditions. Relying on a single, unvalidated housekeeping gene can lead to inaccurate results.[3][4]
Q3: What are some commonly used and validated reference genes for FXR studies?
A3: The choice of reference genes is tissue and cell-type specific. Below is a summary of some validated reference genes for tissues and cell lines commonly used in FXR research.
| Tissue/Cell Line | Validated Reference Genes | Notes |
| Human Liver | RPLP0, GAPDH, YWHAZ, ACTB | RPLP0 and GAPDH have been shown to be suitable for studies involving obesity.[5][6] For general use in human liver slices, a combination of YWHAZ and ACTB is recommended.[7] |
| Rat Liver | Rplp1, Ldha, Hprt1, Rpl13a | Gapdh has been shown to be less stable in rat liver under conditions of impaired glucose metabolism.[4] |
| Human Intestine | RPS23, PPIA, RPLP0 | These genes showed high stability across normal, inflamed, and cancerous colonic tissues.[8] |
| Pig Intestine | B2M, HMBS, HPRT1 | These were found to be the most stable across different sections of the gastrointestinal tract during weaning.[9] |
| HepG2 Cells | TBP, TUBB2a, ACTB, B2M | TBP and TUBB2a have demonstrated high stability under various liver injury models.[10] Another study suggests ACTB and B2M as stable reference genes in these cells.[11] |
| Huh7 Cells | ACTB, B2M | These have been identified as stable reference genes in hepatic cancer cell lines.[11] |
| Caco-2 Cells | Cyclophilin | Used for normalization in studies of FXR responsive genes.[12] |
Q4: What is the difference between single and multiple reference gene normalization?
A4: Using a single reference gene can be risky as its expression might be unexpectedly affected by the experimental conditions. Normalizing to the geometric mean of multiple (ideally 2-3) validated reference genes provides more robust and reliable results.[3] Software such as geNorm and NormFinder can be used to determine the optimal number of reference genes for your experiment.[8]
Q5: What are the common methods for calculating relative gene expression in qPCR?
A5: The most common method is the comparative CT (ΔΔCT) method.[13] This method calculates the fold change in the expression of a target gene relative to a reference gene and a calibrator sample (e.g., an untreated control).
Experimental Protocols
Protocol 1: Total RNA Isolation from Liver Tissue
This protocol is adapted for the isolation of high-quality total RNA from liver tissue for downstream applications like qPCR.
Materials:
-
Frozen liver tissue (~30 mg)
-
TRIzol™ Reagent or similar phenol-based lysis solution
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Homogenizer (e.g., TissueLyser) or mortar and pestle
-
Centrifuge
Procedure:
-
Homogenization:
-
Add 1 mL of TRIzol™ Reagent to a tube containing ~30 mg of frozen liver tissue.[14]
-
Homogenize the tissue using a mechanical homogenizer or by grinding in a liquid nitrogen-cooled mortar and pestle.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.[15]
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[15]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used initially.
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (up to 1 µg)
-
Reverse transcriptase (e.g., M-MLV) and reaction buffer
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
RNase inhibitor
-
RNase-free water
-
Thermocycler
Procedure:
-
RNA-Primer Mix Preparation:
-
In an RNase-free tube, combine:
-
Total RNA (e.g., 1 µg)
-
Random hexamers (50 ng/µL) or Oligo(dT) primers (10 µM)
-
dNTPs (10 mM)
-
Add RNase-free water to a final volume of ~10 µL.
-
-
-
Denaturation and Annealing:
-
Gently mix and briefly centrifuge.
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.[16]
-
-
Reverse Transcription Reaction Mix:
-
Prepare a master mix containing:
-
5X Reaction Buffer
-
RNase Inhibitor
-
Reverse Transcriptase
-
RNase-free water
-
-
-
cDNA Synthesis:
-
Add the reverse transcription master mix to the RNA-primer mix.
-
Gently mix and briefly centrifuge.
-
Incubate the reaction according to the manufacturer's recommendations (e.g., 25°C for 10 minutes for random hexamers, followed by 50 minutes at 42°C, and then 15 minutes at 70°C to inactivate the enzyme).[17]
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C. It is recommended to dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water for use in qPCR.[16]
-
Protocol 3: Quantitative PCR (qPCR)
This protocol describes the setup for a SYBR Green-based qPCR assay.
Materials:
-
cDNA template
-
Forward and reverse primers for target and reference genes (10 µM stock)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Thaw all components on ice.
-
Prepare a master mix for each gene to be analyzed. For a single 10 µL reaction, combine:
-
2X SYBR Green Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 2 µL
-
-
Mix the master mix gently and briefly centrifuge.
-
-
Plate Loading:
-
Aliquot 8 µL of the master mix into each well of the qPCR plate.
-
Add 2 µL of diluted cDNA to each well.
-
Include no-template controls (NTCs) for each gene by adding 2 µL of nuclease-free water instead of cDNA.
-
Seal the plate securely.
-
-
qPCR Cycling:
-
Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
Run the plate on a real-time PCR instrument with a cycling program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
-
Troubleshooting Guides
qPCR Troubleshooting for FXR Gene Expression Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or late amplification (High CT value > 35) for target gene | 1. Low target gene expression: Some FXR target genes may have low basal expression.[18] 2. Poor RNA quality: RNA degradation or presence of inhibitors. 3. Inefficient cDNA synthesis: Suboptimal reverse transcription.[3] 4. Poor primer design or efficiency. [19] | 1. Increase the amount of cDNA template in the qPCR reaction (up to 20% of the final volume). If expression is still low, consider a pre-amplification step. 2. Check RNA integrity on a gel or using a Bioanalyzer. Re-extract RNA if degradation is observed. Dilute the template to reduce inhibitor concentration. 3. Optimize the cDNA synthesis reaction. Try a different reverse transcriptase or priming strategy (e.g., a mix of random hexamers and oligo(dT)s). 4. Validate primer efficiency with a standard curve. Redesign primers if efficiency is below 90% or above 110%. |
| High variability between technical replicates (CT SD > 0.3) | 1. Pipetting errors: Inaccurate dispensing of small volumes.[19] 2. Stochastic effects with low-copy targets: At very low concentrations, template distribution in replicate wells can be uneven. 3. Incomplete mixing of reaction components. | 1. Calibrate pipettes regularly. Use a master mix to minimize pipetting variability. 2. Increase the number of technical replicates (e.g., from 3 to 5).[18] 3. Ensure all reaction mixes are thoroughly but gently mixed before aliquoting. |
| Primer-dimers or non-specific products in melt curve analysis | 1. Suboptimal primer design: Primers may have self-complementarity or bind to off-target sequences. 2. High primer concentration. 3. Low annealing temperature. [19] | 1. Redesign primers using software like Primer-BLAST. Aim for a GC content of 40-60% and avoid long runs of identical nucleotides. 2. Optimize primer concentrations (e.g., test a range from 100 nM to 500 nM). 3. Increase the annealing temperature in increments of 1-2°C. |
| Reference gene expression is not stable across samples | 1. Inappropriate reference gene choice: The chosen gene is regulated by the experimental conditions. 2. Inconsistent sample quality or quantity. | 1. Validate a panel of at least 5-8 candidate reference genes for your specific experimental model. Use algorithms like geNorm or NormFinder to identify the most stable ones.[8] 2. Ensure accurate quantification of input RNA and consistent quality across all samples. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents: Master mix, primers, or water may be contaminated with DNA.[3] 2. Primer-dimer formation. | 1. Use fresh, nuclease-free water and aliquots of reagents. Use dedicated pipettes and a separate workspace for PCR setup. 2. If the melt curve of the NTC shows a peak at a lower temperature than the target amplicon, it is likely primer-dimers. This can be addressed by optimizing primer design and concentration. |
Visualizations
FXR Signaling Pathway
Caption: FXR activation and downstream signaling cascade.
Experimental Workflow for qPCR Analysis
Caption: Workflow for gene expression analysis using qPCR.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dispendix.com [dispendix.com]
- 3. pcrbio.com [pcrbio.com]
- 4. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of reference genes for qPCR in human liver and kidney tissue from individuals with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Expression stability of common housekeeping genes is differently affected by bowel inflammation and cancer: implications for finding suitable normalizers for inflammatory bowel disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new set of reference housekeeping genes for the normalization RT-qPCR data from the intestine of piglets during weaning | PLOS One [journals.plos.org]
- 10. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering the stability status of the reputed reference genes in breast and hepatic cancer cell lines | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.jp [promega.jp]
- 15. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 16. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Control Experiments for NR1H4 Knockdown Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting NR1H4 (FXR) knockdown experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an NR1H4 knockdown experiment?
Table 1: Essential Controls for NR1H4 Knockdown Experiments
| Control Type | Purpose | Key Considerations |
| Negative Control (Non-Targeting siRNA) | To measure the non-specific effects of the siRNA delivery and the RNAi machinery.[1] | Use a scrambled or non-targeting siRNA sequence that has no known homology to the human, mouse, or rat genome.[2] This should be used at the same concentration as the NR1H4-specific siRNA. |
| Positive Control (Housekeeping Gene siRNA) | To confirm the efficiency of the transfection and the competence of the RNAi machinery in your cells.[3] | Use a validated siRNA targeting a constitutively expressed housekeeping gene (e.g., GAPDH, PPIB).[3] Expect to see a significant knockdown (>70-80%) of the positive control target.[3] |
| Untreated Control | To establish a baseline of NR1H4 mRNA and protein expression and to monitor the general health of the cells. | These cells do not receive any treatment. |
| Mock Transfection Control | To assess the effects of the transfection reagent alone on the cells. | These cells are treated with the transfection reagent but without any siRNA. |
Q2: I'm not seeing any knockdown of NR1H4 at the mRNA level. What could be the problem?
A2: Several factors can lead to a lack of NR1H4 mRNA knockdown. Here are some common causes and troubleshooting steps:
-
Inefficient siRNA Transfection: This is a primary reason for poor knockdown. Ensure your transfection protocol is optimized for your specific cell line (e.g., Huh7, HepG2). Cell confluency should ideally be between 70-80% at the time of transfection.[2]
-
Incorrect siRNA Concentration: It is crucial to use the siRNA at its lowest effective concentration to ensure target specificity and minimize off-target effects.[4] A titration of your NR1H4 siRNA may be necessary to find the optimal concentration.
-
Poor siRNA Design: Not all siRNA sequences are equally effective. It is recommended to test two or three different siRNAs targeting different regions of the NR1H4 mRNA to find the most potent one.[2]
-
Incorrect Timing of Analysis: The optimal time to assess mRNA knockdown can vary. A good starting point is 24-48 hours post-transfection. However, a time-course experiment is recommended to determine the peak knockdown time for NR1H4 in your specific cell system.
-
Issues with qPCR Assay: Verify the efficiency of your qPCR primers for NR1H4 and your chosen housekeeping gene. Ensure your assay is sensitive enough to detect changes in transcript levels.
Q3: My NR1H4 mRNA levels are down, but I don't see a decrease in protein levels. Why?
A3: A discrepancy between mRNA and protein knockdown is a common issue and can be attributed to several factors:
-
Protein Stability: NR1H4 protein may have a long half-life. Even with efficient mRNA degradation, the existing protein will take time to be cleared from the cells.
-
Timing of Analysis: The peak of mRNA knockdown (typically 24-48 hours) often precedes the peak of protein reduction. It is advisable to perform a time-course experiment and analyze protein levels at later time points (e.g., 48, 72, or 96 hours post-transfection).
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough to detect changes in NR1H4 protein levels. Ensure your antibody is validated for Western blotting. Including a positive control lysate from cells known to express high levels of NR1H4 can help validate your antibody and protocol.
Q4: How can I be sure the observed phenotype is due to NR1H4 knockdown and not off-target effects?
A4: Off-target effects, where the siRNA silences unintended genes, are a significant concern in RNAi experiments.[4][5][6] Here are strategies to mitigate and control for them:
-
siRNA Concentration: Use the lowest effective concentration of siRNA to minimize off-target effects.[4]
-
Rescue Experiment: A definitive way to confirm specificity is to perform a rescue experiment. This involves co-transfecting your NR1H4 siRNA with a construct that expresses an siRNA-resistant form of the NR1H4 gene. If the phenotype is rescued, it confirms that it was due to the specific knockdown of NR1H4.
-
Negative Controls: A well-characterized non-targeting siRNA is crucial to assess the baseline cellular response to the transfection and RNAi machinery.[2]
Experimental Protocols
Protocol 1: siRNA Transfection in Hepatocytes (e.g., Huh7, HepG2)
This protocol provides a general guideline for siRNA transfection using a lipid-based reagent. Optimization for your specific cell line and siRNA is recommended.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
NR1H4 siRNA and control siRNAs (10-20 µM stock)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Preparation:
-
For each well, dilute 5 µL of siRNA (to a final concentration of 10-50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete growth medium.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 2: Validation of NR1H4 Knockdown by quantitative RT-PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Validated qPCR primers for human NR1H4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for either NR1H4 or the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative expression of NR1H4 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated cells.
Table 2: Example qPCR Primers for Human NR1H4 and Housekeeping Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NR1H4 | ACTTCCGTCTGGGCATTCTGAC | GCTGTAAGCAGAGCATACTCCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Protocol 3: Validation of NR1H4 Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NR1H4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against NR1H4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Visualizations
Experimental Workflow for NR1H4 Knockdown
Simplified NR1H4 (FXR) Signaling Pathway
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results in FXR Signaling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during FXR signaling studies. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
FAQ 1: Luciferase Reporter Assay - Why am I seeing low or no FXR activation with a known agonist?
Potential Causes:
-
Suboptimal Transfection Efficiency: Low plasmid uptake by cells will result in a weak signal.
-
Inappropriate Cell Line: The chosen cell line may have low endogenous levels of FXR or its heterodimer partner, Retinoid X Receptor (RXR).
-
Incorrect Reporter Construct: The reporter plasmid may lack a functional FXR Response Element (FXRE).
-
Ligand Concentration: The agonist concentration may be too low to elicit a response.
-
Reagent Quality: Degradation of the ligand, luciferase substrate, or plasmid DNA can lead to poor results.
Troubleshooting Steps:
-
Optimize Transfection:
-
Titrate the DNA-to-transfection reagent ratio.
-
Use a positive control for transfection efficiency (e.g., a plasmid expressing a fluorescent protein).
-
Ensure high-quality, endotoxin-free plasmid DNA.
-
-
Cell Line Selection:
-
Use cell lines known to have robust FXR signaling, such as HepG2 or Huh7.
-
Consider co-transfecting with an RXR expression plasmid to enhance the signal.
-
-
Verify Reporter Construct:
-
Sequence the FXRE in your reporter plasmid to confirm its integrity.
-
Use a commercially available and validated FXR reporter construct as a positive control.
-
-
Dose-Response Curve:
-
Perform a dose-response experiment with your agonist to determine the optimal concentration.
-
-
Reagent Quality Control:
-
Use fresh aliquots of ligands and luciferase substrate.
-
Verify plasmid DNA integrity via gel electrophoresis.
-
FAQ 2: qPCR - My FXR target gene expression results are inconsistent with my reporter assay data. What could be the reason?
Potential Causes:
-
Cell-Type Specificity: The genomic context and availability of co-regulators can differ between the cell line used for the reporter assay and the one used for qPCR, leading to different responses.
-
Indirect Gene Regulation: FXR can regulate genes indirectly, for example, through the induction of the Small Heterodimer Partner (SHP), which in turn represses other genes. This can create a disconnect between direct FXRE-driven reporter activity and the expression of a downstream target.
-
Off-Target Effects of Ligands: Some synthetic ligands may have off-target effects that influence gene expression independently of FXR.
-
Timing of Analysis: The kinetics of reporter gene activation and endogenous target gene transcription can differ.
Troubleshooting Steps:
-
Consistent Cell System: Whenever possible, perform reporter assays and qPCR in the same cell line to minimize cell-type-specific variability.
-
Analyze Multiple Target Genes: Measure the expression of well-established direct FXR target genes (e.g., SHP, BSEP, OSTα) to confirm FXR activation.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24 hours) for both reporter assays and qPCR to capture the optimal response time for each.
-
Use Multiple Ligands: Confirm the effect with different FXR agonists to rule out compound-specific off-target effects.
-
Knockdown/Knockout Controls: Use siRNA-mediated knockdown or CRISPR-Cas9 knockout of FXR to confirm that the observed gene regulation is indeed FXR-dependent.
FAQ 3: Western Blot - I'm seeing multiple bands for FXR or my target protein, or the band intensity doesn't correlate with qPCR data. How can I troubleshoot this?
Potential Causes:
-
Post-Translational Modifications (PTMs): FXR and its target proteins can be subject to PTMs like phosphorylation or ubiquitination, leading to bands of different molecular weights.
-
Antibody Non-Specificity: The antibody may be recognizing other proteins in addition to the target.
-
Protein Isoforms: Different splice variants of FXR or the target protein may be expressed.
-
Protein Degradation: Proteases in the sample lysate can lead to smaller, non-specific bands.
-
Discrepancy between mRNA and Protein Levels: Changes in mRNA levels do not always directly correlate with protein levels due to post-transcriptional regulation, protein translation efficiency, and protein stability.
Troubleshooting Steps:
-
Antibody Validation:
-
Use an antibody that has been validated for the specific application (Western blotting) and species.
-
Perform a Western blot on lysates from cells with and without the target protein (e.g., using knockout cells or cells overexpressing the protein) to confirm antibody specificity.
-
-
Sample Preparation:
-
Always use fresh protease inhibitors in your lysis buffer.
-
Minimize freeze-thaw cycles of your lysates.
-
-
Consult Databases: Check protein databases like UniProt for known isoforms and PTMs of your target protein.
-
Phosphatase/Deglycosylase Treatment: Treat your lysates with appropriate enzymes to determine if PTMs are responsible for the multiple bands.
-
Time-Course Analysis: Analyze protein levels at different time points after treatment to understand the dynamics of protein expression and turnover.
FAQ 4: ChIP-seq - The number of FXR binding sites I've identified is much lower/higher than published data, or the binding sites do not correlate with gene expression changes. Why?
Potential Causes:
-
Cell/Tissue Type Differences: FXR binding is highly cell- and tissue-specific.[1]
-
Treatment Conditions: The choice of ligand, its concentration, and the duration of treatment can significantly impact FXR recruitment to chromatin.
-
Antibody Efficacy: The ChIP-grade antibody may have poor efficiency or specificity.
-
Data Analysis Pipeline: The parameters used for peak calling and annotation can greatly influence the results.
-
Obesity/Disease State: The metabolic state of the animal or cell model can alter FXR's genomic binding patterns.[2]
Troubleshooting Steps:
-
Standardize Protocols: Align your experimental conditions (cell type, ligand, treatment time) as closely as possible with published studies you are comparing to.
-
Validate ChIP Antibody: Confirm the antibody's ability to immunoprecipitate FXR by Western blot of the immunoprecipitated material.
-
Include Positive and Negative Control Loci: Perform ChIP-qPCR on known FXR target gene promoters (e.g., SHP) and a gene-desert region to validate the enrichment before proceeding to sequencing.
-
Consistent Data Analysis: Use a standardized and well-documented bioinformatics pipeline for your ChIP-seq data analysis. Compare your results using the same parameters as reference studies.
-
Integrate with Expression Data: Correlate your ChIP-seq binding data with RNA-seq or qPCR data from the same experimental conditions to identify functional binding events.
Data Presentation
Table 1: Comparison of EC50 Values for Common FXR Agonists
This table provides a summary of the half-maximal effective concentration (EC50) for various FXR agonists in different cell-based assays. These values can vary depending on the cell line and assay format.
| Ligand | Assay Type | Cell Line | EC50 (nM) | Reference |
| GW4064 | Luciferase Reporter | HEK293T | 63.2 | [3] |
| Obeticholic Acid (OCA) | Luciferase Reporter | HEK293 | 130 | [4] |
| Chenodeoxycholic Acid (CDCA) | Luciferase Reporter | HEK293T | 40,100 | [3] |
| TERN-101 (LY2562175) | Transactivation Assay | Not Specified | 193 | [5] |
| EDP-305 | Luciferase Reporter | HEK293 | 8 | [4] |
Table 2: Example of FXR Target Gene Expression Changes Measured by qPCR
This table illustrates typical fold changes in the mRNA expression of FXR target genes in HepG2 cells after treatment with an FXR agonist.
| Gene | Treatment | Fold Change (vs. Vehicle) | Reference |
| SHP (NR0B2) | CDCA (50 µM), 6h | ~4.5 | [6] |
| BSEP (ABCB11) | CDCA (50 µM), 6h | ~3.0 | [6] |
| SR-BI | OCA (10 µM), 24h | ~15 | [7] |
| ABCB4 | OCA (10 µM), 24h | Synergistic increase with GW3965 | [7] |
Mandatory Visualizations
Caption: Canonical FXR signaling pathway upon ligand activation.
Caption: Experimental workflow for an FXR luciferase reporter assay.
Caption: Logical flowchart for troubleshooting conflicting FXR data.
Experimental Protocols
Protocol 1: FXR Luciferase Reporter Gene Assay
This protocol outlines the steps for a dual-luciferase reporter assay to measure FXR activation in a cell-based system.[8][9]
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid
-
FXRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
FXR agonist (e.g., GW4064, OCA) and vehicle (DMSO)
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well white plate at a density of 1.5 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection:
-
Prepare a DNA master mix containing the FXR expression plasmid, the FXRE-firefly luciferase reporter, and the Renilla luciferase plasmid in a 10:10:1 ratio.
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA mix and transfection reagent, incubate, and add to the cells.
-
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Ligand Treatment: Replace the medium with fresh, low-serum (0.5% FBS) medium containing the FXR agonist at various concentrations or the vehicle control (DMSO).
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis and Luminescence Reading:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes on a shaker.
-
Add the firefly luciferase substrate to each well and measure the luminescence (Reading 1).
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the luminescence again (Reading 2).
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence (Reading 1) to Renilla Luminescence (Reading 2) to normalize for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the agonist-treated samples by the normalized activity of the vehicle-treated samples.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol describes how to quantify changes in the mRNA levels of FXR target genes following ligand treatment.[7][10]
Materials:
-
HepG2 cells (or other suitable cell line)
-
6-well plates
-
FXR agonist and vehicle (DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (SHP, BSEP) and a housekeeping gene (GAPDH, RPLP0)
-
Real-Time PCR Detection System
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. At ~80% confluency, treat the cells with the FXR agonist or vehicle for the desired time (e.g., 24 hours).
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including an on-column DNase treatment step.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-400 nM), and diluted cDNA.
-
Run the qPCR plate on a Real-Time PCR system using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Include a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene in each sample.
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the ΔΔCq by subtracting the ΔCq of the control (vehicle-treated) sample from the ΔCq of the treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Calculate the fold change in gene expression using the 2-ΔΔCq method.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for performing a ChIP assay to identify FXR binding sites on a genomic scale, followed by qPCR or sequencing.[2][11][12]
Materials:
-
Cells or tissue expressing FXR
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-FXR antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target regions
Procedure:
-
Cross-linking: Treat cells or tissue with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a nuclear lysis buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with the anti-FXR antibody and another portion with control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA regions by qPCR using primers flanking a known FXRE (positive control) and a region not expected to bind FXR (negative control).
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide FXR binding sites.
-
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Reduced FXR Target Gene Expression in Copper-Laden Livers of COMMD1-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NR1H4 Activator 1 and Obeticholic Acid for Farnesoid X Receptor (FXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two farnesoid X receptor (FXR) agonists: NR1H4 activator 1, a novel potent synthetic agonist, and obeticholic acid (OCA), a well-characterized semi-synthetic bile acid analogue. This document is intended to inform researchers and drug development professionals on the available data for these compounds, facilitating informed decisions in preclinical and clinical research.
Introduction to FXR Agonism
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have beneficial effects in various cholestatic and metabolic liver diseases, making it a promising therapeutic target. Both this compound and obeticholic acid function as agonists of FXR, initiating a signaling cascade that modulates the expression of numerous target genes.
Mechanism of Action: The FXR Signaling Pathway
Upon binding by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in bile acid homeostasis and other metabolic processes.
Key downstream effects of FXR activation include:
-
Suppression of bile acid synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), leading to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Increased bile acid transport: Upregulation of the Bile Salt Export Pump (BSEP) in hepatocytes, promoting the efflux of bile acids into the bile.
-
Enterohepatic feedback regulation: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress CYP7A1 expression.
Potency and Efficacy Comparison
A key differentiator between FXR agonists is their potency, typically measured as the half-maximal effective concentration (EC50) in in vitro assays.
| Compound | Target | In Vitro Potency (EC50) | Source |
| This compound | Human Farnesoid X Receptor (FXR) | 1 nM | Chemical Supplier Data |
| Obeticholic Acid (OCA) | Human Farnesoid X Receptor (FXR) | 99 nM - 150 nM | [1][2] |
Note: The EC50 for obeticholic acid has been reported with some variability in the literature.
While this compound demonstrates significantly higher in vitro potency, a direct comparison of in vivo efficacy and safety is not possible at this time due to the lack of publicly available data for this compound. The following sections summarize the extensive preclinical and clinical data available for obeticholic acid.
Preclinical and Clinical Performance: Obeticholic Acid
Obeticholic acid has been extensively studied in various preclinical models and human clinical trials for primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH).
Preclinical Efficacy of Obeticholic Acid
| Disease Model | Animal Model | Key Findings |
| Nonalcoholic Steatohepatitis (NASH) | Diet-induced obese mice, ob/ob mice, MC4R-KO mice | Reduced hepatic steatosis, inflammation, and fibrosis.[3][4][5] |
| Primary Biliary Cholangitis (PBC) | Mouse models of cholestasis | Protected against cholestasis and reduced liver injury.[3] |
| Portal Hypertension | Cirrhotic rats | Reduced portal pressure and intrahepatic vascular resistance.[1] |
Clinical Efficacy and Safety of Obeticholic Acid
| Clinical Trial | Indication | Key Efficacy Outcomes | Key Safety and Tolerability Findings |
| POISE (Phase 3) | Primary Biliary Cholangitis (PBC) | Significant reductions in alkaline phosphatase (ALP) and total bilirubin (B190676) levels.[3] | Dose-dependent pruritus was the most common adverse event.[3] |
| FLINT (Phase 2b) | Nonalcoholic Steatohepatitis (NASH) | Improvement in liver histology, including a reduction in the NAFLD Activity Score (NAS) and fibrosis. | Increased LDL cholesterol and pruritus were observed. |
| REGENERATE (Phase 3) | Nonalcoholic Steatohepatitis (NASH) with Fibrosis | Met primary endpoint of fibrosis improvement of at least one stage with no worsening of NASH.[6] | Pruritus was the most common adverse event. Concerns about hepatotoxicity led to the eventual withdrawal of the drug for PBC. |
Important Note on Obeticholic Acid: While initially approved for PBC, obeticholic acid's marketing authorization was later revoked in the European Union and voluntarily withdrawn in the United States due to concerns about a potential increased risk of serious liver injury in some patients.
Experimental Protocols
Farnesoid X Receptor (FXR) Transactivation Assay
This assay is a common method to determine the potency of FXR agonists.
Objective: To measure the ability of a test compound to activate FXR and drive the expression of a reporter gene.
Principle: A cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXREs. When an FXR agonist activates FXR, the resulting complex binds to the FXREs and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of FXR activation.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR
-
Reporter plasmid with FXRE-luciferase construct
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, obeticholic acid)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection incubation period (typically 24 hours), treat the cells with serial dilutions of the test compounds. Include a vehicle control and a known FXR agonist as a positive control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Summary and Future Directions
This guide provides a comparative overview of this compound and obeticholic acid, two agonists of the farnesoid X receptor.
-
This compound is a highly potent FXR agonist based on in vitro data. However, its in vivo efficacy and safety profile remain to be publicly disclosed. Further research and publication of preclinical and clinical data are necessary to fully understand its therapeutic potential.
-
Obeticholic acid is a well-characterized FXR agonist with demonstrated efficacy in preclinical models and clinical trials for PBC and NASH. However, its use has been associated with significant side effects, most notably pruritus and a risk of serious liver injury, which has led to its withdrawal from some markets for the treatment of PBC.
For researchers in the field, this compound represents a potentially more potent tool for investigating FXR biology. However, the extensive body of literature on obeticholic acid provides a valuable benchmark for efficacy and a cautionary tale regarding the potential for adverse effects with potent FXR agonism. Future studies directly comparing these and other FXR agonists in standardized preclinical models will be crucial for advancing the development of safer and more effective therapies for cholestatic and metabolic liver diseases.
References
- 1. Obeticholic Acid—A Pharmacological and Clinical Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Obeticholic acid protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis (2018) | Toshihiro Goto | 73 Citations [scispace.com]
- 6. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
Validation of NR1H4 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear receptor subfamily 1 group H member 4 (NR1H4), also known as the farnesoid X receptor (FXR), has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, most notably non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides a comprehensive comparison of NR1H4-targeted therapies with alternative approaches, supported by experimental data and detailed methodologies.
NR1H4 (FXR) Signaling Pathway
NR1H4 is a nuclear receptor primarily expressed in the liver and intestine.[1] It is activated by bile acids, its natural ligands.[1] Upon activation, NR1H4 translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in several key metabolic pathways.
A primary function of NR1H4 activation is the negative feedback regulation of bile acid synthesis.[1] NR1H4 induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α), key transcription factors for cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] In the intestine, NR1H4 activation stimulates the production of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.[3][5]
Beyond bile acid homeostasis, NR1H4 influences lipid and glucose metabolism. It can suppress lipogenesis and promote fatty acid oxidation.[2] Studies in diabetic mice have shown that NR1H4 activation can reduce plasma glucose and improve insulin (B600854) sensitivity.[2]
Comparative Performance of NR1H4 Agonists and Alternatives
The therapeutic potential of targeting NR1H4 has led to the development of several synthetic agonists. Obeticholic acid (OCA) is the most well-studied and was the first-in-class FXR agonist to receive conditional approval for PBC.[6] Other agonists in clinical development include cilofexor, tropifexor, and EDP-305.[7] These are being evaluated against and in combination with other therapeutic strategies for NASH and PBC, such as peroxisome proliferator-activated receptor (PPAR) agonists (e.g., elafibranor (B1671153), lanifibranor), fibroblast growth factor 21 (FGF21) analogs, and acetyl-CoA carboxylase (ACC) inhibitors.[8][9]
Quantitative Data Summary
| Compound/Drug Class | Target | Efficacy Metric (EC50) | Key Clinical Trial Findings (NASH/PBC) | Common Side Effects |
| NR1H4 (FXR) Agonists | ||||
| Obeticholic Acid (OCA) | NR1H4 (FXR) | ~99 nM[10] | Improved liver histology and fibrosis in some NASH patients.[6] Reduced alkaline phosphatase in PBC.[6] | Pruritus, increased LDL cholesterol.[7][11] |
| Cilofexor | NR1H4 (FXR) | Potent agonist | Reduced liver fat and stiffness in NASH.[12] | Pruritus.[7] |
| Tropifexor | NR1H4 (FXR) | 0.2 nM[10] | Reduced liver fat content and ALT levels in NASH.[7] | Pruritus.[7] |
| EDP-305 | NR1H4 (FXR) | 8 nM[8] | Reduced ALT and liver fat in NASH.[7] | Pruritus, gastrointestinal side effects.[7] |
| Alternative Therapies | ||||
| Elafibranor | PPARα/δ | - | Showed some improvement in NASH resolution in a Phase 3 trial, but did not meet the primary endpoint for fibrosis improvement.[9] | Generally well-tolerated. |
| Lanifibranor | Pan-PPAR | - | Demonstrated significant improvement in NASH resolution and fibrosis in a Phase 2b study.[9] | Diarrhea, nausea. |
| Efruxifermin (EFX) | FGF21 analog | - | Showed significant improvements in liver fat and fibrosis markers in a Phase 2a trial.[9] | Nausea, diarrhea, increased appetite. |
| ACC Inhibitors | ACC | - | Reduce liver fat but can increase plasma triglycerides. | Hypertriglyceridemia. |
Experimental Protocols
Validation of NR1H4 as a therapeutic target relies on a variety of in vitro and in vivo experimental techniques. Below are summarized protocols for key assays.
Luciferase Reporter Gene Assay
This assay is used to quantify the activation of NR1H4 by a test compound.
Principle: Cells are co-transfected with an expression vector for NR1H4 and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Activation of NR1H4 by a ligand leads to the expression of luciferase, which can be measured by luminescence.
Protocol Outline:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in mRNA expression of NR1H4 target genes following treatment with a test compound.
Principle: RNA is extracted from treated cells or tissues, reverse-transcribed into cDNA, and then the cDNA is amplified using gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green). The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.
Protocol Outline:
-
Cell/Tissue Treatment and RNA Extraction:
-
Treat cells or animals with the test compound.
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.[17]
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, gene-specific primers for target genes (e.g., SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.[17][18]
-
Run the reaction in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to a control.[20]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like NR1H4.
Principle: Cells are treated to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (NR1H4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the binding sites.
Protocol Outline:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[21]
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin to a size of 200-600 bp by sonication or enzymatic digestion.[21]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to NR1H4.[22]
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Library Preparation:
-
Sequencing and Data Analysis:
-
Sequence the DNA library.
-
Align the sequence reads to a reference genome and identify regions of enrichment (peaks), which represent the NR1H4 binding sites.
-
Perform motif analysis to identify the consensus FXRE sequence.
-
Conclusion
NR1H4 is a well-validated therapeutic target with a strong biological rationale for its role in metabolic diseases. The development of potent and selective NR1H4 agonists has provided promising therapeutic options, particularly for NASH and PBC. However, the clinical landscape is competitive, with alternative therapies targeting different pathways also showing efficacy. The choice of therapeutic strategy will likely depend on the specific disease indication, the patient's metabolic profile, and the side-effect tolerance. Combination therapies that target multiple pathways, such as combining an FXR agonist with a PPAR agonist, may offer synergistic benefits and are an active area of investigation.[8] The continued application of the experimental approaches outlined in this guide will be crucial for the further development and refinement of therapies targeting NR1H4 and related metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. researchgate.net [researchgate.net]
- 9. Non-Alcoholic Steatohepatitis (NASH) – A Review of a Crowded Clinical Landscape, Driven by a Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear hormone and peptide hormone therapeutics for NAFLD and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. scispace.com [scispace.com]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopen.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 定量PCR基础知识 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. epicypher.com [epicypher.com]
- 22. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 23. A high-throughput ChIP-Seq for large-scale chromatin studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Farnesoid X Receptor (FXR) Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has made it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A number of FXR agonists are in various stages of clinical development, each with a unique pharmacological profile. This guide provides a head-to-head comparison of key FXR agonists, summarizing their performance based on available preclinical and clinical data.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade of transcriptional events that regulate key metabolic pathways. The following diagram illustrates the generalized signaling pathway.
Comparative Efficacy in NASH
The following table summarizes key efficacy data from clinical trials of different FXR agonists in patients with non-alcoholic steatohepatitis. It is important to note that these data are from separate trials and not from direct head-to-head studies.
| FXR Agonist | Trial (Phase) | Dose | Primary Efficacy Endpoint | Key Efficacy Results | Citation |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3) | 25 mg/day | Fibrosis improvement of ≥1 stage with no worsening of NASH | 22.4% of patients on OCA 25 mg achieved the primary endpoint vs. 9.6% on placebo.[1] | [1][2][3] |
| Vonafexor (B611702) (EYP001) | LIVIFY (Phase 2a) | 100 mg/day & 200 mg/day | Reduction in liver fat content (LFC) | Absolute LFC reduction of 6.3% (100mg) and 5.4% (200mg) vs. 2.3% for placebo.[4] Relative LFC reduction of 30.5% (100mg) and 25.3% (200mg) vs. 10.6% for placebo.[4] | [4][5][6][7] |
| Cilofexor (GS-9674) | Phase 2 | 100 mg/day | Reduction in MRI-PDFF | Median relative decrease in MRI-PDFF of -22.7% vs. +1.9% for placebo.[8] 39% of patients achieved ≥30% reduction in MRI-PDFF vs. 13% for placebo.[8] | [8][9] |
| Tropifexor (B611488) (LJN452) | FLIGHT-FXR (Phase 2b) | 140 µ g/day & 200 µ g/day | Changes in ALT, AST, and hepatic fat fraction (HFF) | Significant reductions in ALT and HFF at 12 weeks.[10] At 48 weeks, relative HFF change of -31.25% (140µg) and -39.54% (200µg) vs. -3.58% for placebo.[11] | [10][11][12][13][14] |
| HPG1860 | RISE (Phase 2a) | 3 mg/day & 8 mg/day | Safety and tolerability; change in LFC | Mean relative LFC change at 12 weeks of -20.15% (3mg) and -38.64% (8mg) vs. +0.68% for placebo.[15] | [15] |
Comparative Safety and Tolerability in NASH
A critical aspect of FXR agonist development is managing class-specific side effects. The following table outlines the key safety and tolerability findings from NASH clinical trials.
| FXR Agonist | Trial (Phase) | Key Adverse Events | Lipid Profile Changes | Citation |
| Obeticholic Acid (OCA) | REGENERATE (Phase 3) | Pruritus was the most common adverse event, leading to discontinuation in 11% of the 25mg group.[16] The majority of pruritus cases were mild to moderate.[16] | Transient increase in LDL cholesterol, peaking at 4 weeks and returning to near-baseline levels by month 18.[16] | [16][17] |
| Vonafexor (EYP001) | LIVIFY (Phase 2a) | Mild, transient, and localized pruritus was reported.[4] The drug was generally safe and well-tolerated.[4] | Increase in LDL cholesterol was in line with other FXR agonists.[4] | [4][6] |
| Cilofexor (GS-9674) | Phase 2 | Moderate to severe pruritus was more common with the 100 mg dose (14%) compared to 30 mg (4%) and placebo (4%).[8][9] | Not explicitly detailed in the provided search results. | [8][9] |
| Tropifexor (LJN452) | FLIGHT-FXR (Phase 2b) | Pruritus was the most common adverse event, with a dose-dependent increase in frequency (52% at 140µg, 69% at 200µg).[11] | Dose-dependent increases in LDL-C and decreases in HDL-C were observed.[11] | [10][11] |
| HPG1860 | RISE (Phase 2a) | Treatment-related pruritus occurred in 9.1% (3mg), 9.5% (5mg), and 27.3% (8mg) of patients.[15] | No significant change in LDL cholesterol was observed.[15] | [15] |
Comparative Efficacy in Primary Biliary Cholangitis (PBC)
FXR agonists have also been extensively studied in PBC. The following table summarizes key efficacy data.
| FXR Agonist | Trial (Phase) | Dose | Primary Efficacy Endpoint | Key Efficacy Results | Citation | | :--- | :--- | :--- | :--- | :--- | | Obeticholic Acid (OCA) | Phase 3 | 5-10 mg/day | Reduction in serum alkaline phosphatase (ALP) | Significantly reduced ALP levels.[18] In a monotherapy study, ALP dropped by ~40% in both 10mg and 50mg arms.[19] |[3][18][19][20] | | Cilofexor (GS-9674) | Phase 2 | 30 mg/day & 100 mg/day | Change in liver biochemistry | Significant reductions in ALP, GGT, CRP, and primary bile acids, particularly with the 100mg dose.[21] 14% of patients on 100mg achieved ALP reduction below 1.67x ULN.[21] |[21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of FXR agonists.
In Vitro FXR Agonist Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of an FXR agonist to the FXR protein, which then promotes the interaction between FXR and a coactivator peptide.
-
Principle: An agonist induces a conformational change in the FXR ligand-binding domain (LBD), promoting its interaction with a coactivator peptide (e.g., SRC-1). The FXR-LBD is typically tagged with a donor fluorophore (e.g., Terbium), and the coactivator peptide is tagged with an acceptor fluorophore. When the two interact, FRET occurs, and the resulting signal is measured.
-
Generalized Protocol:
-
Dispense a solution containing the test compound, GST-tagged FXR, and biotin-labeled SRC-1 into a 384-well plate.[22]
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for binding.[22]
-
Add a detection mix containing a Tb-labeled anti-GST antibody (donor) and a dye-labeled streptavidin (acceptor).[22]
-
Incubate for a further period to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio to determine the extent of FXR activation.
-
2. Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to an agonist.
-
Principle: Cells (e.g., HEK293T or CHO) are co-transfected with two plasmids: one expressing the human FXR and another containing a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE). When an agonist activates FXR, the FXR/RXR heterodimer binds to the FXRE and drives the expression of the reporter gene, leading to a measurable signal.
-
Generalized Protocol:
-
Plate cells (e.g., HEK293T/17) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid.
-
After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound.
-
Incubate for a further period (e.g., 24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the level of FXR activation.
-
In Vivo Animal Models
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This is a widely used model to induce liver fibrosis and cirrhosis to test the efficacy of anti-fibrotic agents.
-
Principle: CCl4 is a hepatotoxin that induces oxidative stress and inflammation, leading to the activation of hepatic stellate cells (HSCs) and subsequent deposition of extracellular matrix, resulting in fibrosis.
-
Generalized Protocol:
-
Induce liver fibrosis in male Wistar rats by intraperitoneal injection of CCl4 (e.g., 10% v/v in corn oil, 5 µl/g body weight, twice a week) for a specified duration (e.g., 4 to 12 weeks).[23]
-
Administer the FXR agonist or vehicle control to the rats via oral gavage at a predetermined dose and frequency. This can be done either prophylactically (during CCl4 administration) or therapeutically (after fibrosis has been established).
-
At the end of the treatment period, sacrifice the animals and collect blood and liver tissue.
-
Assess the extent of liver fibrosis by histological analysis (e.g., Sirius Red staining for collagen) and measurement of hepatic hydroxyproline (B1673980) content.
-
Analyze serum levels of liver enzymes (e.g., ALT, AST) and markers of liver function.
-
Perform molecular analyses on liver tissue to evaluate the expression of genes involved in fibrosis and inflammation.
-
Conclusion
The landscape of FXR agonists for the treatment of NASH and PBC is rapidly evolving. While Obeticholic Acid is the first-in-class agent with the most extensive clinical data, a new generation of agonists, including Vonafexor, Cilofexor, and Tropifexor, are showing promise with potentially improved efficacy and safety profiles. A key challenge for all FXR agonists remains the management of class-specific side effects, particularly pruritus and adverse lipid changes. The data presented in this guide, compiled from various clinical trials, provides a valuable resource for researchers and drug development professionals to compare the current FXR agonist candidates. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and positioning of each of these agents will emerge.
References
- 1. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 2. hcplive.com [hcplive.com]
- 3. Obeticholic acid reversed NASH liver fibrosis in phase 3 trial | MDedge [mdedge.com]
- 4. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vonafexor series – ENYO Pharma [enyopharma.com]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 12. pharmafile.com [pharmafile.com]
- 13. novartis.com [novartis.com]
- 14. A randomized, double-blind, multicenter, phase 2b study to evaluate the safety and efficacy of a combination of tropifexor and cenicriviroc in patients with nonalcoholic steatohepatitis and liver fibrosis: Study design of the TANDEM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]
- 16. mims.com [mims.com]
- 17. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the Farnesoid X Receptor in Patients With Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 21. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Farnesoid X Receptor Critically Determines the Fibrotic Response in Mice but Is Expressed to a Low Extent in Human Hepatic Stellate Cells and Periductal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: NR1H4 Activators in Combination Therapy
A new frontier in drug development is emerging from the synergistic interplay between activators of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), and other therapeutic agents. This guide provides a comprehensive comparison of the enhanced efficacy observed in these combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Activation of NR1H4, a key regulator of bile acid, lipid, and glucose homeostasis, has shown therapeutic promise in a range of diseases. However, mounting evidence indicates that the true potential of NR1H4 activators may lie in their synergistic effects when combined with other drugs. These combinations are paving the way for more effective treatment strategies in conditions such as Primary Biliary Cholangitis (PBC) and various cancers, often with the added benefit of reducing the required dosages and associated side effects.
Primary Biliary Cholangitis (PBC): A Multi-pronged Attack
In the realm of chronic liver diseases, the combination of the NR1H4 activator Obeticholic Acid (OCA) with existing therapies has demonstrated significant improvements in biochemical markers of PBC.
A meta-analysis of clinical trials has shown that combining OCA with Ursodeoxycholic Acid (UDCA) is superior to UDCA monotherapy in reducing key liver enzymes.[1][2][3] More recent studies have explored a triple therapy regimen, adding a fibrate to the OCA and UDCA combination, which has been shown to outperform dual therapy.[4] Phase 2 clinical trial data further supports the enhanced efficacy of combining OCA with bezafibrate, a pan-PPAR agonist, leading to the normalization of multiple liver biomarkers.[5][6][7]
| Combination Therapy | Key Biomarker Changes (Compared to Monotherapy or Dual Therapy) | Reference |
| Obeticholic Acid (OCA) + Ursodeoxycholic Acid (UDCA) | Alanine Transaminase (ALT): Mean difference of -15.63 IU/LAspartate Transaminase (AST): Mean difference of -6.63 IU/LGamma-Glutamyl Transpeptidase (GGT): Mean difference of -131.30 IU/L | [1][2] |
| OCA + UDCA + Fibrate | 67% more likely to achieve biochemical response compared to dual therapy.Nearly four times more likely to achieve biochemical remission. | [4] |
| OCA + Bezafibrate | Alkaline Phosphatase (ALP): >60% reductionTotal Bilirubin: >20% reductionBiochemical remission in 40-44% of patients after 12 weeks. | [5] |
Oncology: Sensitizing Cancer Cells to Treatment
The synergistic application of NR1H4 activators is showing significant promise in oncology, particularly in enhancing the efficacy of chemotherapy and immunotherapy.
Enhancing Chemotherapy in Biliary Tract Cancer
The combination of FXR agonists, such as GW4064 and Chenodeoxycholic Acid (CDCA), with the chemotherapeutic agent cisplatin (B142131) has been shown to significantly enhance the chemosensitivity of biliary tract cancer (BTC) cells.[8][9] This synergistic effect is attributed to the FXR-mediated upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the anti-apoptotic protein Bcl-xL, making the cancer cells more susceptible to cisplatin-induced apoptosis.[8][9]
| Treatment Group (GBC-SD Cells) | % Cell Viability (48h) | % Apoptosis (48h) | Reference |
| Cisplatin (CDDP) alone | ~75% | 17.28% | [8] |
| GW4064 alone | ~95% | Not specified | [8] |
| CDDP + GW4064 | ~40% | 34.27% | [8] |
Synergizing with Epigenetic Modulators in Colorectal Cancer
In colorectal cancer (CRC), the combination of the NR1H4 activator OCA with an EZH2 inhibitor (GSK126) has demonstrated a synergistic inhibitory effect on tumor growth both in vitro and in vivo.[10] The mechanism involves the EZH2 inhibitor increasing FXR expression, while OCA promotes its nuclear translocation, leading to a cooperative upregulation of the tumor suppressor CDX2.[10]
Boosting Immunotherapy Efficacy
A particularly exciting area of research is the synergy between NR1H4 activators and immune checkpoint inhibitors. While the FXR agonist GW4064 alone did not suppress CRC tumor growth in vivo, its combination with an anti-PD-L1 antibody exhibited excellent anti-tumor effects in a mouse model, curing 33% of the tumor-bearing mice.[11][12] The proposed mechanism involves GW4064 upregulating PD-L1 expression in CRC cells, thereby sensitizing them to the anti-PD-L1 therapy.[11][12]
| Treatment Group (CT26 Xenograft Model) | Outcome | Reference |
| Control | Progressive tumor growth | [11][13] |
| GW4064 alone | No significant tumor suppression | [11] |
| Anti-PD-L1 alone | Some tumor growth inhibition | [11][13] |
| GW4064 + Anti-PD-L1 | Significant tumor growth inhibition; 33% of mice cured | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.
References
- 1. Combination therapy of obeticholic acid and ursodeoxycholic acid in patients with primary biliary cholangitis who respond incompletely to ursodeoxycholic acid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy of obeticholic acid and ursodeoxycholic acid in patients with primary biliary cholangitis who respond incompletely to ursodeoxycholic acid: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. hcplive.com [hcplive.com]
- 6. Intercept Unveils Six-Month OCA-Bezafibrate PBC Therapy Results at EASL 2024 [synapse.patsnap.com]
- 7. Intercept Presents New Data Showing Significant Impact of OCA-bezafibrate Combination on Normalization of Multiple Biomarkers of PBC-Induced Liver Damage - BioSpace [biospace.com]
- 8. FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Activation of FXR and inhibition of EZH2 synergistically inhibit colorectal cancer through cooperatively accelerating FXR nuclear location and upregulating CDX2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Steroidal vs. Non-Steroidal FXR Agonists: A Comparative Analysis for Researchers
A deep dive into the performance, mechanisms, and experimental validation of steroidal and non-steroidal farnesoid X receptor (FXR) agonists, providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical class of therapeutics.
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a pivotal therapeutic target for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Activation of FXR regulates the transcription of numerous genes involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[2][3] Therapeutic intervention has led to the development of two main classes of FXR agonists: steroidal and non-steroidal. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in navigating this complex landscape.
At a Glance: Steroidal vs. Non-Steroidal FXR Agonists
| Feature | Steroidal Agonists (e.g., Obeticholic Acid) | Non-Steroidal Agonists (e.g., Cilofexor (B606690), Tropifexor) |
| Structure | Based on the natural bile acid chenodeoxycholic acid (CDCA) | Diverse chemical scaffolds, not derived from bile acids |
| Potency | High potency, with Obeticholic Acid being ~100-fold more potent than CDCA.[4] | Generally high potency, with some compounds exhibiting EC50 values in the low nanomolar range.[5][6] |
| Efficacy in NASH | Demonstrated improvement in liver fibrosis in clinical trials.[4] | Have shown significant reductions in hepatic steatosis and liver biochemistry in clinical trials.[1][7][8] |
| Key Side Effects | Pruritus (itching) and adverse lipid profiles (increased LDL, decreased HDL cholesterol).[1] | Pruritus is also a common side effect, suggesting a class effect. Effects on lipid profiles can be more variable.[1] |
| Clinical Development | Obeticholic Acid (OCA) is the most advanced, with clinical data from Phase 3 trials.[2][5] | Several non-steroidal agonists are in various stages of clinical development (Phase 2 and 3).[2][5] |
Quantitative Comparison of FXR Agonist Performance
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the potency and clinical efficacy of representative steroidal and non-steroidal FXR agonists.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Class | Assay Type | Cell Line | EC50 (nM) | Reference |
| Obeticholic Acid (OCA) | Steroidal | FRET Assay | - | 99 | [5] |
| Obeticholic Acid (OCA) | Steroidal | HEK293 Reporter Assay | HEK293 | 130 | [6] |
| Cilofexor (GS-9674) | Non-Steroidal | - | - | - | - |
| Tropifexor (LJN452) | Non-Steroidal | BSEP-luc Reporter Assay | - | 9.5 | - |
| EDP-305 | Non-Steroidal | HEK293 Reporter Assay | HEK293 | 8 | [6] |
| Fexaramine | Non-Steroidal | Cell-based Reporter Assay | - | 25 | [5] |
| GW4064 | Non-Steroidal | - | HepG2 | - | [9][10] |
Table 2: Comparative Efficacy in NASH Clinical Trials (12-Week Data)
| Parameter | Obeticholic Acid (OCA) | Cilofexor | Tropifexor | EDP-305 |
| ALT Reduction (U/L) | -13 to -29 | -8 to -15 | -10 to -17 | -16 to -35 |
| MRI-PDFF Relative Change (%) | -17% | -16% | -30% | -25% |
| Pruritus Incidence (%) | 23% | 14% | 19% | 28% |
Data synthesized from multiple sources for comparative purposes. Direct head-to-head trial data is limited.
FXR Signaling Pathway
Activation of FXR by an agonist initiates a complex signaling cascade that ultimately regulates gene expression. The following diagram illustrates the key components of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Specificity of a New NR1H4/FXR Activator: A Comparative Guide
For researchers and drug development professionals, validating the specificity of a novel nuclear receptor 1H4 (NR1H4), also known as the farnesoid X receptor (FXR), activator is a critical step in preclinical development. This guide provides a comparative framework for assessing a new FXR activator against established alternatives, complete with detailed experimental protocols and supporting data.
Comparison of NR1H4/FXR Activator Specificity
A highly specific NR1H4 activator should potently activate FXR with minimal off-target effects on other nuclear receptors. This section compares the new activator, designated "New Compound," with well-characterized synthetic and endogenous FXR agonists.
| Compound | Type | EC50 (FXR Activation) | Selectivity Profile |
| New Compound | [e.g., Non-steroidal] | [Insert experimental value] | [To be determined by counter-screening assays] |
| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | ~99 nM[1] | Selective for FXR with limited to no activity on TGR5.[2][3] |
| GW4064 | Non-steroidal Agonist | ~15-65 nM[4][5] | Reported to have no activity on other nuclear receptors like RAR at concentrations up to 1 µM, but may have off-target effects on histamine (B1213489) receptors.[4][6][7] |
| Fexaramine | Non-steroidal Agonist | ~25 nM[1] | Highly selective; reported to have no activity against a panel of other nuclear receptors including RXRα, PPARs, PXR, LXRα, TRβ, and VDR. |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10-17 µM | Endogenous ligand for FXR, but can also activate other signaling pathways. |
Experimental Protocols
To ensure rigorous and reproducible validation, the following detailed experimental protocols are recommended.
Luciferase Reporter Gene Assay for FXR Activation
This cell-based assay quantifies the ability of a compound to activate FXR and drive the expression of a reporter gene.
a. Materials:
-
Cell Line: HepG2 (human liver hepatocellular carcinoma) cells.
-
Plasmids:
-
FXR expression vector (e.g., pCMV-SPORT-hFXR).
-
RXRα expression vector (e.g., pSG5-hRXRα).
-
FXR-responsive reporter plasmid containing an inverted repeat 1 (IR-1) element upstream of a luciferase gene (e.g., pGL4.27[luc2P/hsp27/Hygro]-IR1).
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS), charcoal-stripped.
-
Transfection reagent (e.g., FuGENE 6).
-
Dual-Luciferase® Reporter Assay System.
-
Test compounds (New Compound, OCA, GW4064, Fexaramine).
-
b. Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% charcoal-stripped FBS.
-
Transfection: After 24 hours, co-transfect cells with the FXR expression vector, RXRα expression vector, the FXR-responsive reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8][9]
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing 0.5% charcoal-stripped FBS and the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
AlphaScreen Assay for FXR/Co-activator Interaction
This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide, a key step in receptor activation.
a. Materials:
-
Proteins:
-
Glutathione S-transferase (GST)-tagged human FXR-LBD.
-
6xHis-tagged human FXR-LBD.
-
-
Peptide: Biotinylated steroid receptor coactivator-1 (SRC-1) peptide containing an LXXLL motif.
-
Beads:
-
Glutathione-coated donor beads.
-
Streptavidin-coated acceptor beads.
-
Nickel chelate acceptor beads.
-
-
Reagents: Assay buffer, test compounds.
b. Protocol:
-
Reaction Setup: In a 384-well plate, combine the GST-tagged FXR-LBD, biotinylated SRC-1 peptide, and test compounds at various concentrations in the assay buffer.
-
Bead Addition: Add glutathione-coated donor beads and streptavidin-coated acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow for the interaction to occur.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The proximity of the donor and acceptor beads upon interaction generates a chemiluminescent signal. Plot the signal intensity against the compound concentration to determine the EC50 value.
qPCR for FXR Target Gene Expression
This assay confirms that the activation of FXR by the new compound leads to the modulation of known downstream target genes in a cellular context.
a. Materials:
-
Cell Line: HepG2 cells.
-
Reagents:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH).
-
Test compounds.
-
b. Protocol:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the test compounds at their EC50 concentrations for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of NR1H4/FXR Activation```dot
Caption: Workflow for the validation of a new NR1H4/FXR activator.
Logical Diagram for Specificity Assessment
Caption: Decision tree for assessing the specificity of a new NR1H4/FXR activator.
References
- 1. Structural basis for the asymmetric binding of coactivator SRC1 to FXR-RXRα and allosteric communication within the complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-reactivity of NR1H4 Activators
For researchers, scientists, and drug development professionals, understanding the selectivity of nuclear receptor activators is paramount. This guide provides an objective comparison of the cross-reactivity of activators for the Farnesoid X Receptor (NR1H4), commonly known as FXR, with other nuclear receptors. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide aims to facilitate informed decisions in drug discovery and molecular research.
The Farnesoid X Receptor is a ligand-activated transcription factor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a prominent drug target for metabolic and cholestatic liver diseases, the specificity of its activators is a critical determinant of their therapeutic efficacy and safety profile. Off-target activation of other nuclear receptors can lead to unintended physiological effects. This guide focuses on the comparative cross-reactivity of NR1H4 activators, with a primary focus on the widely used synthetic agonist GW4064.
Quantitative Comparison of NR1H4 Activator Cross-reactivity
To provide a clear and concise overview of activator selectivity, the following table summarizes the half-maximal effective concentration (EC50) values of the synthetic NR1H4 agonist, GW4064, against a panel of other human nuclear receptors. The data is derived from a study by Toporova et al. (2020), which utilized a GAL4-LBD fusion luciferase reporter assay.[3][4]
| Compound | Target Nuclear Receptor | EC50 (nM) | Maximal Activity (%) |
| GW4064 | FXR (NR1H4) | 41 | 100 |
| LXRα (NR1H3) | No Effect | - | |
| LXRβ (NR1H2) | No Effect | - | |
| PXR (NR1I2) | No Effect | - | |
| CAR (NR1I3) | No Effect | - | |
| RORγ (NR1C3) | No Effect | - | |
| Table 1: Cross-reactivity profile of the NR1H4 activator GW4064 against a panel of human nuclear receptors. Data indicates high selectivity for FXR, with no significant activation observed for LXRα, LXRβ, PXR, CAR, or RORγ at the tested concentrations.[3][4] "No Effect" indicates no agonistic activity was detected. |
Experimental Protocols
The assessment of nuclear receptor activation and cross-reactivity is commonly performed using cell-based reporter gene assays. The following is a detailed methodology for a luciferase reporter assay, a gold-standard technique in the field.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This assay quantifies the ability of a compound to activate a specific nuclear receptor by measuring the light produced from a luciferase reporter gene, the expression of which is driven by the activated receptor.
1. Cell Culture and Transfection:
-
HeLa cells stably expressing a Gal4-responsive luciferase reporter gene (HG5LN cell line) are cultured in appropriate media.[4]
-
These cells are then transfected with a plasmid expressing a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the human nuclear receptor of interest (e.g., FXR, LXRα, LXRβ, PXR, CAR, or RORγ).[3][4]
2. Compound Treatment:
-
Following transfection, the cells are seeded into multi-well plates.
-
The cells are then treated with various concentrations of the test compound (e.g., GW4064) or a vehicle control (e.g., DMSO). A known agonist for each respective receptor is used as a positive control.[5]
3. Luciferase Activity Measurement:
-
After an incubation period (typically 24 hours), the cells are lysed.[5]
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[3]
4. Data Analysis:
-
The relative light units (RLU) are normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration) to account for variations in cell number and transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated, and EC50 values are calculated using a suitable nonlinear regression model.[3]
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: NR1H4 (FXR) signaling pathway.
Caption: PXR (NR1I2) signaling pathway.
Caption: LXR (NR1H3/NR1H2) signaling pathway.
Caption: VDR (NR1I1) signaling pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Conclusion
The experimental data presented in this guide strongly indicates that the synthetic NR1H4 activator, GW4064, is highly selective for FXR over other nuclear receptors, including LXRα, LXRβ, PXR, CAR, and RORγ.[3][4] This high degree of selectivity is a desirable characteristic for a pharmacological tool and a potential therapeutic agent, as it minimizes the risk of off-target effects. However, it is important to note that other NR1H4 activators, particularly endogenous bile acids, may exhibit a broader range of activity on other nuclear receptors such as PXR and VDR.[1] Therefore, a thorough cross-reactivity assessment using standardized and robust experimental protocols, such as the luciferase reporter assay detailed herein, is an indispensable step in the characterization of any novel NR1H4 activator. This guide provides a framework for such an evaluation, enabling researchers to make data-driven decisions in their pursuit of selective and effective nuclear receptor modulators.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
A Researcher's Guide to Farnesoid X Receptor (FXR) Modulation: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translatability of in vitro findings to in vivo models is a critical step in the development of novel Farnesoid X Receptor (FXR) modulators. This guide provides an objective comparison of the performance of key FXR agonists, supported by experimental data, detailed methodologies for crucial experiments, and visualizations of key pathways and workflows.
FXR, a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a key regulator of bile acid, lipid, and glucose homeostasis.[1] Its role in various metabolic and inflammatory diseases has made it a promising therapeutic target. However, the journey from a potent hit in an in vitro assay to a clinically effective drug is fraught with challenges, with a significant disconnect often observed between laboratory findings and animal model outcomes. This guide aims to illuminate this gap by presenting a consolidated overview of in vitro and in vivo data for prominent FXR agonists.
Quantitative Comparison of FXR Agonists
The following tables summarize the in vitro potency and in vivo efficacy of two widely studied FXR agonists: the steroidal compound Obeticholic Acid (OCA) and the non-steroidal compound GW4064. These compounds have been extensively characterized and serve as important benchmarks in the field.
| FXR Agonist | In Vitro Assay Type | Cell Line | EC50 | Reference |
| Obeticholic Acid (OCA) | TR-FRET | - | 130 nM | [2] |
| Luciferase Reporter Assay | HEK293 | 0.1 µM | [3] | |
| Luciferase Reporter Assay | HepG2 | ~100-fold less potent than OCA | [4] | |
| GW4064 | TR-FRET | - | 15 nM, 70 nM | [5] |
| Luciferase Reporter Assay | HEK293 | 0.15 µM | [5] | |
| Luciferase Reporter Assay | Various Species | Submicromolar (human) | [6] |
Table 1: In Vitro Potency of Common FXR Agonists. This table presents the half-maximal effective concentration (EC50) of Obeticholic Acid (OCA) and GW4064 in various in vitro assays. Lower EC50 values indicate higher potency.
| FXR Agonist | Animal Model | Dose | Key In Vivo Effects | Reference |
| Obeticholic Acid (OCA) | TAA-induced cirrhotic rats | Not Specified | Decreased hepatic inflammation and fibrosis. | [7] |
| Mice with humanized liver | 10 mg/kg/day | Increased circulating LDL-C and decreased HDL-C, mimicking human response. | [8] | |
| HFD + CCl4-treated mice | 10 and 30 mg/kg | Dose-dependent improvement in liver NAS score, fibrosis, and triglycerides. | [9] | |
| GW4064 | Diabetic db/db mice | Daily gavage | Lowered blood glucose levels and improved plasma lipid profile. | [10] |
| Wild-type and FXR-/- mice | Daily gavage | Induced hepatic expression of FXR target genes (e.g., SHP) in wild-type mice. | [10] | |
| Obese Zucker rats | Not Specified | Reduced hyperinsulinemia and hyperlipidemia; decreased cardiac lipid content and fibrosis. | [11] |
Table 2: In Vivo Efficacy of Common FXR Agonists. This table summarizes the effective doses and observed physiological effects of Obeticholic Acid (OCA) and GW4064 in various animal models of metabolic and liver diseases.
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays commonly used to assess FXR activation.
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct binding of an FXR agonist to the FXR protein, leading to the recruitment of a coactivator peptide.
-
Principle: An agonist-induced conformational change in the FXR protein promotes its interaction with a fluorescently labeled coactivator peptide. When a terbium-labeled anti-GST antibody binds to a GST-tagged FXR, and a fluorescently labeled coactivator peptide is brought into proximity upon agonist binding, FRET occurs, resulting in a detectable signal.
-
Materials:
-
GST-tagged human FXR ligand-binding domain (LBD)
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium-labeled anti-GST antibody
-
Europium-labeled streptavidin
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Add test compounds at various concentrations to a 384-well plate.
-
Add a mixture of GST-FXR-LBD and biotin-SRC-1 peptide to the wells.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of terbium-labeled anti-GST antibody and europium-labeled streptavidin.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and plot against the compound concentration to determine the EC50 value.
-
2. Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of FXR in response to an agonist.
-
Principle: Cells are engineered to express the human FXR and a luciferase reporter gene under the control of an FXR response element (FXRE). Upon agonist binding, FXR activates the transcription of the luciferase gene, leading to the production of luciferase enzyme, which can be quantified by measuring light output after the addition of a substrate.
-
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human FXR
-
Luciferase reporter vector containing an FXRE
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
In Vivo Models
1. Diet-Induced Obesity and Non-Alcoholic Steatohepatitis (NASH) Mouse Model
This model is used to evaluate the therapeutic potential of FXR agonists in a disease-relevant context.
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Diet: A high-fat diet (HFD), often supplemented with cholesterol and/or fructose, is used to induce obesity, insulin (B600854) resistance, and liver steatosis.
-
Procedure:
-
House mice individually and provide ad libitum access to the HFD for a specified period (e.g., 16-24 weeks) to establish the disease phenotype.
-
Divide the mice into treatment and vehicle control groups.
-
Administer the FXR agonist or vehicle daily via oral gavage for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipids, liver enzymes).
-
Harvest the liver and other tissues for histological analysis (e.g., H&E staining for steatosis, Sirius Red staining for fibrosis) and gene expression analysis of FXR target genes (e.g., SHP, FGF15/19, BSEP).
-
2. Bile Duct Ligation (BDL) Cholestasis Model
This surgical model is used to study the effects of FXR agonists on cholestatic liver injury.
-
Animal Strain: Rats or mice can be used.
-
Procedure:
-
Anesthetize the animal and perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two places and transect it between the ligatures.
-
Close the abdominal incision.
-
Administer the FXR agonist or vehicle daily, starting either before or after the BDL surgery.
-
Monitor the animals for signs of cholestasis (e.g., jaundice, weight loss).
-
After a specified period (e.g., 7-14 days), collect blood and liver tissue for analysis of markers of liver injury (e.g., ALT, AST, bilirubin) and fibrosis.
-
Visualizing the FXR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: FXR Signaling Pathway.
Caption: In Vitro to In Vivo Workflow.
Conclusion
The successful translation of in vitro FXR findings to in vivo models remains a significant hurdle in drug development. This guide highlights the importance of utilizing a multi-faceted approach that combines robust in vitro assays with relevant in vivo disease models. While in vitro assays provide crucial information on a compound's potency and mechanism of action, in vivo studies are indispensable for evaluating its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a complex biological system. By carefully considering the data presented and employing the detailed methodologies outlined, researchers can make more informed decisions in the selection and optimization of FXR modulators, ultimately increasing the likelihood of clinical success.
References
- 1. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
The Two-Sided Coin of Farnesoid X Receptor Modulation: A Comparative Guide to Agonists and Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Farnesoid X Receptor (FXR) agonists and antagonists is critical for advancing therapeutic strategies for a spectrum of metabolic and inflammatory diseases. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and pathway visualizations to illuminate their distinct and sometimes overlapping roles.
FXR, a nuclear receptor primarily expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its modulation through synthetic ligands has emerged as a promising therapeutic avenue for conditions such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and certain metabolic disorders.[4][5] While agonists aim to enhance FXR's natural activity, antagonists seek to block it, leading to distinct downstream physiological effects.
Mechanism of Action: A Tale of Activation and Inhibition
FXR agonists, such as the clinically evaluated obeticholic acid (OCA), mimic the action of endogenous bile acids.[6][7] Upon binding, they induce a conformational change in the FXR protein, leading to its heterodimerization with the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, initiating their transcription.[3][8] Key among these are genes involved in bile acid transport and metabolism, leading to the suppression of bile acid synthesis and protection against cholestatic liver injury.[1][3]
Conversely, FXR antagonists, like guggulsterone, bind to FXR but fail to induce the conformational change necessary for coactivator recruitment and transcriptional activation.[1][9] Instead, they can competitively block the binding of endogenous agonists, thereby inhibiting FXR signaling.[9] This can lead to an increase in bile acid synthesis and alterations in lipid and glucose metabolism, effects that are being explored for potential therapeutic benefits in different contexts.[10]
The FXR Signaling Pathway
The activation of FXR triggers a complex signaling cascade with wide-ranging metabolic consequences. The diagram below illustrates the canonical pathway initiated by FXR agonists.
Caption: Canonical FXR signaling pathway initiated by agonist binding.
Quantitative Efficacy: A Head-to-Head Comparison
The efficacy of FXR modulators is typically quantified by their potency (EC50 for agonists, IC50 for antagonists) in in vitro assays and by their physiological effects in in vivo models. The following tables summarize key quantitative data for representative FXR agonists and antagonists.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Type | EC50 (nM) | Assay System | Reference |
| Obeticholic Acid (OCA) | Steroidal Agonist | 99 | FRET Assay | [6] |
| Cilofexor (GS-9674) | Non-steroidal Agonist | ~30 | Cell-based reporter assay | [5] |
| Tropifexor (LJN452) | Non-steroidal Agonist | 0.20 | SRC1 Interaction Assay | [11] |
| Fexaramine | Non-steroidal Agonist | 25 | Cell-based reporter assay | [12] |
| WAY-362450 | Non-steroidal Agonist | 4 | Cell-based reporter assay | [13] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | 10,000 | Cell-based reporter assay | [6] |
Table 2: In Vitro Potency of FXR Antagonists
| Compound | Type | IC50 (µM) | Assay System | Reference |
| Guggulsterone | Natural Product | 15-17 | Coactivator Association Assay | [1][9] |
| Tauro-β-muricholic acid (T-β-MCA) | Endogenous | Not specified | - | [14] |
Table 3: In Vivo Efficacy of FXR Agonists in NASH Rodent Models
| Compound | Model | Dose | Key Findings | Reference |
| Obeticholic Acid (OCA) | High-fat diet-fed mice | 10 mg/kg | Reduced hepatic triglycerides and free fatty acids | [5] |
| Tropifexor (LJN452) | STAM model | <1 mg/kg | Reversed established fibrosis and reduced NAFLD activity score | [11] |
| INT-787 | Lepob/ob mice with AMLN diet | Not specified | Improved liver histopathology and decreased liver enzymes | [15][16] |
| Cilofexor (GS-9674) | CDAHFD-fed rats | 30 mg/kg | Reduced fibrosis, inflammation, and steatosis | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate FXR modulator efficacy.
Reporter Gene Assay for FXR Activity
This assay quantifies the ability of a compound to activate or inhibit FXR-mediated gene transcription.
Caption: Workflow for a typical FXR reporter gene assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[18]
-
Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding human FXR, human RXR, and a luciferase reporter gene under the control of a promoter containing multiple FXREs. Transfection is typically performed using a lipid-based transfection reagent.[18][19]
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compounds (agonists). For antagonist testing, cells are co-treated with a known FXR agonist at its EC80 concentration and varying concentrations of the test antagonist.[19]
-
Incubation: Cells are incubated with the compounds for an additional 24-48 hours.
-
Luciferase Assay: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[19]
-
Data Analysis: Luminescence data is normalized to a control (vehicle for agonists, agonist alone for antagonists). EC50 and IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[19]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like FXR.
Caption: General workflow for a ChIP-seq experiment to identify FXR binding sites.
Detailed Methodology:
-
Cell/Tissue Preparation and Crosslinking: Primary human hepatocytes or mouse liver tissue are treated with vehicle or an FXR agonist (e.g., GW4064).[14][20] Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.[21]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to FXR, which is coupled to magnetic beads. This step enriches for DNA fragments bound by FXR.[22]
-
DNA Purification: The protein-DNA cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing by ligating sequencing adaptors. The resulting library is then sequenced.[22]
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak-calling algorithms are used to identify genomic regions with a significant enrichment of FXR binding.[20][21] Motif analysis can then be performed to identify the FXRE sequence within the bound regions.
Concluding Remarks
The choice between an FXR agonist and an antagonist is highly dependent on the therapeutic indication. Agonists have shown considerable promise in treating cholestatic and fibrotic liver diseases by enhancing FXR's protective functions.[4][5] Clinical trials with agonists like obeticholic acid have demonstrated improvements in liver histology in NASH patients.[4] However, side effects such as pruritus and unfavorable lipid profiles remain a concern.[4]
The therapeutic potential of FXR antagonists is less explored but holds promise for conditions where FXR inhibition may be beneficial, such as certain cancers and metabolic disorders.[10] The development of tissue-specific FXR modulators that can selectively target the liver or intestine may offer a path to maximizing therapeutic efficacy while minimizing adverse effects.[5]
This guide provides a foundational comparison of FXR agonists and antagonists. Continued research, including head-to-head clinical trials and deeper mechanistic studies, will be crucial to fully elucidate the therapeutic potential of modulating this critical metabolic receptor.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 15. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eubopen.org [eubopen.org]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Farnesoid X Receptor (FXR) Activators in Clinical Trials: A Comparative Meta-Analysis for Researchers
For drug development professionals, researchers, and scientists, the landscape of Farnesoid X Receptor (FXR) activators as a therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases is rapidly evolving. This guide provides a comparative meta-analysis of key clinical trials involving prominent FXR activators, focusing on efficacy, safety, and underlying mechanisms, supported by experimental data and protocols.
FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation has been shown to reduce liver fat, inflammation, and fibrosis, making it a promising target for the treatment of NASH, a condition for which there are currently no approved therapies.[2] This guide will delve into the clinical trial data for leading FXR agonists, offering a clear comparison of their performance.
Comparative Efficacy of FXR Activators
The efficacy of FXR activators in treating NASH is primarily assessed by histological endpoints, including improvement in liver fibrosis and resolution of NASH without worsening of fibrosis. The following tables summarize the key efficacy data from major clinical trials of Obeticholic Acid (OCA), Cilofexor (B606690), and Tropifexor (B611488).
Obeticholic Acid (OCA)
Obeticholic acid is the most extensively studied FXR agonist. The pivotal Phase 3 REGENERATE trial and the Phase 2 FLINT trial have provided significant data on its efficacy.
Table 1: Efficacy of Obeticholic Acid in NASH Clinical Trials
| Trial | Dosage | Primary Endpoint | OCA Treatment Group | Placebo Group | P-value | Citation |
| REGENERATE (Month 18, ITT Analysis) | 25 mg/day | ≥1-stage fibrosis improvement with no worsening of NASH | 22.4% | 9.6% | <0.0001 | [3][4] |
| 10 mg/day | ≥1-stage fibrosis improvement with no worsening of NASH | 17.6% (not statistically significant) | 9.6% | - | ||
| 25 mg/day | NASH resolution with no worsening of fibrosis | 6.5% | 3.5% | 0.093 | [5] | |
| FLINT (72 weeks) | 25 mg/day | Improvement in NAFLD Activity Score (NAS) by ≥2 points with no worsening of fibrosis | 45% | 21% | 0.0002 | [6][7] |
| 25 mg/day | ≥1-stage fibrosis improvement | 35% | 19% | - |
Second-Generation FXR Agonists: Cilofexor and Tropifexor
To mitigate some of the side effects observed with OCA, second-generation FXR agonists with different selectivity and potency have been developed.
Table 2: Efficacy of Cilofexor and Tropifexor in Phase 2 NASH Clinical Trials
| Trial | Drug & Dosage | Primary Endpoint | Treatment Group | Placebo Group | P-value | Citation |
| Phase 2 (24 weeks) | Cilofexor 100 mg/day | ≥30% relative decrease in MRI-PDFF | 39% | 13% | 0.011 | [8] |
| Cilofexor 30 mg/day | ≥30% relative decrease in MRI-PDFF | 14% | 13% | 0.87 | [8] | |
| TANDEM (48 weeks) | Tropifexor 140 µ g/day | ≥1-point improvement in fibrosis stage | 32.3% | - | - | [2] |
| Tropifexor 140 µ g/day | Steatohepatitis resolution without worsening of fibrosis | 25.8% | - | - | [2] |
*MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction, a non-invasive measure of liver fat.
Comparative Safety and Tolerability
A key differentiator among FXR activators is their safety profile, particularly the incidence of pruritus (itching) and effects on lipid metabolism.
Table 3: Key Safety Findings for FXR Activators in NASH Clinical Trials
| Drug | Trial | Pruritus Incidence (Treatment vs. Placebo) | LDL Cholesterol Changes | Citation |
| Obeticholic Acid (25 mg) | REGENERATE | 51% vs. 19% | Increase observed | [9] |
| Obeticholic Acid (25 mg) | FLINT | 23% vs. 6% | Increase observed | [6][10] |
| Cilofexor (100 mg) | Phase 2 | 14% (moderate to severe) vs. 4% | Not specified | [8] |
| Tropifexor (140/200 µg) | Phase 2b | Favorable safety profile reported | Not specified | [11] |
Pruritus is a well-documented class effect of FXR agonists.[12] Changes in lipid profiles, particularly an increase in LDL cholesterol, have also been a concern with OCA.[10] Second-generation agonists are being developed with the aim of minimizing these side effects.
Experimental Protocols
Histological Assessment of Liver Biopsy in NASH Trials
The gold standard for assessing efficacy in NASH clinical trials is the histological analysis of liver biopsy specimens.[13]
1. Biopsy Acquisition and Processing:
-
A liver biopsy is obtained at baseline and at the end of the treatment period (e.g., 18 months in the REGENERATE trial).[4]
-
To ensure adequacy, the tissue sample should be of a sufficient length, typically recommended to be at least 2 cm, containing more than 10 portal areas.[13]
-
The tissue is fixed, processed, and embedded in paraffin.
-
Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and Masson's trichrome for assessing fibrosis.
2. Histological Scoring:
-
The NAFLD Activity Score (NAS) is used to grade disease activity. The NAS is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).[14] A higher score indicates more severe disease activity.
-
Fibrosis is staged on a scale of F0 to F4 (cirrhosis), with higher stages indicating more severe scarring. The NASH Clinical Research Network (CRN) fibrosis staging system is commonly used.[14]
3. Reading and Interpretation:
-
To minimize variability, biopsies are typically read by at least two expert pathologists in a blinded fashion.[13]
-
In pivotal trials like REGENERATE, a consensus panel approach is used for the final histological assessment to ensure robustness of the data.[3]
4. Primary Histological Endpoints:
-
Fibrosis Improvement: A decrease of at least one stage in the fibrosis score without worsening of NASH.[15]
-
NASH Resolution: Disappearance of hepatocellular ballooning and minimal to no lobular inflammation, without worsening of fibrosis.[15]
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation by a ligand (such as a bile acid or an FXR agonist) leads to a cascade of events that regulate gene expression.
Caption: FXR Signaling Pathway Activation.
Generalized Clinical Trial Workflow for an FXR Agonist in NASH
The following diagram illustrates a typical workflow for a Phase 2 or 3 clinical trial evaluating an FXR agonist for the treatment of NASH.
Caption: NASH Clinical Trial Workflow.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 4. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 5. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 10. New Drug for Common Liver Disease Improves Liver Health | Technology Networks [technologynetworks.com]
- 11. pharmafile.com [pharmafile.com]
- 12. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical trial on the follow-up of nonalcoholic fatty liver disease: An evaluation of pathological endpoint [lcgdbzz.com]
- 14. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sbhepatologia.org.br [sbhepatologia.org.br]
Safety Operating Guide
Essential Guide to the Safe Disposal of NR1H4 Activator 1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of NR1H4 activator 1, a compound commonly used in laboratory settings for research related to metabolic diseases, inflammation, and cancer. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
I. Understanding the Compound: this compound (GW4064)
NR1H4, also known as Farnesoid X receptor (FXR), is a nuclear receptor activated by bile acids. Synthetic activators, such as GW4064, are frequently used in research. While specific safety data sheets for "this compound" may vary, many commercial kits utilize GW4064. This compound is often supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).
Key Safety and Handling Information:
-
Biosafety Level: Generally considered Biosafety Level 1 (BSL-1), indicating it is not known to consistently cause disease in healthy adult humans.
-
Primary Hazards: The primary risks are associated with the solvent (DMSO) and the compound's pharmacological activity. Direct contact should be avoided.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO).
II. Quantitative Data Summary
For the commonly used NR1H4 activator, GW4064, the following data is pertinent for handling and disposal considerations.
| Property | Value | Citation |
| Molecular Weight | 542.85 g/mol | [1] |
| CAS Number | 278779-30-9 | [1] |
| Formula | C₂₈H₂₂Cl₃NO₄ | [1] |
| Solubility | Insoluble in water; Insoluble in Ethanol; ≥24.7 mg/mL in DMSO | [1] |
| EC₅₀ (FXR activation) | 15 nM | [2] |
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for non-hazardous biological research materials and chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution.
-
Liquid Waste: Collect all solutions containing this compound (e.g., cell culture media, unused stock solutions) in a dedicated, clearly labeled, and sealed waste container. Since it is often dissolved in DMSO, it should be treated as organic solvent waste.[3]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, flasks, and paper towels, should be collected in a designated biohazard bag or container.
Step 2: Decontamination of Solid Waste (if required)
For solid waste that is not chemically contaminated with other hazardous materials, decontamination may be an appropriate step before final disposal, especially if institutional policy requires it for all biologically-associated waste.
-
Autoclaving: Place sealed biohazard bags containing contaminated solids into a secondary, leak-proof container and autoclave according to your facility's standard operating procedures.
-
Chemical Disinfection: For items that cannot be autoclaved, chemical disinfection with a 10% bleach solution or another appropriate disinfectant may be used. Ensure a sufficient contact time as per the disinfectant's instructions.
Step 3: Final Disposal
-
Liquid Waste (DMSO solutions): The collected liquid waste containing this compound in DMSO must be disposed of as hazardous chemical waste.[3]
-
Ensure the waste container is tightly sealed and properly labeled with its contents.
-
Arrange for pickup by your institution's hazardous waste disposal service. Do not pour down the drain. [4]
-
-
Decontaminated Solid Waste: After decontamination, the solid waste can typically be disposed of as regular laboratory trash, unless institutional policy dictates otherwise.[5][6]
-
Non-Decontaminated Solid Waste: If decontamination is not feasible or required to be handled by a specialized service, the sealed biohazard containers should be collected by your institution's biohazardous waste management service.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
V. NR1H4 (FXR) Signaling Pathway
Activation of NR1H4 by a ligand, such as an activator, initiates a cascade of events that regulate gene expression. The following diagram outlines a simplified representation of this signaling pathway.
Caption: Simplified NR1H4 (FXR) signaling pathway upon ligand activation.
By adhering to these detailed procedures and understanding the underlying principles of safe laboratory practice, researchers can effectively manage the disposal of this compound, ensuring a safe and compliant research environment.
References
Personal protective equipment for handling NR1H4 activator 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NR1H4 Activator 1. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a vital role in bile acid homeostasis, lipid and glucose metabolism, and innate immunity.[1][2][3] Activators of NR1H4 are valuable research tools in studies concerning liver diseases, metabolic disorders, and certain cancers.[1][4] Given their biological activity, proper handling is imperative to minimize health risks to laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for damage before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use and wash hands thoroughly.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to appropriate government standards such as NIOSH (US) or EN166 (EU).[5] A face shield may be required for procedures with a high risk of splashing.[6] |
| Skin and Body | Laboratory coat or impervious clothing | A solid-front gown is recommended to prevent contamination of personal clothing.[5][7] For handling larger quantities or in case of potential for significant exposure, chemical-resistant suits may be necessary.[8] |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | If aerosols may be generated or when handling bulk powder, a NIOSH-approved respirator (e.g., N95) or working in a fume hood is required.[9] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Location : All handling of this compound, especially when in powdered form or being dissolved, should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of powder.
-
Solution Preparation : When preparing solutions, such as dissolving the compound in a solvent like DMSO, add the solvent to the powder slowly to avoid splashing.[5]
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[10] Specific storage temperatures may vary by supplier; for instance, some assay kit components may require storage at -20°C or -80°C.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection : Collect all waste materials, including unused compounds, contaminated gloves, bench paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Once the waste container is full, securely seal it.
-
Labeling : Ensure the waste container is accurately labeled with its contents.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[5] |
| Eye Contact | Flush eyes with water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Seek medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately.[5][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
Spill Response
In case of a spill, evacuate the immediate area. For small spills, if you are trained and have the appropriate spill kit, you can proceed with cleanup. Wear your full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Workflow for Safe Handling of this compound
References
- 1. NR1H4 nuclear receptor subfamily 1 group H member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 11. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
